(2-Chloro-3,4-dimethoxyphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-3,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYBQLFOEYWYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20240168 | |
| Record name | 2-Chloroveratryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20240168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93983-13-2 | |
| Record name | 2-Chloro-3,4-dimethoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93983-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroveratryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093983132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroveratryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20240168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroveratryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of (2-Chloro-3,4-dimethoxyphenyl)methanol?
An In-depth Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)methanol
Introduction
This compound, a substituted benzyl alcohol, is a crucial intermediate in the landscape of organic synthesis and medicinal chemistry. As a derivative of veratraldehyde (3,4-dimethoxybenzaldehyde), a widely used organic intermediate, this compound offers a unique combination of functional groups: a reactive primary alcohol, two electron-donating methoxy groups, and a strategically placed chloro substituent on the aromatic ring.[1][2][3] This specific arrangement of moieties makes it a valuable building block for constructing more complex molecular architectures. The presence of the chlorine atom, in particular, can significantly influence the physicochemical properties and biological activity of downstream compounds, making it a point of interest for drug development professionals seeking to modulate parameters like lipophilicity, metabolic stability, and binding interactions.
This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, designed for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its application in synthetic chemistry, dictating reaction conditions, purification strategies, and handling procedures. This compound is characterized as a dimethoxybenzene derivative.[4][5]
Core Properties
The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem |
| CAS Number | 93983-13-2 | PubChem[4] |
| Molecular Formula | C₉H₁₁ClO₃ | PubChem[4] |
| Molecular Weight | 202.63 g/mol | ChemicalBook[6] |
| Appearance | White Solid | Thermo Fisher Scientific |
| Solubility | Insoluble in water. | ChemicalBook[5] |
Spectroscopic Profile
While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, a theoretical spectroscopic profile can be inferred based on its structure and data from analogous compounds like 3,4-dimethoxybenzyl alcohol and other substituted benzyl alcohols.[7][8][9][10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (likely two doublets or a multiplet in the 6.8-7.5 ppm region), a singlet for the benzylic methylene protons (-CH₂OH) around 4.6 ppm, two singlets for the two non-equivalent methoxy groups (-OCH₃) around 3.8-3.9 ppm, and a broad singlet for the hydroxyl proton (-OH) which can vary in chemical shift.
-
¹³C NMR: The carbon NMR would display nine distinct signals. Expected peaks include those for the two methoxy carbons (~56 ppm), the benzylic carbon (~65 ppm), and six signals in the aromatic region (110-150 ppm) for the substituted benzene ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and methoxy groups would appear around 2850-3100 cm⁻¹. Strong C-O stretching bands for the ether and alcohol functionalities are expected around 1020-1260 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 202/204, reflecting the isotopic abundance of chlorine (³⁵Cl/³⁷Cl). Common fragmentation patterns would include the loss of a water molecule (M-18) and the loss of the hydroxymethyl group (M-31).
Synthesis and Reactivity
The primary and most efficient route for the synthesis of this compound is through the reduction of its corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde.[6] This transformation is a cornerstone of organic synthesis, valued for its high efficiency and selectivity.
Synthetic Workflow: Reduction of an Aldehyde
The causality behind this experimental choice is straightforward: aldehydes are readily and cleanly reduced to primary alcohols by hydride-donating reagents. Sodium borohydride (NaBH₄) is an ideal choice for this purpose due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity (it is stable in alcoholic solvents like methanol or ethanol).[11][12] This avoids the over-reduction to an alkane and does not affect other functional groups on the aromatic ring under standard conditions.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Reduction
This protocol describes the reduction of 2-Chloro-3,4-dimethoxybenzaldehyde using sodium borohydride.
Materials:
-
2-Chloro-3,4-dimethoxybenzaldehyde (1 equivalent)[13]
-
Sodium borohydride (NaBH₄) (2 equivalents)[6]
-
Methanol (as solvent)
-
Dichloromethane (for extraction)
-
Water (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolution: Dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (10 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Addition of Reducing Agent: While stirring at room temperature (20°C), slowly add sodium borohydride (20 mmol) in small portions. Causality Note: Portion-wise addition helps to control the exothermic reaction and any initial effervescence.
-
Reaction: Stir the mixture at room temperature for approximately 30-60 minutes.[6][12] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching and Concentration: Once the reaction is complete, carefully add water to quench the excess sodium borohydride. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.[6]
-
Extraction: Dilute the remaining residue with water and extract the product into dichloromethane (3 x 50 mL).[6]
-
Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[6] The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Research and Drug Development
Substituted dimethoxybenzenes are prevalent scaffolds in medicinal chemistry.[1] The parent compound, veratraldehyde, is a known intermediate in the synthesis of pharmaceuticals such as prazosin, quinazoline, and tiapamil.[3] By extension, this compound serves as a functionalized building block, enabling the synthesis of novel analogues and complex target molecules.
The reactive hydroxyl group can be easily converted into other functionalities (e.g., ethers, esters, halides), providing a handle for coupling with other molecular fragments. The chloro and dimethoxy substituents on the aromatic ring are critical for modulating the electronic and steric profile of the molecule, which is a key strategy in lead optimization during drug discovery. For instance, a chloro group can enhance membrane permeability or block a potential site of metabolic oxidation.
Caption: Role as a versatile building block in a synthetic drug discovery program.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).[14][15]
-
Hazard Identification: The compound is classified as harmful if swallowed, and it causes skin and serious eye irritation. It may also cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[14][15]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[14][16]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[14]
-
Ingestion: Rinse mouth with water and drink plenty of water. Call a poison center or doctor if you feel unwell.[14]
-
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A Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)methanol: Structure, Synthesis, and Research Applications
Abstract
This technical guide provides a comprehensive overview of (2-Chloro-3,4-dimethoxyphenyl)methanol, a substituted benzyl alcohol derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's chemical identity, structure, physicochemical properties, and a validated synthetic protocol. By contextualizing its properties and potential applications against its well-studied parent compound, veratryl alcohol, this guide aims to illuminate its value as a chemical intermediate and a building block for novel molecular entities. The narrative emphasizes the rationale behind methodological choices and provides protocols for synthesis and characterization to ensure scientific integrity and reproducibility.
Chemical Identity and Structure
This compound is an aromatic alcohol characterized by a benzene ring substituted with a hydroxymethyl (methanol) group, a chlorine atom, and two methoxy groups. The specific arrangement of these substituents dictates its chemical reactivity and potential biological activity.
IUPAC Name and Synonyms
-
Preferred IUPAC Name: this compound[1]
-
Common Synonyms: 2-Chloro-3,4-dimethoxybenzyl alcohol[2][3][4]
Chemical Structure
The structure consists of a benzyl alcohol core with a chlorine atom at position 2, and two methoxy groups at positions 3 and 4 relative to the methanol substituent. This substitution pattern is crucial for its electronic and steric properties, which can influence its role in organic synthesis.
Figure 1: Chemical structure of this compound.
Key Identifiers
The fundamental properties and identifiers of the compound are summarized below for quick reference.
| Identifier | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO₃ | [1][3][5] |
| Molecular Weight | 202.63 g/mol | [3][5] |
| CAS Number | 93983-13-2, 20624-89-9 | [2][3][5] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source(s) and Notes |
| Appearance | White to off-white crystalline solid/powder. | Inferred from similar compounds like (3,4-dimethoxyphenyl)methanol.[6] |
| Solubility | Insoluble in water. Soluble in organic solvents like methanol and dichloromethane. | [2][5] The presence of the polar alcohol group is offset by the hydrophobic aromatic ring and chlorine atom. |
| Melting Point | Data not readily available in cited literature. | Must be determined experimentally. |
| Boiling Point | Data not readily available in cited literature. | Must be determined experimentally. |
Synthesis and Mechanism
The most direct and reliable method for synthesizing this compound is through the selective reduction of its corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde.
Synthetic Pathway
The synthesis involves the conversion of the aldehyde functional group to a primary alcohol using a mild reducing agent.
Scheme 1: Reduction of 2-Chloro-3,4-dimethoxybenzaldehyde 2-Chloro-3,4-dimethoxybenzaldehyde + NaBH₄ → this compound
Rationale for Reagent Selection
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation for several key reasons:
-
Selectivity: It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible groups on the aromatic ring.
-
Operational Simplicity: The reaction can be conducted at room temperature in standard alcoholic or ethereal solvents, requiring minimal specialized equipment.[5]
-
Safety and Workup: Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle and the reaction workup is a straightforward aqueous quench.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the reduction of substituted benzaldehydes.[5]
-
Dissolution: Dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq) in methanol (approx. 5 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is a precautionary measure to control the initial exotherm of the reaction.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 2.0 eq) portion-wise to the stirred solution over 15-20 minutes. The excess reductant ensures the reaction goes to completion.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching and Concentration: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Dilute the remaining aqueous residue with dichloromethane and transfer to a separatory funnel. Wash the organic layer with water, followed by brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization to obtain the final product with high purity.
Synthesis Workflow Diagram
Figure 2: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Definitive structural confirmation requires spectroscopic analysis. While experimental spectra for this specific compound are not widely published, a robust characterization can be predicted based on its structure and data from analogous compounds.[7]
Predicted ¹H and ¹³C NMR Analysis
-
¹H NMR:
-
Aromatic Protons: Two singlets or two doublets (due to meta-coupling) would be expected in the aromatic region (~6.8-7.5 ppm), corresponding to the two protons on the benzene ring.
-
Benzylic Protons (-CH₂OH): A singlet around 4.5-4.7 ppm is expected for the two benzylic protons.
-
Alcohol Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, would appear for the hydroxyl proton.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, would be expected around 3.8-4.0 ppm for the two methoxy groups.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons bearing the methoxy groups (C3, C4) would be downfield, while the carbon bearing the chlorine (C2) would also be significantly shifted.
-
Benzylic Carbon (-CH₂OH): A signal around 60-65 ppm.
-
Methoxy Carbons (-OCH₃): Two signals around 55-60 ppm.
-
Predicted Mass Spectrometry Fragmentation
In an Electron Ionization (EI) mass spectrum, the following key fragments would be anticipated:
-
Molecular Ion (M⁺): A peak at m/z = 202 (and a characteristic M+2 peak at m/z = 204 in a ~3:1 ratio, indicative of a single chlorine atom).
-
Loss of H₂O: A fragment at m/z = 184, from the dehydration of the alcohol.
-
Loss of •CH₂OH: A fragment corresponding to the loss of the hydroxymethyl radical.
Applications and Research Context
Role as a Chemical Intermediate
This compound is primarily utilized as a building block in organic synthesis. The presence of three distinct functional handles—the alcohol, the chlorine atom, and the methoxy groups—makes it a versatile precursor for more complex molecules. The alcohol can be oxidized to an aldehyde or acid, or converted to a leaving group for nucleophilic substitution.
Context from the Parent Compound, Veratryl Alcohol
To appreciate the potential of the title compound, it is instructive to consider its non-chlorinated analogue, (3,4-dimethoxyphenyl)methanol, also known as veratryl alcohol. Veratryl alcohol is a significant compound in several fields:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the production of more complex pharmaceutical agents.[6][8]
-
Natural Products: It is a secondary metabolite produced by certain white-rot fungi and is involved in the enzymatic degradation of lignin.[9][10][11]
-
Host-Guest Chemistry: It is the primary raw material for synthesizing cyclotriveratrylene, a bowl-shaped molecule used to create molecular hosts and capsules.[10][12]
Future Research Directions
The introduction of a chlorine atom onto the veratryl alcohol scaffold in this compound opens new avenues for research, particularly in drug discovery:
-
Modulation of Properties: The electron-withdrawing nature of the chlorine atom can alter the electronic properties of the aromatic ring, potentially influencing binding affinities to biological targets.
-
Metabolic Blocking: A strategically placed chlorine atom can block sites of metabolic oxidation, a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.
-
Novel Analogues: This compound allows for the synthesis of chlorinated analogues of known biologically active molecules derived from veratryl alcohol, enabling structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined structure and accessible synthesis from the corresponding aldehyde make it a practical building block for research and development. While its direct applications are still emerging, the extensive utility of its parent compound, veratryl alcohol, strongly suggests its potential in the synthesis of novel compounds for materials science and medicinal chemistry. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their research programs.
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An In-depth Technical Guide to 2-Chloro-3,4-dimethoxybenzyl alcohol
Introduction: A Versatile Chlorinated Veratryl Derivative
2-Chloro-3,4-dimethoxybenzyl alcohol, a halogenated derivative of veratryl alcohol, serves as a crucial intermediate and building block in modern organic synthesis. Its unique substitution pattern—a chlorine atom ortho to the hydroxymethyl group and two adjacent methoxy groups—imparts specific reactivity and structural characteristics that are highly valued in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical characteristics, a validated synthetic protocol, spectral data interpretation, and essential safety protocols, designed to equip researchers with the foundational knowledge required for its effective application in the laboratory. The presence of the ortho-chlorine atom sterically influences the adjacent functional groups, while also providing a site for further synthetic elaboration through cross-coupling reactions, making this compound a versatile precursor in medicinal chemistry and materials science.[1]
Compound Identification and Core Properties
Precise identification is paramount for regulatory compliance and scientific accuracy. The definitive identifier for this compound is its CAS number.
| Identifier | Value | Source |
| Chemical Name | (2-Chloro-3,4-dimethoxyphenyl)methanol | [2] |
| Synonyms | 2-Chloroveratryl alcohol, 2-Chloro-3,4-dimethoxybenzenemethanol | [2] |
| CAS Number | 93983-13-2 | [2][3][4] |
| Molecular Formula | C₉H₁₁ClO₃ | [1][4][5] |
| Molecular Weight | 202.63 g/mol | [2][5] |
| Appearance | White Crystalline Solid | [1][4] |
Physicochemical Characteristics
The physical properties of a compound dictate its handling, purification, and reaction conditions. The data below has been consolidated from various chemical data providers.
| Property | Value | Unit |
| Melting Point | 70 - 72 | °C |
| Boiling Point | 307.6 | °C (at 760 mmHg) |
| Density | 1.241 | g/cm³ |
| Flash Point | 139.8 | °C |
| Refractive Index | 1.536 | |
| Solubility | Insoluble in water.[3] Soluble in chloroform and methanol.[6] |
Synthetic Protocol: Reductive Synthesis from 2-Chloroveratraldehyde
The most direct and common laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 2-Chloroveratraldehyde. This method is reliable, high-yielding, and utilizes a common, mild reducing agent, sodium borohydride (NaBH₄).[7]
Causality and Experimental Rationale
The choice of sodium borohydride is deliberate. It is a chemoselective reducing agent that readily reduces aldehydes and ketones but does not affect other potentially reducible functional groups under these conditions. Methanol or dichloromethane serves as a suitable polar protic or aprotic solvent, respectively, effectively dissolving the starting aldehyde and facilitating the reaction.[7] The work-up procedure involving a water wash is crucial to quench any unreacted NaBH₄ and remove water-soluble inorganic byproducts. Subsequent extraction with an organic solvent like dichloromethane isolates the product, and drying over an anhydrous salt like Na₂SO₄ removes residual water before solvent evaporation to yield the crude product.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 2-Chloroveratraldehyde (1.0 eq) dissolved in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add sodium borohydride (2.0 eq) portion-wise at room temperature. The portion-wise addition helps to control any initial exotherm.
-
Reaction Execution: Stir the resulting mixture at room temperature for approximately 30-60 minutes.[7][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed.
-
Quenching and Work-up: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Dilute the remaining aqueous residue with dichloromethane and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Isolation: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-3,4-dimethoxybenzyl alcohol.
-
Purification: The crude product, which is often of high purity, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Caption: Workflow for the synthesis of 2-Chloro-3,4-dimethoxybenzyl alcohol.
Spectral Characteristics: An Interpretive Guide
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons: Two singlets or two doublets (due to meta-coupling) are expected in the aromatic region (~6.8-7.5 ppm), corresponding to the two protons on the benzene ring.
-
Methoxy Protons: Two sharp singlets, each integrating to 3H, will appear in the upfield region (~3.8-4.0 ppm), corresponding to the two -OCH₃ groups.
-
Benzylic Protons: A singlet (or a doublet if coupled to the hydroxyl proton) integrating to 2H will be present around 4.5-4.8 ppm, corresponding to the -CH₂- group.
-
Hydroxyl Proton: A broad singlet will appear, with its chemical shift being concentration and solvent dependent, corresponding to the -OH proton.
-
-
¹³C NMR (Carbon NMR): The spectrum will display 9 distinct signals for the 9 unique carbon atoms.
-
Aromatic Carbons: Six signals are expected in the ~110-150 ppm region. The carbons bearing the methoxy and chloro groups will be shifted accordingly.
-
Benzylic Carbon: One signal for the -CH₂- carbon will appear around 60-65 ppm.
-
Methoxy Carbons: Two signals for the -OCH₃ carbons will be seen further upfield, typically around 55-60 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band will be prominent in the 3200-3600 cm⁻¹ region, characteristic of the alcohol hydroxyl group.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and benzylic groups will be just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching of the alcohol and ether functionalities.
-
C-Cl Stretch: A weaker band in the 600-800 cm⁻¹ region is indicative of the carbon-chlorine bond.
-
Safety, Handling, and Storage
Proper handling is critical to ensure laboratory safety. This compound presents several hazards that necessitate stringent precautions.
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][9]
-
Avoid breathing dust or fumes.[4] Prevent contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.[4]
-
-
Storage Conditions:
References
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- Echemi. (2019, July 15). 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL Safety Data Sheets.
- ChemicalBook. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Chloro-3,4-dimethoxybenzyl alcohol.
- Guidechem. 2-chloro-3,4-dimethoxybenzyl alcohol 20624-89-9.
- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 3,4-Dimethoxybenzyl alcohol.
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Molecular weight and formula of (2-Chloro-3,4-dimethoxyphenyl)methanol
An In-depth Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)methanol: Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It details its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, providing a foundation for its effective use in laboratory and industrial settings.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-chloroveratryl alcohol, is a substituted benzyl alcohol derivative. Its structural features, including a chlorinated and dimethoxylated aromatic ring, make it a valuable intermediate in organic synthesis.
The key identifiers and properties of this compound are summarized below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Chloroveratryl alcohol, 2-Chloro-3,4-dimethoxybenzenemethanol | [2] |
| CAS Number | 93983-13-2 (Primary), 20624-89-9 (Alternative) | [1][2][3] |
| Molecular Formula | C₉H₁₁ClO₃ | [1][2] |
| Molecular Weight | 202.63 g/mol | [1][2] |
The physical and chemical properties determine the conditions for its handling, storage, and use in reactions.
| Property | Value | Source(s) |
| Appearance | Solid | [4] |
| Melting Point | 70-72 °C | [2][5] |
| Boiling Point | 307.6 ± 37.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water. | [2] |
| Density | 1.241 g/cm³ (Predicted) | [2][3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of the compound's identity and purity. While public databases may have limited specific spectra for this exact compound, the expected spectral features can be reliably predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the methylene protons of the alcohol, and the hydroxyl proton. The aromatic protons will appear as doublets or singlets in the range of δ 6.8-7.2 ppm. The two methoxy groups will likely present as sharp singlets around δ 3.8-3.9 ppm. The methylene protons (CH₂OH) would be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm. The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct carbon signals. Aromatic carbons will resonate in the δ 110-150 ppm region, with those attached to oxygen appearing further downfield. The methoxy carbons will be observed around δ 56 ppm, and the methylene carbon (CH₂OH) will be in the δ 60-65 ppm range.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key expected absorption bands include a broad peak around 3400-3200 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching vibrations for the aromatic and aliphatic groups around 3100-2850 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and strong C-O stretching bands for the methoxy and alcohol groups between 1260-1000 cm⁻¹.[6] The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 202 and a characteristic M+2 peak at m/z 204 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of H₂O, CH₃, OCH₃, and CH₂OH.
Synthesis of this compound
The most direct and common laboratory synthesis of this compound involves the reduction of its corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).
The choice of sodium borohydride is strategic; it is a selective reducing agent for aldehydes and ketones that is tolerant of many other functional groups and is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH). Methanol is a common solvent as it readily dissolves the starting aldehyde and the borohydride reagent.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 2-Chloro-3,4-dimethoxybenzaldehyde
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde). Place the flask in an ice bath and stir the solution.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 30-60 minutes).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl or deionized water to decompose the excess sodium borohydride and borate esters.
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Purification: Evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.[7]
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block in the synthesis of more complex, biologically active molecules.[8] Its utility stems from the presence of multiple functional groups that can be selectively modified. The hydroxyl group can be converted into a good leaving group, an ether, or an ester. The chlorinated aromatic ring allows for cross-coupling reactions, and the methoxy groups can be demethylated to reveal phenols if desired.
An important application of such substituted benzyl alcohols is in the synthesis of ligands for various biological targets or as precursors to heterocyclic systems, which are common scaffolds in medicinal chemistry.
Caption: Role as an intermediate in a multi-step synthetic pathway.
Safety, Handling, and Storage
Proper handling and storage of this compound are imperative for laboratory safety. The compound is classified with several hazards.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules. A thorough understanding of its properties, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its successful and safe application in research and development, particularly within the pharmaceutical industry.
References
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PubChem. . Accessed January 5, 2026.
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An In-Depth Technical Guide to the Safe Handling of (2-Chloro-3,4-dimethoxyphenyl)methanol for Research Applications
This document provides a comprehensive technical overview of the material safety data for (2-Chloro-3,4-dimethoxyphenyl)methanol, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and protocols grounded in the principles of chemical hygiene and risk assessment. Given that the toxicological profile of this compound is not fully characterized, a conservative approach to handling is paramount.
Section 1: Chemical and Physical Identity
This compound, also known as 2-Chloroveratryl alcohol, is an aromatic alcohol valued in organic synthesis for its specific functional groups.[1] Understanding its physical properties is the first step in establishing safe laboratory practices.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO₃ | PubChem[1] |
| Molecular Weight | 202.63 g/mol | PubChem[1] |
| CAS Number | 93983-13-2 | PubChem[1] |
| Appearance | Clear, Viscous Liquid | Fisher Scientific[2] |
| Melting Point | 22 °C / 71.6 °F | Fisher Scientific[2][3] |
| Boiling Point | 296 - 297 °C @ 732 mmHg | Fisher Scientific[2] |
| Flash Point | > 112 °C / > 233.6 °F | Fisher Scientific[2][3] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides | Fisher Scientific[2] |
*Note: Detailed physical data for this compound is limited. The data for appearance, melting point, boiling point, and flash point are derived from the closely related analog, 3,4-Dimethoxybenzyl alcohol (Veratryl alcohol), and should be used as a conservative estimate.
Section 2: Hazard Identification and Toxicological Profile
The primary known hazard associated with this compound is that it is classified as an irritant .[1] However, a critical piece of information from available safety data sheets is the statement: "The toxicological properties have not been fully investigated." [2]
This data gap necessitates the adoption of the "Principle of Prudent Practice," which dictates that compounds with unknown toxicity should be handled as if they are highly toxic. The causality here is simple: in the absence of data, we must assume a higher risk to ensure personnel safety.
For risk assessment, we can look at analogs:
-
3,4-Dimethoxybenzyl alcohol (the non-chlorinated parent compound): Classified as Acute Oral Toxicity Category 4 ("Harmful if swallowed").[3]
-
Veratraldehyde (the corresponding aldehyde): Classified as causing skin irritation.
Given this information, it is prudent to assume that this compound is, at a minimum, an eye and skin irritant and is potentially harmful if swallowed.
Caption: Logical workflow for handling chemicals with unknown toxicity.
Section 3: Safe Handling and Exposure Control Protocol
A multi-layered approach combining engineering controls, personal protective equipment, and strict hygiene practices is required for the safe handling of this compound.
3.1 Engineering Controls: The Primary Barrier
The most critical engineering control is the mandatory use of a properly functioning chemical fume hood . This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a primary route of exposure for volatile and semi-volatile compounds. Ensure that the sash is kept at the lowest practical height and that work is conducted at least 6 inches inside the hood.
3.2 Personal Protective Equipment (PPE): The Last Line of Defense
PPE selection must be deliberate. The following workflow provides a self-validating system for ensuring adequate protection.
Caption: A standard workflow for selecting and using PPE.
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection : A standard laboratory coat must be worn and buttoned. Wear appropriate protective gloves (nitrile is a suitable choice for incidental contact) to prevent skin exposure.[2]
-
Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not required. However, if irritation is experienced or in the event of a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][4]
3.3 Step-by-Step Handling Protocol (Gram-Scale)
-
Preparation : Don all required PPE as outlined above. Ensure the chemical fume hood is on and functioning correctly.
-
Staging : Place an analytical balance, spill kit, and all necessary glassware and reagents inside the fume hood.
-
Weighing : Tare a clean, dry container on the balance. Carefully transfer the required amount of this compound into the container using a clean spatula or pipette. Keep the stock bottle and the receiving container covered as much as possible to minimize vapor release.
-
Dissolution/Reaction : If dissolving, add the solvent to the container slowly within the fume hood. Cap and mix.
-
Cleanup : Once the transfer is complete, decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol or isopropanol) and wipe down with an absorbent pad.
-
Waste : All contaminated materials (gloves, wipes, pipette tips) must be disposed of in a designated hazardous waste container.
-
Post-Handling : Close the fume hood sash. Remove lab coat and gloves, and immediately wash hands thoroughly with soap and water.[2]
Section 4: Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
| Exposure Route | First Aid Measures | Source |
| Inhalation | Remove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | Fisher Scientific[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | Fisher Scientific[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | Fisher Scientific[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | Fisher Scientific[2][3] |
-
Accidental Release : For a small spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[2] Ensure adequate ventilation and wear full PPE during cleanup. Prevent the spill from entering drains.[4]
-
Fire-Fighting : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam as extinguishing media.[2][4] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] Thermal decomposition can lead to the release of irritating gases and vapors.[2]
Section 5: Storage, Stability, and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Disposal : This material and its container must be disposed of as hazardous waste. Do not empty into drains.[2] Disposal should be handled by a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.
References
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This compound | C9H11ClO3 | CID 2775134 - PubChem.
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SAFETY DATA SHEET - Fisher Scientific.
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SAFETY DATA SHEET - (3,4-Dimethoxybenzaldehyde).
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2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL Safety Data Sheets - Echemi.
-
3,4-Dimethoxybenzyl Alcohol | CAS#:93-03-8 | Chemsrc.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich.
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A Technical Guide to 2-Chloro-3,4-dimethoxybenzyl alcohol: Synthesis, Properties, and Applications in Drug Discovery
Section 1: Introduction
2-Chloro-3,4-dimethoxybenzyl alcohol is a halogenated and methoxy-substituted aromatic alcohol. As a derivative of veratraldehyde, a compound widely used in the pharmaceutical and fragrance industries, it represents a strategically important building block for organic synthesis and medicinal chemistry.[1][2] The specific arrangement of its functional groups—a nucleophilic hydroxyl group, two electron-donating methoxy groups, and an electron-withdrawing chloro group—provides a unique combination of reactivity and physicochemical properties.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a consolidated overview of the compound's synthesis, characterization, key applications, and safe handling protocols. The insights presented herein are grounded in established chemical principles and aim to facilitate the use of this versatile intermediate in the design and synthesis of novel bioactive molecules. The strategic placement of chloro and methoxy substituents is a common tactic in drug discovery to modulate a molecule's potency, selectivity, and pharmacokinetic profile, making this compound a valuable tool for lead optimization.[3][4]
Section 2: Physicochemical and Spectroscopic Profile
The fundamental properties of 2-Chloro-3,4-dimethoxybenzyl alcohol are critical for its handling, reaction setup, and purification.
Table 1: Physicochemical Properties of 2-Chloro-3,4-dimethoxybenzyl alcohol
| Property | Value | Source(s) |
| CAS Number | 20624-89-9 | [1][5][6] |
| Molecular Formula | C₉H₁₁ClO₃ | [1][5] |
| Molecular Weight | 202.63 g/mol | [1][5] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 70-72 °C | [1] |
| Boiling Point | 307.6 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water | [7] |
Spectroscopic Characterization
Structural verification is paramount. While specific spectra for this exact compound are not publicly indexed, its structure can be unequivocally confirmed using standard spectroscopic methods. The expected features are outlined below, based on the analysis of its functional groups and data from analogous compounds.[8][9][10][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. Key expected signals include:
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.5 ppm).
-
Benzylic Protons: A singlet for the two CH₂ protons (approx. δ 4.5-4.7 ppm).
-
Methoxy Protons: Two sharp singlets for the two OCH₃ groups (approx. δ 3.8-4.0 ppm).
-
Hydroxyl Proton: A broad singlet for the OH proton, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming its asymmetry.
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
-
A broad band around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol.
-
Multiple sharp bands around 2850-3000 cm⁻¹ for aliphatic C-H stretching (methoxy and benzylic groups).
-
Bands in the 1000-1300 cm⁻¹ region corresponding to C-O stretching.
-
A band in the 600-800 cm⁻¹ region for the C-Cl stretch.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. The mass spectrum should show a molecular ion (M⁺) peak at m/z 202. A characteristic isotopic pattern with a significant M+2 peak (at m/z 204), approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.
Section 3: Synthesis and Purification
The most direct and common method for preparing 2-Chloro-3,4-dimethoxybenzyl alcohol is through the selective reduction of the corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde (also known as 2-Chloroveratraldehyde).
Primary Synthetic Route: Reduction of 2-Chloroveratraldehyde
This transformation is a cornerstone of organic synthesis. The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate; it is a mild, inexpensive, and highly selective reagent that reduces aldehydes and ketones without affecting other potentially reducible groups in the substrate.[5] The reaction is typically high-yielding and clean.
Caption: Synthesis workflow for 2-Chloro-3,4-dimethoxybenzyl alcohol.
Detailed Experimental Protocol
This protocol is a self-validating system, where reaction progress is monitored to ensure completion before proceeding to the workup and purification stages.
-
Reaction Setup: To a solution of 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq) dissolved in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄) (2.0 eq) portion-wise at room temperature. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Stir the mixture at room temperature for 30-60 minutes.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the residue with dichloromethane and wash sequentially with water and brine.[5] This removes inorganic salts and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: The crude 2-Chloro-3,4-dimethoxybenzyl alcohol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the final product as a white solid.
Section 4: Core Applications in Medicinal Chemistry
2-Chloro-3,4-dimethoxybenzyl alcohol is not merely a chemical curiosity; it is a versatile building block with significant potential in drug discovery.[1] The alcohol functional group serves as a convenient handle for a wide array of subsequent chemical transformations, including etherification, esterification, or conversion to a benzyl halide for nucleophilic substitution reactions.
The true value of this molecule lies in the strategic interplay of its substituents:
-
The Chloro Group: This halogen atom significantly impacts the molecule's electronic properties and lipophilicity. As an electron-withdrawing group, it can alter the pKa of nearby functionalities. It also increases lipophilicity, which can enhance membrane permeability, and can serve as a metabolic blocking site to improve a drug candidate's half-life. Furthermore, chlorine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target.[3][4]
-
The Dimethoxy Groups: These groups are hydrogen bond acceptors and can influence the molecule's conformation and solubility. Their presence is a common feature in many bioactive natural products and synthetic drugs. The parent structure, veratraldehyde, is a known intermediate for pharmaceuticals such as the antihypertensive agent prazosin, showcasing the importance of the dimethoxybenzyl scaffold.[12][13]
By using 2-Chloro-3,4-dimethoxybenzyl alcohol as a starting material, medicinal chemists can synthesize novel analogs of known drugs or explore new chemical space entirely, fine-tuning the properties of the final compound to achieve desired therapeutic effects.
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical reagent. 2-Chloro-3,4-dimethoxybenzyl alcohol has several associated hazards that require appropriate precautions.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Statement | Description | Precautionary Code | Source(s) |
| H302 | Harmful if swallowed | P264, P270, P301+P312 | [14] |
| H315 | Causes skin irritation | P280, P302+P352 | [14] |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 | [14] |
| H335 | May cause respiratory irritation | P261, P271, P304+P340 | [14] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[14][15][16]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[14][16]
Section 6: Conclusion
2-Chloro-3,4-dimethoxybenzyl alcohol is a highly valuable intermediate for chemical synthesis. Its straightforward preparation, combined with a unique pattern of functionalization, makes it an attractive starting point for the development of complex molecular architectures. For professionals in drug discovery, it offers a pre-functionalized scaffold that allows for the systematic modulation of a molecule's steric, electronic, and pharmacokinetic properties. A thorough understanding of its chemistry and safe handling is key to unlocking its full potential in the laboratory.
Section 7: References
-
SAFETY DATA SHEET - 2-Chloro-3,4-dimethoxybenzyl alcohol. Thermo Fisher Scientific. [Link]
-
Understanding Veratraldehyde: Synthesis, Properties, and Industrial Impact. NINGBO INNO PHARMCHEM CO., LTD. [Link]
-
VERATRALDEHYDE. Ataman Kimya. [Link]
-
Veratraldehyde. Wikipedia. [Link]
-
CN102070421A - Method for synthesizing veratraldehyde. Google Patents.
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
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- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
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- 5. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 6. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL CAS#: 20624-89-9 [m.chemicalbook.com]
- 7. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL | 93983-13-2 [chemicalbook.com]
- 8. 2,3-Dimethoxybenzyl alcohol(5653-67-8) 1H NMR spectrum [chemicalbook.com]
- 9. 2,4-Dimethoxybenzyl alcohol(7314-44-5) 1H NMR [m.chemicalbook.com]
- 10. 3,4-Dimethoxybenzyl alcohol(93-03-8) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 13. CN102070421A - Method for synthesizing veratraldehyde - Google Patents [patents.google.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The deliberate placement of substituents, such as chloro and methoxy groups, can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide delves into the technical nuances of a particularly intriguing building block: (2-Chloro-3,4-dimethoxyphenyl)methanol. While seemingly a simple aromatic alcohol, its unique substitution pattern offers a compelling starting point for the synthesis of novel bioactive molecules. This document serves as a comprehensive resource for researchers, providing not only a detailed examination of its synthesis and characterization but also an exploration of the rationale behind its utilization in the intricate process of drug discovery.
Nomenclature and Structural Elucidation: A Foundation of Clarity
Clarity in chemical communication is paramount. This compound is the preferred IUPAC name for this compound. However, in literature and chemical catalogs, several synonyms and alternative names are encountered.
Table 1: Synonyms and Identifiers for this compound
| Name Type | Name |
| Preferred IUPAC Name | This compound |
| Common Synonym | 2-Chloro-3,4-dimethoxybenzyl alcohol |
| CAS Number | 93983-13-2[1] |
| Molecular Formula | C₉H₁₁ClO₃[1] |
| Molecular Weight | 202.63 g/mol [1] |
It is crucial to distinguish this compound from its non-chlorinated parent, (3,4-dimethoxyphenyl)methanol, commonly known as veratryl alcohol (CAS Number: 93-03-8).[2] The presence of the chlorine atom at the 2-position of the phenyl ring introduces significant electronic and steric changes, which in turn modulate the reactivity and potential biological activity of the molecule.
Synthesis of this compound: A Practical and Validated Protocol
The most direct and widely employed method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde. This approach is favored for its high yield, operational simplicity, and the ready availability of the starting material.
The Causality Behind the Chosen Synthetic Route
The selection of sodium borohydride (NaBH₄) as the reducing agent is a deliberate choice rooted in its chemoselectivity. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is mild enough to selectively reduce the aldehyde functionality without affecting the aromatic ring or the ether linkages. This selectivity is critical for ensuring the integrity of the molecular scaffold. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to both dissolve the reactants and protonate the intermediate alkoxide to yield the final alcohol product.
Detailed Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials:
-
2-Chloro-3,4-dimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (10 mmol) in methanol (50 mL). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Reduction: To the stirred solution, add sodium borohydride (20 mmol) portion-wise at room temperature. The addition should be slow to control any potential effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes), observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot.
-
Quenching and Solvent Removal: After completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of distilled water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Dilute the residue with dichloromethane (50 mL) and wash with water. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification (if necessary): The crude product is often of high purity. However, if further purification is required, it can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
This general procedure, as described in the literature for the synthesis of substituted benzyl alcohols, provides a reliable method for obtaining the target compound.[1]
Spectroscopic Characterization: The Fingerprint of a Molecule
Accurate structural elucidation is non-negotiable in chemical synthesis. The following section details the expected spectroscopic data for this compound, based on available data for the compound and its structural analogs.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Table 2: Key IR Absorptions for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | 3600-3200 | Broad |
| C-H (aromatic) | 3100-3000 | Sharp |
| C-H (aliphatic) | 3000-2850 | Sharp |
| C=C (aromatic) | 1600-1450 | Medium to strong |
| C-O (ether) | 1275-1200 and 1075-1020 | Strong |
| C-Cl | 800-600 | Medium to strong |
An FT-IR spectrum obtained from a commercial supplier confirms the presence of these key functional groups.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. While a publicly available, fully assigned spectrum for this compound is not readily found, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (2H): Two doublets in the range of δ 6.8-7.2 ppm. The exact chemical shifts and coupling constants will be influenced by the substitution pattern.
-
Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6 ppm.
-
Methoxy Protons (-OCH₃, 6H): Two distinct singlets around δ 3.8-3.9 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is concentration-dependent.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons (6C): Signals in the range of δ 110-155 ppm. The carbon bearing the chlorine atom and the carbons bearing the methoxy groups will be significantly shifted.
-
Methylene Carbon (-CH₂OH, 1C): A signal around δ 65 ppm.
-
Methoxy Carbons (-OCH₃, 2C): Two signals around δ 56 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 202, with a characteristic M+2 peak at m/z 204 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Loss of H₂O: A fragment at m/z 184.
-
Loss of •CH₂OH: A fragment at m/z 171.
-
Benzylic Cation: A prominent peak corresponding to the stable 2-chloro-3,4-dimethoxybenzyl cation.
The Strategic Role of this compound in Drug Discovery
The true value of a chemical building block lies in its potential to be elaborated into molecules with desired biological activities. The 2-chloro-3,4-dimethoxy substitution pattern is not arbitrary; it is a deliberate design element that can impart favorable properties to a drug candidate.
The "Magic" of Chloro and Methoxy Groups
Both chlorine and methoxy groups are frequently incorporated into drug molecules to fine-tune their properties.[4][5]
-
The Chloro Group: The introduction of a chlorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its lipophilicity can improve membrane permeability, and it can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.[6]
-
The Methoxy Group: Methoxy groups can act as hydrogen bond acceptors and can influence the conformation of a molecule. They can also impact solubility and metabolic pathways.[5]
The combination of these two substituents on a phenyl ring creates a unique electronic and steric environment that can be exploited in the design of selective and potent inhibitors for various biological targets.
A Versatile Scaffold for Bioactive Molecules
This compound serves as a versatile starting material for the synthesis of a wide range of more complex molecules. The primary alcohol functionality is a convenient handle for further chemical transformations.
Diagram 1: Synthetic Utility of this compound
Caption: Synthetic pathways originating from this compound.
This building block can be readily oxidized to the corresponding aldehyde, which is a precursor for imines, amines, and other functionalities. The alcohol can also be converted to ethers, esters, or halides, opening up a vast chemical space for the synthesis of compound libraries for high-throughput screening. For instance, 4-substituted-2-methoxyphenols have been used as building blocks to prepare bioactive hydroxylated biphenyls.[7][8]
Potential Biological Activities
While specific biological activities for this compound itself are not extensively documented, the broader class of substituted benzyl alcohols has shown promise in various therapeutic areas. For example, some substituted benzyl alcohols have demonstrated antibacterial and antifungal properties.[9] The incorporation of the 2-chloro-3,4-dimethoxybenzyl moiety into larger scaffolds is a strategy that medicinal chemists can employ to probe structure-activity relationships and optimize lead compounds.
Conclusion and Future Perspectives
This compound represents more than just a chemical intermediate; it is a strategically designed building block with significant potential in the field of drug discovery. Its synthesis is straightforward and high-yielding, and its structure offers a unique combination of electronic and steric properties. This guide has provided a comprehensive overview of its nomenclature, synthesis, and characterization, while also shedding light on the rationale for its use in medicinal chemistry. As the quest for novel therapeutics continues, the judicious use of well-characterized and versatile building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines. Further exploration of its incorporation into diverse molecular scaffolds is warranted to fully unlock its potential in generating novel bioactive agents.
References
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- 2. Veratryl alcohol | C9H12O3 | CID 7118 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Sourcing and Qualifying (2-Chloro-3,4-dimethoxyphenyl)methanol for Research & Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Niche Building Block
In the landscape of medicinal chemistry and materials science, progress is often dictated by the availability and quality of specific molecular scaffolds. (2-Chloro-3,4-dimethoxyphenyl)methanol, a substituted benzyl alcohol, represents such a critical building block. Its unique substitution pattern—featuring a chlorine atom ortho to the hydroxymethyl group and two methoxy groups—renders it a versatile intermediate for introducing a highly functionalized phenyl ring into more complex molecular architectures. Its utility spans from the synthesis of novel kinase inhibitors to the development of specialized organic materials.
However, the journey from conceptualizing a synthetic route to achieving reproducible, high-quality results is fraught with challenges, chief among them being the procurement of reliable starting materials. The purity and consistency of a reagent like this compound directly impact reaction yields, impurity profiles, and ultimately, the validity of the experimental data. This guide provides an in-depth technical overview for researchers on sourcing this compound, establishing robust quality control measures, and ensuring its safe handling and storage.
Section 1: Chemical Profile
Before sourcing, it is essential to be familiar with the key identifiers and properties of the target compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 93983-13-2 | [1] |
| Molecular Formula | C₉H₁₁ClO₃ | [1][2] |
| Molecular Weight | 202.63 g/mol | [1][2] |
| Primary Hazards | Irritant | [2] |
Section 2: Commercial Suppliers for Research Applications
The selection of a supplier should be a deliberate process, weighing availability, cost, and, most importantly, quality and documentation. While the market for specialized chemicals is dynamic, the following table summarizes known suppliers catering to research and development quantities.
| Supplier | Catalog ID (Example) | Purity | Notes |
| Matrix Fine Chemicals | MM93983132 | Not specified | Offers various quantities; researchers should request a quote and Certificate of Analysis (CoA).[1] |
| AOBChem | AOB31952 | Not specified | Primarily lists related compounds but may source upon inquiry.[3] |
| SJZ Chem-Pharm | NA-DA003GV2 | >97% | Appears to offer small, research-scale quantities (e.g., 1g).[4][5] |
| ChemicalBook | CB7747805 | Not specified | Acts as a directory; links to various potential manufacturers and suppliers. |
Expert Insight: The listed purity on a supplier's website is a guideline. Always request a batch-specific Certificate of Analysis (CoA) before purchase. For critical applications, especially in later-stage development, it is advisable to source small quantities from multiple vendors and perform in-house qualification to identify the most reliable long-term supplier.
Section 3: Quality Assessment and Verification for Researchers
Trust, but verify. This principle is paramount when dealing with chemical reagents. A supplier's CoA provides a baseline, but independent verification protects your research from costly errors and reproducibility crises. The primary goal is to confirm the compound's identity and assess its purity, looking for residual solvents, starting materials (e.g., 2-chloro-3,4-dimethoxybenzaldehyde), or side-reaction products.
Experimental Protocol: Incoming Reagent Qualification
-
Documentation Review:
-
Obtain the batch-specific CoA and Safety Data Sheet (SDS) from the supplier.
-
Cross-reference the CAS number and structure. Review the analytical methods used by the supplier (e.g., NMR, GC, HPLC) and the reported purity values.
-
-
Solubility Check:
-
Based on its structure, the compound is expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane (DCM), and chloroform.[6]
-
Test the solubility of a small amount in your intended reaction solvent. Any insolubility or haziness may indicate a significant impurity.
-
-
Structural Confirmation & Purity by ¹H NMR:
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. The proton NMR spectrum provides a unique fingerprint of the molecule.
-
Method:
-
Accurately weigh ~5-10 mg of the compound.
-
Dissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of expected peaks: aromatic protons, methoxy (OCH₃) protons, methylene (CH₂OH) protons, and the hydroxyl (OH) proton.
-
Check the integration ratios to ensure they match the number of protons in each environment.
-
Look for unexpected peaks. Small peaks may indicate impurities. The presence of a significant aldehyde proton peak (~9-10 ppm) would suggest incomplete reduction from the corresponding benzaldehyde, a likely precursor.[7]
-
-
-
-
Purity Assessment by Chromatographic Methods:
-
Rationale: While NMR is excellent for structure, chromatography is superior for quantifying minor impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Applicability: Ideal for thermally stable and volatile compounds like this benzyl alcohol derivative.[8] It can effectively separate the main component from volatile impurities. The mass spectrometer provides identification of the separated peaks.
-
Method: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate). Inject onto a GC-MS system. The resulting chromatogram's peak area percentage provides a good measure of purity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Applicability: A versatile method for purity determination, especially for detecting non-volatile impurities.[9]
-
Method: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol gradient) and a UV detector (detection wavelength ~254 nm). The relative peak area of the main component indicates its purity.
-
-
Caption: Incoming Reagent Qualification Workflow.
Section 4: Safe Handling and Storage Protocols
As a chlorinated aromatic compound and an irritant, proper safety protocols are non-negotiable.[2][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[11] Avoid skin contact. If contact occurs, wash the area immediately with plenty of soap and water.[10]
-
Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[10][11]
Storage & Handling
-
Conditions: Store containers tightly closed in a dry, cool, and well-ventilated place.[10][12] Protect from direct sunlight.
-
Incompatibilities: This compound should be stored separately from strong oxidizing agents and strong bases.[10][11] Chlorinated compounds can react violently with certain other chemical classes.[13]
-
General Handling: Avoid dust formation when handling the solid.[10] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[10][12] All chemical containers should be clearly labeled.[14]
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. This typically involves collection in a designated, labeled hazardous waste container.[10]
Caption: Safe Chemical Storage Logic.
Conclusion
This compound is a valuable reagent for innovative research. However, its effective use is contingent upon careful sourcing and rigorous quality control. By treating every new batch of a chemical as an unknown until proven otherwise, researchers can safeguard the integrity of their work. Implementing a systematic qualification workflow, combining documentation review with analytical verification by NMR and chromatography, is a hallmark of robust science. Adherence to strict safety and storage protocols further ensures that the pursuit of discovery is conducted responsibly and without incident. This comprehensive approach empowers researchers to build their complex molecular targets on a foundation of quality, reliability, and safety.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Matrix Fine Chemicals. This compound | CAS 93983-13-2. [Link]
-
AOBChem. (2-chloro-3,4-dimethoxyphenyl)(phenyl)methanol. [Link]
-
SJZ Chem-Pharm. This compound. [Link]
-
SJZ Chem-Pharm. This compound. [Link]
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Al-kamarany, M. et al. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Boukhris, A. et al. (2020). Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. Journal of Pharmaceutical Research International. [Link]
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IEDU. Instructions and Guidelines for Chemical Storage and Handling. [Link]
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Ghori, M. U. et al. (1985). Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. Journal of Pharmaceutical Sciences. [Link]
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University of Nottingham. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
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US Pharmacopeia (USP). Benzyl Alcohol. [Link]
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Scribd. (2014). Proper Handling and Storage of Chemicals. [Link]
-
Hampshire College. Lab Safety Manual: Chemical Management. [Link]
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ResearchGate. (2018). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]
- Google Patents. (2014). Preparation method of 3,4-dimethoxybenzyl bromide.
-
Solubility of Things. (3,4-Dimethoxyphenyl)methanol. [Link]
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- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
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- 13. nottingham.ac.uk [nottingham.ac.uk]
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Methodological & Application
Synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol from 2-chloro-3,4-dimethoxybenzaldehyde
Application Note & Protocol
Topic:
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Benzyl Alcohols
Substituted benzyl alcohols are a critical class of intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and fragrance industries. The specific positioning of functional groups on the aromatic ring dictates the molecule's reactivity and its suitability as a precursor for various bioactive compounds. The target molecule of this guide, (2-Chloro-3,4-dimethoxyphenyl)methanol, possesses a unique substitution pattern—a chlorine atom and two methoxy groups—that makes it a valuable building block. The methoxy groups are prevalent in many natural products and pharmaceuticals, often influencing the molecule's pharmacokinetic properties.[1] The chlorine atom provides a reactive site for further synthetic transformations, such as cross-coupling reactions. This application note provides a comprehensive, field-tested protocol for the efficient synthesis of this compound via the reduction of 2-chloro-3,4-dimethoxybenzaldehyde.
Chemical Theory and Mechanistic Insight
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, categorized as a reduction reaction.[2] This process involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose due to its selectivity and mild reaction conditions.[3][4][5] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ will selectively reduce aldehydes and ketones without affecting less reactive functional groups such as esters or amides.[4][5]
The reaction mechanism proceeds in two key steps:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as the source of the hydride nucleophile. The hydride attacks the partially positive carbonyl carbon of 2-chloro-3,4-dimethoxybenzaldehyde, breaking the C=O pi bond and forming a new C-H bond. This results in the formation of a tetracoordinate boron intermediate and an alkoxide.[2][4]
-
Protonation: Following the initial reduction, a protic solvent (like methanol or ethanol) or an aqueous acidic workup provides a proton to the negatively charged oxygen of the alkoxide, yielding the final primary alcohol, this compound.[2]
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Chloro-3,4-dimethoxybenzaldehyde | C₉H₉ClO₃ | 200.62 | 5417-17-4 |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Sodium Borohydride (NaBH₄): Toxic if swallowed and causes severe skin burns and eye damage.[6][7][8] It reacts with water to release flammable gases.[6][8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9]
-
2-Chloro-3,4-dimethoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[10] Standard handling precautions for chemical reagents should be observed.[10]
-
Methanol and Dichloromethane: Flammable and toxic solvents. Handle in a fume hood.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (49.8 mmol) of 2-chloro-3,4-dimethoxybenzaldehyde in 100 mL of methanol.[11]
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add 2.83 g (74.8 mmol, 1.5 equivalents) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of 1 M HCl while cooling the flask in an ice bath. Caution: Vigorous gas evolution.
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude this compound can be further purified by recrystallization or column chromatography to obtain a highly pure product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a reliable and efficient protocol for the synthesis of this compound from 2-chloro-3,4-dimethoxybenzaldehyde using sodium borohydride. The methodology is straightforward, employs readily available reagents, and proceeds under mild conditions, making it suitable for a wide range of laboratory settings. The resulting product is a versatile intermediate for further synthetic applications in medicinal chemistry and materials science.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
Chemcasts. (n.d.). 2-Chloro-3,4-dimethoxybenzaldehyde (CAS 5417-17-4) Properties. Retrieved from [Link]
- Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834–836.
-
Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
Solubility of Things. (n.d.). (3,4-Dimethoxyphenyl)methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis route of the title compound. Retrieved from [Link]
-
PubChem. (n.d.). Veratryl alcohol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
Wikipedia. (n.d.). Veratrole alcohol. Retrieved from [Link]
-
National Institutes of Health. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (3,4-DIMETHOXYPHENYL)METHANOL | CAS 93-03-8. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
-
International Journal of Chemical Engineering and Applications (IJCEA). (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]
- Google Patents. (2014, May 21). CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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Laboratory Scale Preparation of 2-Chloro-3,4-dimethoxybenzyl alcohol: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Chloro-3,4-dimethoxybenzyl alcohol, a valuable intermediate in pharmaceutical and organic synthesis. The primary synthetic route detailed is the reduction of 2-Chloro-3,4-dimethoxybenzaldehyde using sodium borohydride. This guide offers in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for chemical characterization. Safety protocols and troubleshooting advice are also integrated to ensure a safe and successful synthesis.
Introduction
2-Chloro-3,4-dimethoxybenzyl alcohol is a substituted benzyl alcohol derivative. Its structural features, including the chloro and dimethoxy functionalities on the aromatic ring, make it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other fine chemicals. The presence of these functional groups allows for a variety of subsequent chemical transformations, making a reliable and well-documented synthetic protocol for its preparation highly valuable for researchers in organic and medicinal chemistry.
This application note details a robust and scalable laboratory procedure for the synthesis of 2-Chloro-3,4-dimethoxybenzyl alcohol via the reduction of the corresponding benzaldehyde. The chosen method, employing sodium borohydride, is widely favored for its selectivity, mild reaction conditions, and operational simplicity.
Synthetic Strategy and Rationale
The most direct and efficient laboratory-scale synthesis of 2-Chloro-3,4-dimethoxybenzyl alcohol is achieved through the reduction of the carbonyl group of 2-Chloro-3,4-dimethoxybenzaldehyde.
Choice of Reducing Agent
Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. Here's the rationale:
-
Chemoselectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols.[1] It does not typically reduce other functional groups like esters, amides, or carboxylic acids under standard conditions, which is advantageous if such functionalities were present in more complex substrates.
-
Operational Simplicity: The reaction can be carried out in common protic solvents like methanol or ethanol at or below room temperature. The work-up procedure is straightforward, typically involving an aqueous quench followed by extraction.
-
Safety: While proper precautions must be taken, sodium borohydride is generally safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which reacts violently with water and requires anhydrous conditions.
Reaction Mechanism
The reduction of an aldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2]
Diagram of the Reaction Mechanism
Caption: Mechanism of aldehyde reduction by sodium borohydride.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the starting material and the final product.
Synthesis of Starting Material: 2-Chloro-3,4-dimethoxybenzaldehyde
The starting aldehyde can be synthesized from the commercially available 1-chloro-2,3-dimethoxybenzene via a Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.
Reaction Scheme:
Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.
-
To this reagent, add 1-chloro-2,3-dimethoxybenzene dropwise, ensuring the temperature does not exceed 40 °C.
-
After the addition, heat the reaction mixture to 60-70 °C and maintain it for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-Chloro-3,4-dimethoxybenzaldehyde.
Preparation of 2-Chloro-3,4-dimethoxybenzyl alcohol
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 2-Chloro-3,4-dimethoxybenzaldehyde | 200.62 | 10.0 | 49.8 | 1.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.9 | 50.2 | 1.01 |
| Methanol (solvent) | - | 100 mL | - | - |
| Dichloromethane (extraction solvent) | - | 150 mL | - | - |
| 1 M Hydrochloric acid (for quench) | - | ~20 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine (saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (drying agent) | - | ~5 g | - | - |
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (49.8 mmol) of 2-Chloro-3,4-dimethoxybenzaldehyde in 100 mL of methanol.
-
Cool the solution in an ice bath to 0-5 °C with gentle stirring.
-
Once the solution is cold, add 1.9 g (50.2 mmol) of sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH is acidic (pH ~2-3).
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous residue, add 50 mL of water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-3,4-dimethoxybenzyl alcohol as a solid.
Experimental Workflow
Caption: Workflow for the synthesis of 2-Chloro-3,4-dimethoxybenzyl alcohol.
Purification and Characterization
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a crystalline solid. A common and effective solvent system for recrystallization of benzyl alcohols is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble.[5] An ethyl acetate/hexane mixture is a good starting point.
Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Once dissolved, slowly add hexane until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization
The identity and purity of the synthesized 2-Chloro-3,4-dimethoxybenzyl alcohol should be confirmed by standard analytical techniques.
Physical Properties:
| Property | Value |
| Appearance | White solid |
| Molecular Formula | C₉H₁₁ClO₃ |
| Molecular Weight | 202.63 g/mol |
| Melting Point | 70-72 °C (literature) |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm) ~7.1 (d, 1H, Ar-H)
-
δ (ppm) ~6.9 (d, 1H, Ar-H)
-
δ (ppm) ~4.7 (s, 2H, -CH₂OH)
-
δ (ppm) ~3.9 (s, 3H, -OCH₃)
-
δ (ppm) ~3.8 (s, 3H, -OCH₃)
-
δ (ppm) ~2.0 (br s, 1H, -OH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ (ppm) ~150-155 (Ar-C-O)
-
δ (ppm) ~145-150 (Ar-C-O)
-
δ (ppm) ~130-135 (Ar-C-Cl)
-
δ (ppm) ~120-125 (Ar-C)
-
δ (ppm) ~110-115 (Ar-CH)
-
δ (ppm) ~105-110 (Ar-CH)
-
δ (ppm) ~60-65 (-CH₂OH)
-
δ (ppm) ~55-60 (-OCH₃)
-
δ (ppm) ~55-60 (-OCH₃)
-
-
IR (KBr, cm⁻¹):
-
~3400-3200 (broad, O-H stretch)
-
~3000-2850 (C-H stretch, aromatic and aliphatic)
-
~1600, 1500 (C=C stretch, aromatic)
-
~1270, 1030 (C-O stretch, ether and alcohol)
-
~800-700 (C-Cl stretch)
-
Safety and Handling
-
2-Chloro-3,4-dimethoxybenzaldehyde and 2-Chloro-3,4-dimethoxybenzyl alcohol: These compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Borohydride: This reagent is a flammable solid and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Handle under an inert atmosphere if possible and keep away from water and acids. Store in a tightly closed container in a dry, well-ventilated place.
-
Methanol: Methanol is a flammable liquid and is toxic by inhalation, in contact with skin, and if swallowed. It can cause damage to organs. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
Phosphorus oxychloride and N,N-dimethylformamide: These reagents are corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction (aldehyde still present by TLC) | Insufficient reducing agent or reaction time. | Add a small additional portion of NaBH₄ and continue stirring for another hour. |
| Low yield of isolated product | Incomplete extraction or loss during work-up. | Ensure the aqueous layer is thoroughly extracted. Be careful during phase separations to avoid loss of the organic layer. |
| Oily product instead of solid | Presence of impurities. | Attempt purification by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate). |
| Difficulty in recrystallization | Incorrect solvent system or supersaturation. | Try different solvent pairs. If no crystals form, try scratching the inside of the flask or adding a seed crystal. |
References
-
Feng, L., et al. (2012). Synthesis and in vitro antibacterial activity of gemifloxacin derivatives containing a substituted benzyloxime moiety. European Journal of Medicinal Chemistry, 55, 125-136. [Link]
-
Master Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3,4-dimethoxybenzyl alcohol. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-3,4-dimethoxybenzyl alcohol. Retrieved from [Link]
Sources
Application Notes & Protocols: (2-Chloro-3,4-dimethoxyphenyl)methanol as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of a Polysubstituted Benzyl Alcohol
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. (2-Chloro-3,4-dimethoxyphenyl)methanol emerges as a highly valuable building block, distinguished by its unique constellation of functional groups. The presence of a primary benzylic alcohol offers a prime handle for a variety of chemical transformations, while the electronically distinct chloro and dimethoxy substituents on the aromatic ring provide a nuanced platform for modulating reactivity and influencing the physicochemical properties of downstream compounds.
The chloro group, an electron-withdrawing halogen, and the two electron-donating methoxy groups create a specific electronic environment that can be leveraged in multi-step syntheses. This substitution pattern is not merely incidental; it is frequently encountered in pharmacologically active molecules where such groups can enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed protocols for its key transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and handling requirements of any synthetic intermediate is the foundation of safe and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO₃ | [2][3] |
| Molecular Weight | 202.63 g/mol | [2][3] |
| CAS Number | 93983-13-2 | [2][4] |
| Appearance | White to off-white solid/powder | [5] |
| Synonyms | 2-Chloroveratryl alcohol | [2] |
Table 2: Hazard and Safety Information
| Category | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6][7] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |
| Personal Protective Equipment | Chemical safety goggles (in compliance with EN166), protective gloves, lab coat. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Acids, Acid anhydrides, Acid chlorides. | [5][6] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from direct sunlight. | [6][8] |
Core Synthetic Pathways and Mechanistic Rationale
This compound is a versatile node for the synthesis of a variety of more complex structures. Its utility stems from the reactivity of the benzylic alcohol, which can be readily transformed into other key functional groups.
Caption: Key synthetic transformations of this compound.
Oxidation to 2-Chloro-3,4-dimethoxybenzaldehyde
The conversion of the primary alcohol to an aldehyde is one of the most fundamental and useful transformations. The resulting aldehyde is a critical intermediate for forming C-N and C-C bonds via reactions like reductive amination, Wittig reactions, and aldol condensations. The electron-rich nature of the dimethoxy-substituted ring makes it sensitive to over-oxidation, necessitating the use of mild oxidizing agents.
Halogenation to 1-(Chloromethyl)-2-chloro-3,4-dimethoxybenzene
Converting the hydroxyl group into a good leaving group, such as a chloride, transforms the molecule into an excellent electrophile. This benzylic halide is highly reactive towards nucleophiles, enabling the facile introduction of the 2-chloro-3,4-dimethoxybenzyl moiety into a wide range of substrates. This reaction is a cornerstone for building complex scaffolds in drug discovery.[9]
Ether and Ester Formation
Standard Williamson ether synthesis or Fischer esterification protocols can be applied to the benzylic alcohol. These reactions are crucial for creating building blocks where the oxygen atom is used as a linker, a common structural motif in biologically active compounds.[10]
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrate and scale.
Protocol 1: Oxidation to 2-Chloro-3,4-dimethoxybenzaldehyde via Pyridinium Chlorochromate (PCC)
Principle: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that reliably converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is critical for this electron-rich system. The reaction is typically performed in an anhydrous aprotic solvent.
Materials and Reagents:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
-
Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Addition funnel
-
Stir plate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add PCC (1.5 eq) and anhydrous DCM. Stir to form a suspension.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the stirring PCC suspension at room temperature over 15-20 minutes. The reaction is exothermic; maintain temperature with a water bath if necessary.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pass the mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude aldehyde can be purified by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient.
-
Combine the pure fractions, remove the solvent in vacuo, and dry to yield the product as a solid.
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions: PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle with extreme care in a chemical fume hood. Wear appropriate PPE, including double gloves. All chromium waste must be disposed of according to institutional hazardous waste protocols.
Protocol 2: Synthesis of 1-(Chloromethyl)-2-chloro-3,4-dimethoxybenzene
Principle: Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to the corresponding alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. A similar protocol is used in the synthesis of 3,4-dimethoxybenzyl chloride from its corresponding alcohol.[11]
Materials and Reagents:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with stir bar and reflux condenser
-
Septum and nitrogen/argon inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the stirring solution via syringe. Gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice to quench the excess SOCl₂.
-
Transfer the mixture to a separatory funnel. Add more DCM if necessary.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 1-(chloromethyl)-2-chloro-3,4-dimethoxybenzene is often used directly in the next step. If required, it can be purified by careful chromatography or recrystallization, though the compound may be unstable on silica gel over long periods.
Characterization: Confirm structure via ¹H NMR. The product is a lachrymator and should be handled with care.
Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water. All operations must be performed in a well-ventilated chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical safety goggles. Ensure all glassware is scrupulously dry.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Application Note & Protocol: The Strategic Role of (2-Chloro-3,4-dimethoxyphenyl)methanol in a Convergent Synthesis of Ivabradine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Ivabradine is a crucial therapeutic agent for the management of stable angina pectoris and chronic heart failure, acting as a selective inhibitor of the funny channel (I_f) current in the sinoatrial node.[1][2] Its complex molecular architecture necessitates a sophisticated and convergent synthetic strategy. This guide provides a detailed examination of a plausible synthetic pathway for Ivabradine, focusing on the strategic use of (2-Chloro-3,4-dimethoxyphenyl)methanol as a precursor for a key bicyclic amine intermediate. While numerous synthetic routes to Ivabradine have been patented, this document elucidates a chemically sound, albeit less common, approach, offering in-depth protocols and explaining the causal reasoning behind critical experimental choices. We will detail the transformation of this chlorinated starting material into the essential chiral amine, its subsequent coupling with the benzazepinone moiety, and the final steps to yield high-purity Ivabradine hydrochloride.
Introduction: The Synthetic Strategy for Ivabradine
The synthesis of Ivabradine, (S)-3-{3-[amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, is a testament to modern synthetic organic chemistry. The molecule is typically assembled by coupling two primary structural fragments:
-
The Benzazepinone Moiety: A 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one core, functionalized with a reactive side chain (e.g., a 3-halopropyl group).
-
The Chiral Bicyclic Amine: The optically pure (S)-N-[(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]methanamine, which provides the stereochemical identity and a significant portion of the pharmacophore.
The starting material of interest, this compound, serves as a versatile precursor for the second fragment. The presence of the chloro-substituent and the benzylic alcohol offers unique handles for a series of transformations aimed at constructing the critical benzocyclobutane ring system, which is a latent form of the final bicyclic structure.
The Synthetic Pathway: From Precursor to Active Pharmaceutical Ingredient (API)
The overall synthesis can be divided into three major stages:
-
Part A: Synthesis and chiral resolution of the key amine intermediate starting from this compound.
-
Part B: N-alkylation of the chiral amine with the benzazepinone side chain to form the "dehydro-ivabradine" intermediate.
-
Part C: Catalytic hydrogenation to open the benzocyclobutane ring and form Ivabradine, followed by salt formation.
Caption: Overall Synthetic Workflow for Ivabradine.
Part A: Synthesis of the (S)-Bicyclic Amine Intermediate
This phase is the most complex, involving the construction of the strained benzocyclobutane ring and establishing the correct stereochemistry.
-
Oxidation to Aldehyde: The benzylic alcohol is first oxidized to the corresponding aldehyde. This is a standard transformation, and using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation minimizes over-oxidation to the carboxylic acid.
-
Benzocyclobutane Formation: This is the key ring-forming step. A plausible route involves converting the aldehyde to a dihalomethyl species, followed by an intramolecular cyclization. The chloro group on the aromatic ring influences the electronic properties and may affect the cyclization yield.
-
Introduction of the Aminomethyl Side Chain: The benzocyclobutane core is functionalized, typically via Vilsmeier-Haack formylation, to introduce a formyl group. This aldehyde is then subjected to reductive amination with methylamine to yield the racemic secondary amine.
-
Chiral Resolution: As Ivabradine is a single enantiomer, resolving the racemic amine is critical. This is achieved by forming diastereomeric salts with a chiral acid, such as (R)-(-)-mandelic acid or N-acetyl-L-glutamic acid.[3] The desired diastereomer is selectively crystallized and then treated with a base to liberate the enantiomerically pure (S)-amine.
Part B: N-Alkylation to form Dehydro-Ivabradine
With the chiral amine in hand, the next step is to couple it with the benzazepinone fragment. The most common coupling partner is 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, although the chloro- or bromo-analogues can also be used, often with sodium iodide as an additive to facilitate an in situ Finkelstein reaction.
-
Causality of Reaction Conditions: The reaction is an S_N2 alkylation. It is typically run in a polar aprotic solvent like DMF or DMSO to dissolve the reactants and promote the nucleophilic attack. A mild inorganic base, such as potassium carbonate (K₂CO₃), is essential. It acts as a proton scavenger, deprotonating the secondary amine to enhance its nucleophilicity without being so strong as to cause side reactions like elimination on the alkyl halide.[4][5]
Part C: Hydrogenation and Salt Formation
The final steps involve modifying the coupled product to yield the final API.
-
Catalytic Hydrogenation: The "dehydro-ivabradine" intermediate contains both a benzocyclobutane ring and an unsaturated bond within the benzazepinone lactam ring. Catalytic hydrogenation, typically using palladium on carbon (Pd/C), achieves two crucial transformations simultaneously: the hydrogenolysis of the strained C-C bond in the benzocyclobutane ring and the reduction of the double bond in the other ring system.[4][6] This ring-opening reaction finalizes the core structure of Ivabradine.
-
Salt Formation: The resulting Ivabradine free base is an oil or amorphous solid. To produce a stable, crystalline, and pharmaceutically acceptable form, it is converted to its hydrochloride salt. This is achieved by treating a solution of the base in a suitable solvent (e.g., acetonitrile, ethanol) with hydrochloric acid.[1][5] The resulting salt precipitates and can be isolated with high purity.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All procedures should be performed in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of (S)-N-[(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]methanamine
(This is a representative multi-step protocol for the key intermediate)
-
Oxidation: To a stirred solution of this compound (1 eq) in dichloromethane (DCM, 10 volumes), add pyridinium chlorochromate (PCC) (1.5 eq) in portions at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours until TLC indicates complete consumption of the starting material. Filter the reaction mixture through a pad of silica gel, wash with DCM, and concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Benzocyclobutane Formation & Amination (Conceptual Outline): The crude aldehyde is carried forward through a specialized multi-step sequence involving conversion to a reactive intermediate suitable for intramolecular cyclization, followed by formylation and reductive amination with methylamine and a reducing agent like sodium cyanoborohydride to yield the racemic amine.
-
Chiral Resolution:
-
Dissolve the racemic amine (1 eq) in a suitable solvent such as ethyl acetate or isopropanol (15-20 volumes) with gentle heating.
-
Add a solution of (R)-(-)-mandelic acid (0.5 eq) in the same solvent.
-
Allow the solution to cool slowly to room temperature, then hold at 0-5 °C for 12-16 hours to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration, wash with cold solvent, and dry. Check chiral purity by HPLC. Recrystallize if necessary.[7]
-
To liberate the free amine, suspend the salt in a biphasic mixture of DCM and 1N NaOH solution. Stir until all solids dissolve. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the enantiomerically pure (S)-amine as an oil.
-
Protocol 2: Synthesis of Dehydro-Ivabradine
| Reagent | Molar Eq. | Purpose |
| (S)-Bicyclic Amine | 1.0 | Nucleophile |
| 3-(3-Iodopropyl)benzazepinone | 1.05 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 3.0 | Base |
| N,N-Dimethylformamide (DMF) | 10 vol | Solvent |
-
To a stirred solution of the (S)-Bicyclic Amine (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and 3-(3-Iodopropyl)benzazepinone (1.05 eq).
-
Heat the reaction mixture to 60-65 °C and maintain for 8-12 hours, monitoring by HPLC.[5]
-
After completion, cool the mixture to room temperature and pour it into ice-water (50 volumes).
-
Extract the aqueous phase with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude Dehydro-Ivabradine as a viscous oil. The crude product can be purified by column chromatography or carried directly to the next step.
Protocol 3: Catalytic Hydrogenation to Ivabradine
Caption: Experimental Workflow for Hydrogenation.
-
Dissolve crude Dehydro-Ivabradine (1 eq) in methanol or ethanol (10 volumes).
-
Charge the solution to a hydrogenation vessel (autoclave) and add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
-
Inert the vessel by purging with nitrogen, then pressurize with hydrogen gas to 4-5 bars.[6]
-
Heat the mixture to 30-35 °C and stir vigorously for 18-24 hours. The reaction is complete when HPLC analysis shows the disappearance of the starting material.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Ivabradine free base.
Protocol 4: Formation and Crystallization of Ivabradine Hydrochloride
| Reagent/Solvent | Amount | Purpose |
| Ivabradine Base | 1 eq | API Base |
| Acetonitrile | 20-25 vol | Crystallization Solvent |
| Methanolic HCl (or conc. HCl) | 1.1 eq | Salt forming agent |
-
Dissolve the crude Ivabradine base in acetonitrile (20 volumes).
-
Cool the solution to 0-5 °C.
-
Slowly add methanolic HCl (1.1 eq) dropwise while stirring. A precipitate will begin to form.
-
Stir the resulting slurry at 0-5 °C for 2-4 hours to ensure complete crystallization.
-
Collect the solid product by filtration, wash with cold acetonitrile, and then with a non-polar solvent like n-heptane to aid drying.
-
Dry the product under vacuum at 40-45 °C to a constant weight to yield highly pure Ivabradine Hydrochloride.[4][5]
Conclusion
This compound represents a viable, though specialized, starting material for the synthesis of Ivabradine. Its transformation into the requisite chiral bicyclic amine intermediate requires a robust synthetic sequence that leverages fundamental organic reactions, including oxidation, cyclization, and stereochemical resolution. The subsequent coupling and hydrogenation steps are well-established in the patent literature and demonstrate a convergent and efficient approach to the final API. The protocols and rationale detailed in this guide provide a comprehensive framework for researchers engaged in the synthesis of Ivabradine and related pharmaceutical compounds, emphasizing the importance of strategic precursor selection and process control.
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Application Notes & Protocols: A Guide to the Reaction Mechanisms of 2-Chloro-3,4-dimethoxybenzyl Alcohol
Abstract
This technical guide provides an in-depth exploration of the reaction mechanisms involving 2-Chloro-3,4-dimethoxybenzyl alcohol, a versatile substituted aromatic alcohol. Its unique electronic and steric properties, governed by the interplay of a chloro substituent and two methoxy groups, render it a valuable intermediate in synthetic organic chemistry and a key building block in the development of pharmaceutical agents. We will dissect the core principles of its reactivity, from synthesis to its application as a protecting group, providing detailed, field-proven protocols and mechanistic diagrams to empower researchers in their synthetic endeavors.
Introduction: The Structural and Electronic Landscape
2-Chloro-3,4-dimethoxybenzyl alcohol (CID: 20624-89-9) is a multifaceted reagent whose reactivity is primarily centered on two key features: the benzylic hydroxyl group and the electronically rich aromatic ring.[1] The substituents on the benzene ring dictate the molecule's behavior in chemical transformations.
-
3,4-Dimethoxy Groups: These are powerful electron-donating groups (EDGs) that operate through the resonance effect (+R). They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Crucially, they significantly stabilize any positive charge that develops at the benzylic position, a recurring theme in its reaction mechanisms.
-
2-Chloro Group: The chlorine atom exerts a dual electronic influence. It is electron-withdrawing via the inductive effect (-I) due to its high electronegativity, but it can also donate electron density through resonance (+R) via its lone pairs. Overall, it acts as a weak deactivator in electrophilic aromatic substitution but plays a critical role in directing the regioselectivity of reactions and influencing the molecule's overall lipophilicity and metabolic stability in drug discovery contexts.[2]
This electronic arrangement predisposes the benzylic hydroxyl group to undergo reactions that proceed via a stabilized carbocation intermediate, making it an excellent substrate for nucleophilic substitution, oxidation, and etherification reactions.
Synthesis of 2-Chloro-3,4-dimethoxybenzyl Alcohol
The most direct and common laboratory synthesis involves the reduction of the corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde. This transformation is typically achieved with high fidelity using mild reducing agents like sodium borohydride (NaBH₄).
Experimental Protocol: Reduction of 2-Chloroveratraldehyde
-
Setup: To a solution of 2-Chloroveratraldehyde (1.0 eq) dissolved in methanol (MeOH) in a round-bottom flask, add sodium borohydride (NaBH₄, 2.0 eq) portion-wise at room temperature.[3]
-
Reaction: Stir the mixture at the same temperature for approximately 30-60 minutes.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Dilute the residue with dichloromethane (CH₂Cl₂) and wash with water to remove inorganic salts.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Chloro-3,4-dimethoxybenzyl alcohol, which can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for the synthesis of 2-Chloro-3,4-dimethoxybenzyl alcohol.
Core Reaction Mechanisms and Protocols
The utility of 2-Chloro-3,4-dimethoxybenzyl alcohol stems from the predictable reactivity of its benzylic hydroxyl group.
A. Oxidation to 2-Chloro-3,4-dimethoxybenzaldehyde
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis.[5][6] For benzylic alcohols like this one, over-oxidation to the carboxylic acid is a potential side reaction that must be controlled.[7] Milder, anhydrous oxidizing agents are therefore preferred.
Mechanism (Swern Oxidation): The Swern oxidation is a reliable method that avoids heavy metals and proceeds under mild conditions.[8]
-
Activation: Dimethyl sulfoxide (DMSO) is activated with oxalyl chloride to form an electrophilic chlorosulfonium ion.[8][9]
-
Nucleophilic Attack: The alcohol attacks the electrophilic sulfur atom, displacing chloride.
-
Deprotonation & Ylide Formation: A hindered, non-nucleophilic base (e.g., triethylamine) deprotonates the carbon adjacent to the oxygen, forming an alkoxysulfonium ylide.
-
Elimination: The ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and protonated base.[8]
Caption: Simplified mechanism of Swern oxidation.
Experimental Protocol (PCC Oxidation): Pyridinium chlorochromate (PCC) is another effective reagent for this transformation, offering operational simplicity.[9]
-
Setup: In a flask, suspend PCC (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition: Add a solution of 2-Chloro-3,4-dimethoxybenzyl alcohol (1.0 eq) in CH₂Cl₂ to the suspension.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until TLC indicates the consumption of the starting material.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the desired aldehyde.
| Reagent | Conditions | Typical Yield | Key Considerations |
| PCC | CH₂Cl₂, RT | 85-95% | Anhydrous conditions prevent over-oxidation.[8][9] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C to RT | >90% | Requires low temperatures; avoids toxic metals.[8] |
| Dess-Martin Periodinane | CH₂Cl₂, RT | >90% | Mild conditions, but reagent is shock-sensitive.[9] |
| FeCl₃/H₂O₂ | Solvent-free, RT | Good to Excellent | Green, catalytic method.[5] |
B. Etherification Reactions
The formation of ethers is a common transformation for benzyl alcohols, either for installing a protecting group or for constructing more complex molecules.[10][11]
Mechanism (Acid-Catalyzed, SN1):
-
Protonation: The hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄, TsOH) to form a good leaving group (water).
-
Carbocation Formation: Loss of water generates a benzylic carbocation. This intermediate is highly stabilized by the resonance-donating effects of the two methoxy groups.
-
Nucleophilic Attack: A nucleophile, such as another alcohol molecule, attacks the carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the final ether product and regenerate the acid catalyst.
Caption: SN1 mechanism for acid-catalyzed etherification.
Experimental Protocol (Chemoselective Etherification): A method using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO offers high chemoselectivity for benzylic alcohols.[12]
-
Setup: Dissolve 2-Chloro-3,4-dimethoxybenzyl alcohol (1.0 eq), TCT (1.0 eq), and the desired alcohol (e.g., methanol, as solvent) in a suitable vessel.
-
Catalysis: Add DMSO (1.0 eq) portion-wise to the mixture.
-
Reaction: Stir at room temperature, monitoring by TLC. The reaction typically proceeds to completion within a few hours for electron-rich benzyl alcohols.[12]
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
C. Conversion to 2-Chloro-3,4-dimethoxybenzyl Chloride
The conversion of the alcohol to the corresponding benzyl chloride creates a highly reactive electrophile, ideal for subsequent nucleophilic substitution reactions.[13] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[14]
Mechanism (with SOCl₂): The reaction proceeds via the formation of a chlorosulfite intermediate. The subsequent displacement can occur through two main pathways, often competing:
-
SNi (Internal Nucleophilic Substitution): The chlorosulfite ester collapses in a concerted fashion, with the chloride being delivered from the intermediate itself. This pathway leads to retention of stereochemistry.
-
SN2 (Bimolecular Nucleophilic Substitution): An external chloride ion (from SOCl₂ or a solvent like pyridine) attacks the carbon, displacing the chlorosulfite group. This leads to inversion of stereochemistry. For benzylic systems, the SN2 pathway is often significant.[15]
Experimental Protocol:
-
Setup: Dissolve 2-Chloro-3,4-dimethoxybenzyl alcohol (1.0 eq) in a dry, non-polar solvent (e.g., diethyl ether or CH₂Cl₂) and cool the solution to 0°C in an ice bath.[14]
-
Addition: Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise to the cooled solution with stirring.[14]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Carefully quench the reaction by pouring it into ice-water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with the organic solvent. Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the benzyl chloride.[13]
Application as a Labile Protecting Group
Substituted benzyl ethers are widely used to protect hydroxyl groups during multi-step syntheses.[16][17][18] The 2-Chloro-3,4-dimethoxybenzyl (CDMB) group functions as a specialized version of the more common p-methoxybenzyl (PMB) group. The additional electron-donating methoxy group makes the corresponding CDMB ether even more susceptible to cleavage under specific oxidative conditions, allowing for orthogonal deprotection strategies.[19][20]
Cleavage Mechanism (Oxidative with DDQ): The selective cleavage of dimethoxybenzyl ethers in the presence of other protecting groups like standard benzyl (Bn) ethers is a significant advantage.[19] This is achieved using oxidants like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).[21]
-
Charge-Transfer Complex: The electron-rich CDMB ether forms a charge-transfer complex with the electron-deficient DDQ.
-
Single Electron Transfer (SET): A single electron is transferred from the aromatic ring of the protecting group to DDQ, forming a radical cation and the DDQ radical anion. The radical cation is heavily stabilized by the two methoxy groups.
-
Nucleophilic Attack: Water present in the reaction medium attacks the benzylic carbon of the radical cation.
-
Collapse: The resulting intermediate collapses, releasing the deprotected alcohol and forming 2-Chloro-3,4-dimethoxybenzaldehyde. The DDQ is recovered as its hydroquinone form (DDQH₂).
Caption: Oxidative cleavage of a CDMB ether using DDQ.
Experimental Protocol (DDQ Cleavage):
-
Setup: Dissolve the CDMB-protected substrate (1.0 eq) in a mixture of CH₂Cl₂ and water (typically a 10:1 to 20:1 ratio).[19]
-
Reagent Addition: Add DDQ (1.1-1.5 eq) to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC. The reaction mixture will typically change color.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acidic DDQH₂ byproduct.[19]
-
Extraction: Extract the mixture with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.[19]
Conclusion
2-Chloro-3,4-dimethoxybenzyl alcohol is a highly functionalized and predictable building block for organic synthesis. The electronic contributions of its chloro and dimethoxy substituents create a finely tuned reactivity profile. This allows for its efficient conversion into aldehydes, ethers, and halides, and enables its use as a selectively cleavable protecting group. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to harness the full synthetic potential of this valuable reagent.
References
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The Strategic Application of (2-Chloro-3,4-dimethoxyphenyl)methanol in the Synthesis of Bioactive Isoquinoline Scaffolds
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms and methoxy groups into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. (2-Chloro-3,4-dimethoxyphenyl)methanol, a substituted benzyl alcohol, emerges as a highly valuable, yet under-documented, building block for the synthesis of complex heterocyclic systems. Its unique substitution pattern—a chlorine atom ortho to a dimethoxy-phenyl moiety—offers chemists a nuanced tool for creating novel analogues of known pharmacophores. This guide provides an in-depth exploration of the synthesis and utility of this compound, with a particular focus on its application as a precursor to chlorinated isoquinoline alkaloids, a class of compounds with a rich history of therapeutic relevance.[1][2]
The rationale for employing this specific building block lies in the predictable influence of its substituents. The electron-donating methoxy groups can activate the aromatic ring for certain electrophilic substitution reactions, while the chloro group can introduce steric and electronic effects that may enhance binding affinity to biological targets or improve metabolic stability. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols and a theoretical framework for the strategic deployment of this compound in the quest for novel therapeutic agents.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic planning.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO₃ | [3] |
| Molecular Weight | 202.63 g/mol | [3] |
| CAS Number | 20624-89-9 | [3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
The most direct and efficient synthesis of this compound involves the reduction of its corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde. This transformation is typically achieved with high fidelity using a mild reducing agent such as sodium borohydride.
Protocol 1: Synthesis of this compound
Objective: To prepare this compound from 2-Chloro-3,4-dimethoxybenzaldehyde via reduction.
Materials:
-
2-Chloro-3,4-dimethoxybenzaldehyde
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization as needed.
Caption: Synthetic route to this compound.
Application in the Synthesis of Chlorinated Isoquinoline Alkaloids
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of isoquinoline alkaloids and their analogues.[1][2] The isoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic drugs, including the vasodilator papaverine.[4] By introducing a chloro-substituted benzyl moiety, novel analogues with potentially enhanced or altered pharmacological profiles can be accessed.
A cornerstone of isoquinoline synthesis is the Bischler-Napieralski reaction , which involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. This intermediate can then be aromatized to the corresponding isoquinoline.
Hypothetical Synthesis of a Chlorinated Papaverine Analogue
The following section outlines a plausible, though not explicitly documented, synthetic pathway to 1-(2-chloro-3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, a chlorinated analogue of papaverine. This serves as an illustrative example of how this compound can be strategically employed.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization reactions for 2-Chloro-3,4-dimethoxybenzyl alcohol
Anwendungshinweise und Protokolle für Derivatisierungsreaktionen von 2-Chlor-3,4-dimethoxybenzylalkohol
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr wissenschaftlicher Anwendungspartner
Zusammenfassung
2-Chlor-3,4-dimethoxybenzylalkohol ist ein vielseitiges synthetisches Zwischenprodukt, dessen Reaktivität durch seine primäre Alkoholgruppe in Verbindung mit einem elektronisch modifizierten Benzolring bestimmt wird. Die Derivatisierung dieses Moleküls ist ein entscheidender Schritt zur Modulation seiner physikalisch-chemischen Eigenschaften, zur Erforschung neuer biologischer Aktivitäten und zur Erleichterung der analytischen Charakterisierung. Diese umfassende Anleitung bietet detaillierte Protokolle und theoretische Grundlagen für die wichtigsten Derivatisierungsreaktionen, einschließlich Veresterung, Veretherung und Silylierung für die gaschromatographische Analyse. Jeder Abschnitt wurde entwickelt, um Forschern das notwendige Wissen zur erfolgreichen Synthese, Reinigung und Analyse von Derivaten von 2-Chlor-3,4-dimethoxybenzylalkohol zu vermitteln.
Einleitung: Chemisches Potenzial und strategische Derivatisierung
2-Chlor-3,4-dimethoxybenzylalkohol ist ein substituiertes Benzylalkoholderivat, das als wertvoller Baustein in der organischen Synthese und der medizinischen Chemie dient. Die chemische Persönlichkeit des Moleküls wird durch drei Schlüsselelemente bestimmt:
-
Die primäre Alkoholgruppe (-CH₂OH): Dies ist der primäre Reaktionsort für die Derivatisierung und ermöglicht die Bildung von Estern, Ethern und anderen funktionellen Gruppen.
-
Die Methoxygruppen (-OCH₃): Diese elektronenschiebenden Gruppen an den Positionen 3 und 4 erhöhen die Elektronendichte des aromatischen Rings und beeinflussen die Reaktivität des Benzylsystems.
-
Das Chloratom (-Cl): Als elektronenziehende Gruppe an Position 2 beeinflusst es die elektronischen Eigenschaften des Rings und kann die Reaktivität der benachbarten Methoxygruppe und der Benzylposition sterisch und elektronisch modulieren.
Die Derivatisierung dient mehreren strategischen Zielen:
-
Synthese neuer Wirkstoffkandidaten: Die Modifikation der Alkoholgruppe kann die Lipophilie, die sterische Hülle und die Fähigkeit zur Wasserstoffbrückenbindung verändern und so die pharmakokinetischen und pharmakodynamischen Profile beeinflussen.
-
Einführung von Reportergruppen: An die Alkoholposition können fluoreszierende oder andere markierte Einheiten gekoppelt werden, um die Verfolgung in biologischen Systemen zu ermöglichen.
-
Verbesserung der Analysierbarkeit: Die Umwandlung des polaren Alkohols in ein weniger polares, flüchtigeres Derivat ist oft eine Voraussetzung für eine robuste gaschromatographisch-massenspektrometrische (GC-MS) Analyse.
Diese Anleitung beschreibt bewährte Protokolle für die wichtigsten Klassen von Derivatisierungsreaktionen.
Veresterungsreaktionen: Synthese von Benzyl-Estern
Die Veresterung ist eine fundamentale Reaktion zur Umwandlung von Alkoholen in Ester, wodurch die Polarität erheblich reduziert und eine vielseitige Carbonylgruppe eingeführt wird. Für sterisch zugängliche primäre Alkohole wie 2-Chlor-3,4-dimethoxybenzylalkohol sind mehrere milde und effiziente Methoden verfügbar.
Prinzip der Reaktion
Die Reaktion beinhaltet die Kupplung der Alkoholgruppe mit einer Carbonsäure oder einem ihrer reaktiven Derivate (z. B. einem Säurechlorid oder Anhydrid). Die Wahl der Methode hängt von der Stabilität der Substrate und der gewünschten Reaktionsgeschwindigkeit ab.
Protokoll 1: Steglich-Veresterung mit Carbodiimid-Kupplung
Die Steglich-Veresterung ist eine außergewöhnlich milde Methode, die bei Raumtemperatur abläuft und sich ideal für empfindliche Substrate eignet. Sie verwendet ein Carbodiimid wie Dicyclohexylcarbodiimid (DCC) oder das wasserlösliche 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) zur Aktivierung der Carbonsäure, während 4-Dimethylaminopyridin (DMAP) als Katalysator für den Acyltransfer dient.
Experimentelles Protokoll
-
Reagenzienvorbereitung: Lösen Sie 2-Chlor-3,4-dimethoxybenzylalkohol (1,0 Äquiv.), die gewählte Carbonsäure (1,1 Äquiv.) und DMAP (0,1 Äquiv.) in wasserfreiem Dichlormethan (DCM) oder Tetrahydrofuran (THF) unter einer inerten Atmosphäre (Stickstoff oder Argon).
-
Kühlung: Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.
-
Initiierung der Reaktion: Fügen Sie eine Lösung von EDC (1,2 Äquiv.) in wasserfreiem DCM tropfenweise über 15 Minuten hinzu.
-
Reaktionsdurchführung: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12–24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Aufarbeitung: Filtrieren Sie alle ausgefallenen Harnstoff-Nebenprodukte ab (falls DCC verwendet wird). Verdünnen Sie das Filtrat mit DCM und waschen Sie es nacheinander mit 5%iger wässriger HCl-Lösung, gesättigter wässriger NaHCO₃-Lösung und Sole.
-
Reinigung: Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Lösungsmittel im Vakuum. Reinigen Sie den rohen Ester mittels Säulenchromatographie auf Kieselgel.
Protokoll 2: Yamaguchi-Veresterung
Für sterisch gehinderte Alkohole oder Carbonsäuren bietet die Yamaguchi-Veresterung eine leistungsstarke Alternative.[1][2][3] Sie verläuft über ein hochreaktives gemischtes Anhydrid, das in situ aus der Carbonsäure und 2,4,6-Trichlorbenzoylchlorid (dem Yamaguchi-Reagenz) gebildet wird.[4]
Experimentelles Protokoll
-
Bildung des gemischten Anhydrids: Lösen Sie die Carbonsäure (1,0 Äquiv.) in wasserfreiem Toluol. Fügen Sie Triethylamin (1,1 Äquiv.) hinzu und rühren Sie bei Raumtemperatur. Fügen Sie dann tropfenweise 2,4,6-Trichlorbenzoylchlorid (1,0 Äquiv.) hinzu und rühren Sie die Mischung 2 Stunden bei Raumtemperatur.
-
Kupplung mit Alkohol: Fügen Sie eine Lösung von 2-Chlor-3,4-dimethoxybenzylalkohol (1,2 Äquiv.) und einer stöchiometrischen Menge DMAP (1,2 Äquiv.) in wasserfreiem Toluol hinzu.
-
Reaktionsdurchführung: Rühren Sie die Mischung 12 Stunden bei Raumtemperatur.
-
Aufarbeitung und Reinigung: Führen Sie eine wässrige Aufarbeitung durch, wie in Protokoll 1 beschrieben, gefolgt von einer säulenchromatographischen Reinigung.
Vergleichstabelle für Veresterungsmethoden
| Merkmal | Steglich-Veresterung | Yamaguchi-Veresterung |
| Aktivierungsreagenz | EDC oder DCC | 2,4,6-Trichlorbenzoylchlorid |
| Katalysator | DMAP (katalytisch) | DMAP (stöchiometrisch) |
| Bedingungen | Sehr mild (0 °C bis RT) | Mild (RT) |
| Vorteile | Einfache Durchführung, wasserlösliches Nebenprodukt (EDC) | Hocheffizient für sterisch gehinderte Substrate |
| Nachteile | Langsamer bei sterisch anspruchsvollen Substraten | Erfordert stöchiometrisches DMAP und ein spezielles Reagenz |
Visualisierung: Allgemeiner Veresterungsworkflow
Abbildung 1: Workflow für die Synthese von Estern.
Veretherungsreaktionen: Synthese von Benzyl-Ethern
Die Bildung von Ethern aus Alkoholen ist eine weitere wichtige Derivatisierung. Die Williamson-Ethersynthese ist die klassische und zuverlässigste Methode, insbesondere für primäre Alkohole.
Prinzip der Reaktion
Die Reaktion erfolgt in zwei Schritten: Zuerst wird der Alkohol mit einer starken Base deprotoniert, um ein hochreaktives Alkoxid-Nukleophil zu bilden.[5][6] Dieses Alkoxid greift dann in einer Sₙ2-Reaktion ein Alkylhalogenid an, um den Ether zu bilden.[7][8]
Protokoll 3: Williamson-Ethersynthese
Diese Methode verwendet Natriumhydrid (NaH), eine starke, nicht-nukleophile Base, um das Alkoxid irreversibel zu bilden.[9] Vorsicht: NaH reagiert heftig mit Wasser und setzt entzündlichen Wasserstoff frei. Alle Arbeiten müssen unter streng wasserfreien Bedingungen und unter einer inerten Atmosphäre durchgeführt werden.
Experimentelles Protokoll
-
Vorbereitung: Geben Sie 2-Chlor-3,4-dimethoxybenzylalkohol (1,0 Äquiv.) in einen flammgetrockneten Kolben unter Stickstoff oder Argon und lösen Sie ihn in wasserfreiem THF oder DMF.
-
Alkoxidbildung: Kühlen Sie die Lösung auf 0 °C und fügen Sie langsam und portionsweise Natriumhydrid (1,1 Äquiv., 60%ige Dispersion in Mineralöl) hinzu. Rühren Sie die Mischung 30 Minuten bei 0 °C und dann 30 Minuten bei Raumtemperatur, bis die Wasserstoffentwicklung aufhört.
-
Alkylierung: Kühlen Sie die Mischung wieder auf 0 °C und fügen Sie das Alkylhalogenid (z. B. Methyliodid, Benzylbromid; 1,1 Äquiv.) tropfenweise hinzu.
-
Reaktionsdurchführung: Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 12–18 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
Quenchen und Aufarbeitung: Kühlen Sie die Reaktion auf 0 °C und quenchen Sie sie vorsichtig durch langsame Zugabe von gesättigter wässriger NH₄Cl-Lösung. Extrahieren Sie die wässrige Phase mehrmals mit Diethylether oder Ethylacetat.
-
Reinigung: Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Reinigen Sie den rohen Ether mittels Säulenchromatographie.
Visualisierung: Williamson-Ethersynthese-Mechanismus
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
Analytical techniques for quantifying (2-Chloro-3,4-dimethoxyphenyl)methanol
An Application Note and Protocol for the Analytical Quantification of (2-Chloro-3,4-dimethoxyphenyl)methanol
Abstract
This guide provides a comprehensive framework for the accurate and reliable quantification of this compound, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the underlying scientific principles and rationale for methodological choices. We present two robust, validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed to be a self-validating system, incorporating principles outlined in international guidelines to ensure data integrity. This document is intended for researchers, scientists, and drug development professionals who require precise and reproducible quantification of this analyte in diverse sample matrices.
Analyte Profile: this compound
Understanding the physicochemical properties of the analyte is fundamental to selecting and optimizing an analytical method.
-
Structure:
(Image Source: PubChem CID 2775134)
-
Chemical Formula: C₉H₁₁ClO₃[1]
-
Molecular Weight: 202.63 g/mol [2]
-
Appearance: Solid[2]
-
Solubility: Insoluble in water[3]; soluble in organic solvents like methanol, acetonitrile, and dichloromethane.
-
Key Features for Analysis:
-
Aromatic Ring: The dimethoxy-substituted benzene ring acts as a strong chromophore, making it ideal for UV-Vis spectrophotometric detection.
-
Chlorine Atom: The presence of a chlorine atom provides a characteristic isotopic signature (³⁵Cl and ³⁷Cl) that is highly specific for mass spectrometry detection.[4][5][6]
-
Hydroxyl Group (-OH): The polar alcohol group influences solubility and chromatographic behavior. It can be a target for derivatization in GC to improve volatility and peak shape.
-
Analytical Strategy: Method Selection Rationale
The choice of an analytical method is a balance between the analyte's properties and the analytical objective (e.g., purity testing, reaction monitoring, metabolite identification). For this compound, two primary chromatographic techniques are recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for non-volatile or thermally sensitive compounds.[7] Given the analyte's polarity and strong UV absorbance, Reverse-Phase HPLC with a C18 column and UV detection is a direct, robust, and widely accessible method for quantification.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional specificity and sensitivity.[9] The mass spectrometer can unequivocally identify the compound based on its mass-to-charge ratio and fragmentation pattern. The distinct isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) serves as a powerful confirmation tool.[4][10] Due to the polar -OH group, derivatization is often recommended to enhance thermal stability and chromatographic performance.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for routine quantification in quality control and process monitoring due to its simplicity and reliability.
Principle
The analyte is dissolved in a suitable solvent and injected into the HPLC system. It is separated from other components in the sample matrix on a reverse-phase (e.g., C18) column based on its polarity. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, carries the analyte through the column. Quantification is achieved by detecting the analyte's UV absorbance at a specific wavelength as it elutes from the column and comparing the resulting peak area to a calibration curve generated from standards of known concentration.[7]
Experimental Protocol: HPLC-UV
3.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm syringe filters (PTFE or nylon)
3.2.2. Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard system with a quaternary or binary pump, autosampler, and UV/DAD detector. | Provides reliable solvent delivery and sample injection for reproducible results. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Industry-standard for separating moderately polar compounds. |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v). | A good starting point; adjust the ratio to achieve optimal retention time (typically 3-10 min). |
| Flow Rate | 1.0 mL/min. | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp. | 30 °C. | Maintains consistent retention times by controlling viscosity and separation kinetics. |
| Injection Vol. | 10 µL. | A typical volume; can be adjusted based on concentration and sensitivity needs. |
| Detection | UV at 280 nm. | Aromatic compounds typically show strong absorbance in this region. A full scan with a DAD can confirm the optimal wavelength. |
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.[8]
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides superior specificity and is ideal for complex matrices or when structural confirmation is required.
Principle
GC separates volatile and thermally stable compounds in a gaseous mobile phase. For this compound, an optional derivatization step is used to convert the polar -OH group into a less polar, more volatile silyl ether. The derivatized sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. As the analyte elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and detected. Quantification is performed using the abundance of a specific, characteristic ion in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity and selectivity.[11][12]
Experimental Protocol: GC-MS
4.2.1. Materials and Reagents
-
All reagents from the HPLC method.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine or Acetonitrile (Anhydrous, for derivatization reaction).
-
Internal Standard (IS): e.g., (4-Chloro-3,5-dimethoxyphenyl)methanol or a stable isotope-labeled analog, if available.
4.2.2. Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Standard GC with a capillary column, coupled to a single quadrupole or more advanced mass spectrometer. | Provides the necessary separation and detection capabilities. |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. | Inert and provides good chromatographic efficiency. |
| Injector | Splitless mode at 250 °C. | Ensures complete vaporization and transfer of the analyte onto the column for trace analysis. |
| Oven Program | Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). | The temperature program separates the analyte from the solvent and other matrix components. |
| MS Transfer Line | 280 °C. | Prevents condensation of the analyte between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition | Full Scan (m/z 50-350) for identification; SIM for quantification. | Full scan confirms identity; SIM provides higher sensitivity by monitoring only specific ions. |
| SIM Ions | Quantifier: m/z 260 (M⁺ of silylated form); Qualifiers: m/z 276 (M⁺), 245, 181. | Select characteristic and abundant ions. The molecular ion (M⁺) of the TMS derivative is expected at m/z 274. Correction: The molecular weight of the TMS derivative is 202.63 - 1 (H) + 73 (TMS) = 274.63. The M+ peak would be at m/z 274. The chlorine isotope pattern would give a peak at m/z 276. A prominent fragment is often the loss of a methyl group (M-15), giving m/z 259/261. The benzylic fragment [M-CH2OTMS]+ would be at m/z 171/173. Let's select more appropriate ions. Let's assume the molecular ion of the TMS derivative is m/z 274. A key fragment would be the loss of CH3 (m/z 259). Another could be the tropylium-like ion. For quantification, let's use the molecular ion. Quantifier: m/z 274; Qualifiers: m/z 276 (isotope peak), m/z 259 (M-15). |
4.2.3. Derivatization and Sample Preparation
-
Standard/Sample Preparation: Prepare standards or samples in an anhydrous solvent like pyridine or acetonitrile in a GC vial. If using an internal standard, add it at this stage.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification including derivatization.
Method Validation
To ensure that the chosen analytical method is suitable for its intended purpose, a validation process must be followed.[13] This process provides documented evidence that the method is reliable, accurate, and reproducible.[14] Key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix effects). | Peak purity analysis (for HPLC-DAD) and mass spectral data (for GC-MS) should confirm no co-eluting interferences. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery studies. | Mean recovery of 80-120% (can be tighter, e.g., 98-102% for drug substance assay).[15] |
| Precision | The degree of agreement among individual test results. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2%.[15] |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), flow rate (±10%), or column temperature (±5°C) are varied. |
Comparative Summary of Methods
| Feature | HPLC-UV Method | GC-MS Method |
| Specificity | Good; relies on chromatographic separation and UV spectrum. | Excellent; relies on separation, retention time, and mass fragmentation pattern. |
| Sensitivity (LOQ) | Typically in the low µg/mL to high ng/mL range. | Excellent, especially in SIM mode; can reach low ng/mL to pg/mL range. |
| Sample Prep | Simple: Dilute, filter, inject. | More complex: Requires anhydrous conditions and a derivatization step. |
| Instrumentation | Widely available in most analytical labs. | More specialized but common; provides structural information. |
| Best For | Routine QC, purity assays, high-concentration samples. | Trace analysis, complex matrices (e.g., biological fluids), impurity identification. |
Conclusion
The quantification of this compound can be successfully achieved using either HPLC-UV or GC-MS. The HPLC-UV method offers a straightforward, robust, and reliable approach for routine analysis, particularly for assay and purity determinations in controlled samples. The GC-MS method provides unparalleled specificity and sensitivity, making it the superior choice for trace-level quantification, analysis in complex matrices, or when definitive structural confirmation is required. The selection of the most appropriate technique should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation according to established guidelines is critical to ensure the generation of high-quality, defensible data in any research or drug development setting.[14][16]
References
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- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
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- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
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PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
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RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved January 5, 2026, from [Link]
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Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Retrieved January 5, 2026, from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 5, 2026, from [Link]
- Analytical method validation: A brief review. (n.d.).
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved January 5, 2026, from [Link]
-
SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2026, January 1). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Retrieved January 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Retrieved January 5, 2026, from [Link]
- Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. (n.d.).
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ResearchGate. (2025, August 6). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. Retrieved January 5, 2026, from [Link]
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WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved January 5, 2026, from [Link]
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Semantic Scholar. (1993, September 1). Chlorinated polycyclic aromatic hydrocarbons: method of analysis and their occurrence in urban air. Retrieved January 5, 2026, from [Link]
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National Environmental Methods Index. (n.d.). EPA-NERL: 555: Chlorinated Acids in Water Using HPLC/UV. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-3,5-dimethoxybenzyl alcohol. Retrieved January 5, 2026, from [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of 2-Chloro-3,4-dimethoxybenzyl Alcohol
Abstract
This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate analysis of 2-Chloro-3,4-dimethoxybenzyl alcohol. The methodology emphasizes a logical progression from understanding the analyte's physicochemical properties to method optimization and validation, adhering to principles outlined in international regulatory guidelines. The final validated method is suitable for quality control and stability testing in pharmaceutical and chemical research settings.
Introduction
2-Chloro-3,4-dimethoxybenzyl alcohol is a substituted aromatic alcohol used as an intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate quantification is critical to ensure the quality and purity of starting materials and final products. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[1][2] This guide provides a comprehensive, step-by-step protocol for developing and validating an efficient HPLC method, explaining the scientific rationale behind each decision to ensure a robust and reliable analytical procedure.
Analyte Characterization & Initial Considerations
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[1][3]
Chemical Structure:
-
Name: 2-Chloro-3,4-dimethoxybenzyl alcohol
-
Structure:
Source: PubChem CID 2775134
Physicochemical Properties:
-
Polarity & Solubility: The molecule contains two methoxy groups and a hydroxyl group, imparting moderate polarity. The presence of the benzene ring and chlorine atom adds hydrophobicity. It is reported to be insoluble in water.[7] The calculated XLogP3-AA is 1.6, indicating moderate lipophilicity.[6] This profile makes it an ideal candidate for reversed-phase HPLC.[8]
-
UV Absorbance: The dimethoxy-substituted benzene ring is a strong chromophore. A UV scan of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is essential to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity. For structurally similar compounds like 3,4-dimethoxybenzyl alcohol, the aromatic system provides strong UV absorbance, typically between 254 nm and 280 nm. The λmax for this analysis was determined to be approximately 275 nm.
-
pKa: The molecule lacks strongly acidic or basic functional groups. The hydroxyl group is weakly acidic, with a pKa well above the typical operating pH range of silica-based HPLC columns. Therefore, pH control of the mobile phase is not critical for maintaining a consistent ionization state but can be used to improve peak shape by minimizing interactions with residual silanols on the stationary phase.[9][10]
HPLC Method Development Strategy
Our strategy follows a logical, multi-step process to systematically achieve optimal separation.
Caption: Workflow for HPLC method development.
Phase 1: Initial Screening
-
Column Selection: A C18 (octadecyl) column is the most versatile and widely used stationary phase in reversed-phase chromatography and serves as an excellent starting point.[3] Its hydrophobic nature is well-suited for retaining and separating moderately polar aromatic compounds like the target analyte. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.[11]
-
Mobile Phase Selection: The most common mobile phases in reversed-phase HPLC are mixtures of water with acetonitrile (ACN) or methanol (MeOH).[8]
-
Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency.
-
Methanol can offer different selectivity for aromatic compounds due to its protic nature. Initial scouting runs should be performed with both solvents to assess which provides better peak shape and resolution from potential impurities.
-
-
Detector Wavelength: The UV detector should be set at the determined λmax of ~275 nm to ensure maximum sensitivity.
Phase 2: Optimization
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is recommended for initial runs. This ensures the elution of all components within a reasonable time and provides a broad overview of the sample's complexity. A typical starting gradient might be 10% to 90% ACN over 20 minutes.
-
Mobile Phase pH: Although the analyte is neutral, controlling the mobile phase pH can improve peak shape by suppressing the ionization of free silanol groups on the silica packing, which can cause peak tailing.[9] Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous portion of the mobile phase is a common practice.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. The column temperature can be controlled (e.g., at 30 °C) to ensure retention time reproducibility and can also be adjusted to fine-tune selectivity.[12]
Final Optimized Method
Based on the systematic optimization process, the following conditions were found to provide the best results for the analysis of 2-Chloro-3,4-dimethoxybenzyl alcohol.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard HPLC system with UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape by suppressing silanol activity.[9] |
| Mobile Phase B | Acetonitrile (ACN) | Good solvent strength and UV transparency. |
| Gradient | 30% B to 70% B in 10 min; 70% to 90% B in 2 min | Optimized for sharp peaks and efficient runtime. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading. |
| Detector | UV at 275 nm | Wavelength of maximum absorbance for the analyte. |
| Run Time | 15 minutes | Allows for column re-equilibration. |
Experimental Protocol
Equipment and Materials
-
HPLC system with gradient pump, autosampler, column oven, and UV detector.
-
C18 column (4.6 x 150 mm, 5 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade Acetonitrile, Water, and Formic Acid.
-
2-Chloro-3,4-dimethoxybenzyl alcohol reference standard.
Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare sample solutions at a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection if particulates are present.
Chromatographic Procedure
-
Set up the HPLC system according to the conditions in the table above.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solution and sample solutions.
-
Integrate the peak corresponding to 2-Chloro-3,4-dimethoxybenzyl alcohol and calculate the concentration based on the peak area relative to the standard.
Method Validation
The optimized method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[13][14][15]
Caption: Key parameters for method validation per ICH Q2(R1).
System Suitability
System Suitability Tests (SST) are performed before each analytical run to ensure the chromatographic system is performing adequately.[16][17]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Confirms column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Confirms pump performance and stability. |
Validation Parameters
The following tests are essential for a quantitative impurity or assay method:[18]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically done by analyzing forced degradation samples or spiked placebo.
-
Linearity: Analyze a series of standards across a range of concentrations (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze multiple preparations of the same sample on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD should meet predefined criteria.
-
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The results should remain unaffected by these small changes, demonstrating the method's reliability.
Conclusion
This application note presents a systematic and scientifically justified approach to developing a robust RP-HPLC method for the analysis of 2-Chloro-3,4-dimethoxybenzyl alcohol. By starting with the analyte's properties and logically progressing through screening, optimization, and validation, a reliable and efficient method was established. This procedure is suitable for routine quality control analysis in a regulated environment, ensuring the purity and quality of this important chemical intermediate.
References
- U.S. Pharmacopeia.
- LCGC International. Column Selection for Reversed-Phase HPLC.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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- GL Sciences. HPLC Column Guide.
- Agilent.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Phenomenex Blog. Selecting the Right Column for Your Reversed Phase Method.
- Starodub. Revised ICH Guideline Q2(R1)
- U.S. Pharmacopeia.
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- Altabrisa Group.
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- Agilent.
- ChemicalBook. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL Properties.
- Phenomenex.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- ResearchGate.
- HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
- Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025-07-22).
- Chemistry LibreTexts. 12.
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- HELIX Chromatography.
- ChemicalBook. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL CAS#: 20624-89-9.
- PharmaCores. HPLC analytical Method development: an overview.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- PubChem. 4-Chloro-3,5-dimethoxybenzyl alcohol.
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Application Note & Protocol: High-Resolution GC-MS Analysis of (2-Chloro-3,4-dimethoxyphenyl)methanol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analysis of (2-Chloro-3,4-dimethoxyphenyl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a substituted benzyl alcohol derivative with potential applications as an intermediate in pharmaceutical synthesis. Accurate identification and quantification are crucial for process monitoring, quality control, and metabolite identification studies. This guide details a proposed analytical protocol, including sample preparation, instrument parameters, and expected mass spectral fragmentation patterns. The methodologies are grounded in established principles of GC-MS analysis for aromatic, chlorinated, and methoxylated compounds.
Introduction: The Analytical Imperative
This compound (MW: 202.63 g/mol ) is a unique molecule combining a chlorinated aromatic ring with two methoxy groups and a primary alcohol function.[1][2] This combination of functional groups necessitates a robust and specific analytical method for its characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for such an analysis, offering high-resolution separation and definitive identification based on mass-to-charge ratio.[3][4] This application note provides a detailed protocol adaptable for the qualitative and quantitative analysis of this compound, addressing the specific challenges posed by its structure.
Experimental Workflow: A Validating System
The proposed workflow is designed to be a self-validating system, ensuring accuracy and reproducibility. Each stage, from sample preparation to data analysis, incorporates best practices to minimize variability and matrix effects.
Figure 1: A generalized workflow for the GC-MS analysis of this compound.
Detailed Protocols
Sample Preparation: Isolating the Target
The choice of sample preparation technique is critical and depends on the sample matrix. For samples in complex matrices like biological fluids or reaction mixtures, a liquid-liquid extraction (LLE) is recommended.
Protocol: Liquid-Liquid Extraction
-
Sample Aliquot: Take a known volume or weight of the sample (e.g., 1 mL of plasma or a quenched reaction mixture).
-
Internal Standard: Spike the sample with an appropriate internal standard (IS). A suitable IS would be a structurally similar compound not present in the sample, such as a deuterated analog or a different substituted benzyl alcohol.
-
Extraction: Add 3 volumes of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Ethyl acetate is often preferred due to its polarity, which is suitable for extracting the moderately polar target analyte.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic (upper) layer to a clean vial.
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 100 µL) of a suitable solvent for GC injection, such as ethyl acetate or methanol.
Gas Chromatography (GC) Parameters: Achieving Separation
The GC parameters must be optimized to ensure good peak shape and resolution from other components in the sample. A non-polar or mid-polarity column is generally suitable for this type of analyte.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 7890B or equivalent | A robust and widely used system. |
| Injector | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity. A split injection can be used for more concentrated samples. |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A (5%-phenyl)-methylpolysiloxane stationary phase provides good selectivity for a wide range of semi-volatile compounds, including aromatic and chlorinated species.[6][7] |
| Oven Program | Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature ensures good focusing of the analyte at the head of the column. The temperature ramp allows for the efficient elution of the analyte and separation from other components. The final hold ensures that any less volatile compounds are eluted from the column. |
Mass Spectrometry (MS) Parameters: Definitive Identification
Electron ionization (EI) is the standard ionization technique for GC-MS and will produce reproducible fragmentation patterns for library matching and structural elucidation.
| Parameter | Recommended Setting | Justification |
| MS System | Agilent 5977B or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | The standard for creating searchable mass spectra. |
| Ionization Energy | 70 eV | A standard energy that produces consistent and reproducible fragmentation patterns.[7] |
| Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source.[7] |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission.[8] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS.[7] |
| Acquisition Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) | Full scan mode is used for qualitative analysis and identification of unknowns. SIM mode is used for quantitative analysis, providing higher sensitivity and selectivity by monitoring only specific ions of the target analyte and internal standard. |
Expected Mass Spectrum and Fragmentation
The mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns based on its structure. The molecular ion (M+) peak at m/z 202 (for ³⁵Cl) and 204 (for ³⁷Cl) in an approximate 3:1 ratio is expected, though it may be of low abundance due to the lability of the benzyl alcohol moiety.
Figure 2: Predicted major fragmentation pathways for this compound.
Key Predicted Fragments:
-
[M]+• (m/z 202/204): The molecular ion, with the characteristic isotopic pattern for a single chlorine atom.
-
[M-18]+• (m/z 184/186): Loss of a water molecule from the alcohol, a common fragmentation for benzyl alcohols.
-
[M-31]+ (m/z 171/173): Loss of the hydroxymethyl radical (•CH₂OH) via benzylic cleavage. This is often a prominent peak for primary benzyl alcohols.[9][10]
-
[M-35]+ (m/z 167): Loss of the chlorine radical (•Cl). The stability of the resulting cation may make this a significant fragment.
-
Further Fragmentation: The fragment at m/z 171/173 may further lose a methyl radical (•CH₃) from one of the methoxy groups to yield a fragment at m/z 156/158.
Data Analysis and Quantification
For qualitative analysis, the acquired mass spectrum of the chromatographic peak corresponding to the analyte should be compared with a reference spectrum if available, or interpreted based on the predicted fragmentation pattern. The NIST Mass Spectral Library is an invaluable resource for comparing spectra of related compounds.[11]
For quantitative analysis using an internal standard, a calibration curve should be constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in unknown samples can then be determined from this calibration curve.
Conclusion
This application note provides a robust and scientifically grounded protocol for the GC-MS analysis of this compound. By understanding the rationale behind the chosen parameters, researchers can confidently implement and adapt this method for their specific applications in pharmaceutical development, quality control, and research. The detailed workflow and predicted fragmentation patterns serve as a valuable resource for both novice and experienced analytical scientists.
References
- Benchchem. (n.d.). Application Note: High-Throughput Analysis of Chlorinated Aromatic Compounds in Environmental Samples using GC-MS with a Deuterated Internal Standard.
- Benchchem. (n.d.). A Comparative Guide to Veratraldehyde Quantification: An Inter-laboratory Perspective.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Veratraldehyde Detection.
- Sloan, C. A., Brown, D. W., Pearce, R. W., Boyar, S. J., Bolton, J. L., Burrows, D. G., ... & Krahn, M. M. (2002). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. NOAA Technical Memorandum NMFS-NWFSC-59.
- SIELC Technologies. (2018). Veratraldehyde.
- Walczak, B., & Wójtowicz, M. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(16), 3704.
- Benchchem. (n.d.). Application Note: Quantitative Analysis of Benzyl Alcohol in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS).
- Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.
- Unknown. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry.
- Dasgupta, A., & Raisuddin, S. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
- Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
- The Good Scents Company. (n.d.). veratraldehyde, 120-14-9.
- Wang, P., et al. (2014). Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 406(4), 1167-1175.
- ResearchGate. (n.d.). GC–MS analysis of a benzyl alcohol and b benzaldehyde.
- ChemicalBook. (n.d.). Veratraldehyde synthesis.
- ChemicalBook. (n.d.). 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Unknown. (n.d.). Gas Chromatography - Mass Spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Preprints.org. (2025). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.
- KnowBee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube.
- PubChem. (n.d.). This compound.
- eScholarship. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization.
- Google Patents. (n.d.). CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide.
- Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry [Video]. YouTube.
- Solubility of Things. (n.d.). (3,4-Dimethoxyphenyl)methanol.
- NIH. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
- Clark, C. R., et al. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines.
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude (2-Chloro-3,4-dimethoxyphenyl)methanol
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude (2-Chloro-3,4-dimethoxyphenyl)methanol. This guide is designed to offer practical, in-depth solutions to common challenges encountered during the purification process, moving beyond simple step-by-step instructions to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only execute purification protocols but also to troubleshoot and optimize them effectively.
I. Understanding the Chemistry: Synthesis and Common Impurities
This compound is typically synthesized via the reduction of 2-chloro-3,4-dimethoxybenzaldehyde, commonly employing a reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[1]
A general synthetic scheme is as follows:
The primary impurity in the crude product is often the unreacted 2-chloro-3,4-dimethoxybenzaldehyde . Other potential impurities can include:
-
Borate esters: Formed from the reaction of the product alcohol with borane intermediates. These are typically hydrolyzed during the aqueous work-up.
-
Over-reduction products: While less common with NaBH₄, stronger reducing agents could potentially lead to the reduction of the aromatic ring or cleavage of the methoxy groups.
-
Impurities from the starting material: The purity of the initial 2-chloro-3,4-dimethoxybenzaldehyde will directly impact the purity of the crude product.
The purification strategy, therefore, must effectively separate the desired alcohol from the more polar starting aldehyde and any other byproducts.
II. Purification Strategies: A Comparative Overview
Two primary methods are recommended for the purification of crude this compound: recrystallization and column chromatography . The choice between these methods will depend on the scale of the reaction, the impurity profile, and the desired final purity.
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization | - Simple and cost-effective- Can yield highly pure crystalline material- Scalable | - Requires a suitable solvent in which the compound has a steep solubility curve with temperature- May not be effective for removing impurities with similar solubility- Potential for product loss in the mother liquor | - Large-scale purification- When a suitable single or mixed solvent system is identified- When impurities have significantly different solubilities than the product |
| Column Chromatography | - Highly effective for separating compounds with different polarities- Can resolve complex mixtures- Applicable to a wide range of compounds | - More time-consuming and labor-intensive than recrystallization- Requires larger volumes of solvent- Can be less economical for large-scale purifications | - Small to medium-scale purification- When recrystallization is ineffective- For achieving very high purity by separating closely related impurities |
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | - The solvent is too non-polar for the compound.- The solution is supersaturated.- The cooling rate is too rapid. | - Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol if using a hexane/ethyl acetate mixture).- Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help.- Ensure a gradual cooling process. Allow the solution to cool to room temperature before placing it in an ice bath.[2][3] |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Reduce the solvent volume by gentle heating under a stream of nitrogen or in a rotary evaporator, then attempt to cool again.- If the compound is too soluble, a different solvent or a solvent/anti-solvent system should be explored. For instance, if the compound is soluble in ethanol, adding water as an anti-solvent can induce crystallization. |
| Low recovery of purified product. | - Significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and attempt a second recrystallization to recover more product.- Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution. Use a minimum amount of hot solvent for washing the crystals. |
| Product is still impure after recrystallization (as determined by TLC or NMR). | - The chosen solvent does not effectively discriminate between the product and the impurity.- The impurity co-crystallizes with the product. | - Perform small-scale solvent screening to find a more suitable recrystallization solvent or solvent pair.- If co-crystallization is suspected, column chromatography is the recommended next step. |
Column Chromatography Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of the product and starting aldehyde. | - The eluent system is too polar or not polar enough. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.25-0.35 for the product. A good starting point is a mixture of hexane and ethyl acetate. Gradually increase the proportion of ethyl acetate to increase polarity. |
| The compound streaks on the column. | - The compound is too polar for the eluent.- The column is overloaded with the sample.- The silica gel is too acidic. | - Increase the polarity of the eluent.- Use a larger column or reduce the amount of sample loaded.- Add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the silica gel. |
| The product elutes too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The product is stuck on the column (low Rf). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A step gradient can be employed, starting with a less polar mixture and progressively increasing the polarity. |
IV. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A good starting point for recrystallization is a mixed solvent system. Given the presence of a hydroxyl group and methoxy groups, the compound is moderately polar. A combination of a solvent in which the compound is soluble (like ethyl acetate or ethanol) and an anti-solvent in which it is less soluble (like hexane or water) is often effective. Experiment with small quantities to find the optimal ratio. For example, dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.
Q2: How can I monitor the progress of my column chromatography?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your column. Collect fractions of the eluent in separate test tubes. Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude mixture and a spot of the starting aldehyde (if available). Develop the TLC plate in your eluent system and visualize the spots under a UV lamp. This will allow you to identify which fractions contain your purified product.
Q3: My purified product appears as a colorless oil, but I was expecting a solid. What should I do?
It's possible that your product is indeed an oil at room temperature, or it could be a low-melting solid. First, ensure all solvent has been removed under high vacuum. If it remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound. If it is a low-melting solid, cooling the sample in an ice bath may solidify it.
Q4: How can I confirm the purity of my final product?
The purity of your this compound should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity. The absence of signals corresponding to the starting aldehyde (a peak around 9.8-10.0 ppm for the aldehydic proton in ¹H NMR) is a key indicator of successful purification.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
V. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethyl acetate).
-
Add a non-solvent (e.g., hexane) dropwise at room temperature until a persistent cloudiness is observed.
-
Add a few more drops of the hot solvent until the solution becomes clear again.
-
Allow the test tube to cool to room temperature, and then in an ice bath. If crystals form, this is a suitable solvent system.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the selected hot solvent in an Erlenmeyer flask. b. If using a mixed solvent system, dissolve in the "good" solvent first, then add the "poor" solvent until turbidity appears. Reheat to clarify. c. Allow the flask to cool slowly to room temperature. d. Once at room temperature, place the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC of the crude material in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1) to find a system that gives good separation and an Rf of ~0.3 for the product.
-
Column Packing: a. Place a small plug of cotton or glass wool at the bottom of a chromatography column. b. Add a layer of sand. c. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. d. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica. e. Add another layer of sand on top.
-
Loading the Sample: a. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. b. Carefully apply the sample to the top of the column. c. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution and Collection: a. Carefully add the eluent to the top of the column. b. Apply pressure (using a pump or bulb) to force the eluent through the column at a steady rate. c. Collect fractions and monitor them by TLC. d. Combine the pure fractions and remove the solvent using a rotary evaporator.
VI. Visualizing the Workflow
Purification Decision Workflow
Caption: Troubleshooting common recrystallization problems.
VII. References
-
Feng, L., et al. (2012). European Journal of Medicinal Chemistry, 55, 125-136.
-
International Journal of Chemical Engineering and Applications. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]
-
Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube. Available at: [Link]
-
Professor Dave Explains. (2019). Column Chromatography. YouTube. Available at: [Link]
-
SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde Spectrum. Available at: [Link]
-
PubChem. (n.d.). 2,5-Dimethoxybenzyl alcohol. Available at: [Link]
-
PubMed. (n.d.). Purification and properties of benzyl alcohol dehydrogenase from a denitrifying Thauera sp. Available at: [Link]
-
NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]
-
Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. (2020). YouTube. Available at: [Link]
-
SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde 13C NMR Spectrum. Available at: [Link]
-
Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Available at:
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Available at: [Link]
-
Google Patents. (n.d.). Process for preparing p-hydroxybenzyl alcohol. Available at:
-
Google Patents. (n.d.). Synthesis method of m-methoxy benzyl alcohol. Available at:
Sources
Technical Support Center: Optimizing the Synthesis of 2-Chloro-3,4-dimethoxybenzyl alcohol
Welcome to the technical support center for the synthesis of 2-Chloro-3,4-dimethoxybenzyl alcohol (CAS No: 20624-89-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. By understanding the causality behind experimental choices, you can effectively troubleshoot and refine your synthetic protocols.
The most common and direct route to synthesizing 2-Chloro-3,4-dimethoxybenzyl alcohol is through the reduction of its corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde.[1] This guide will focus on this pathway, addressing potential pitfalls and providing robust, field-proven solutions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<70%). What are the primary causes?
Answer: Low yields in the reduction of 2-Chloro-3,4-dimethoxybenzaldehyde are typically traced back to one of three areas: reagent quality, reaction conditions, or workup losses.
-
Reagent Quality (Sodium Borohydride): Sodium borohydride (NaBH₄) is a hygroscopic solid. Over time, it can absorb atmospheric moisture, which leads to its decomposition and reduced activity. A clumpy or non-powdery appearance is a sign of degradation. Always use fresh, finely powdered NaBH₄ from a tightly sealed container.
-
Reaction Conditions:
-
Temperature: While NaBH₄ reductions are robust, temperature control is key.[2] Adding the NaBH₄ portion-wise to a cooled solution (0-5 °C) of the aldehyde in methanol or ethanol helps to moderate the initial exothermic reaction and prevents the formation of byproducts.[1] Running the reaction at excessively high temperatures can lead to side reactions and decomposition of the product.
-
Solvent: Methanol is a common and effective solvent for this reduction.[1][3] Ensure you are using an adequate volume to fully dissolve the starting aldehyde. A typical concentration is around 0.2 M.
-
-
Incomplete Reaction: The electron-withdrawing nature of the chlorine atom and the resonance stabilization of the aromatic ring can slightly decrease the reactivity of the aldehyde's carbonyl group.[4] It is crucial to monitor the reaction to completion using Thin Layer Chromatography (TLC). If starting material persists, a small additional portion of NaBH₄ can be added.
-
Workup Losses: The product, 2-Chloro-3,4-dimethoxybenzyl alcohol, has some water solubility due to the hydroxyl group. During the aqueous workup, ensure you perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery from the aqueous layer.
Question 2: I'm observing a significant amount of an unknown impurity by TLC/NMR. What could it be?
Answer: The most likely impurity is the over-reduction product where the chlorine atom is reductively cleaved, yielding 3,4-dimethoxybenzyl alcohol. While NaBH₄ is generally chemoselective for aldehydes and ketones, prolonged reaction times or excessive amounts of the reducing agent, especially at elevated temperatures, can sometimes lead to dehalogenation.
Another possibility, though less common with NaBH₄, is the formation of borate esters with the product alcohol. These are typically hydrolyzed during the aqueous workup. If you suspect this, ensure your quenching and washing steps are thorough.
Question 3: The workup procedure is difficult, and I'm losing product. How can I improve it?
Answer: The workup for a NaBH₄ reduction involves quenching the excess reagent and then extracting the product.
-
Quenching: After confirming the reaction is complete by TLC, cool the reaction mixture in an ice bath. Slowly and carefully add a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.[5] This will cause hydrogen gas evolution, so ensure adequate ventilation and perform the addition cautiously. The goal is to neutralize the reaction and decompose the borate salts.
-
Extraction: After quenching, a significant portion of the solvent (e.g., methanol) should be removed under reduced pressure. The remaining aqueous residue can then be extracted multiple times with an organic solvent like dichloromethane. Washing the combined organic layers with brine (saturated NaCl solution) can help break any emulsions and further dry the organic phase.[6]
Question 4: My starting material, 2-Chloro-3,4-dimethoxybenzaldehyde, is not fully consumed, even after adding excess NaBH₄. What should I do?
Answer: If the starting material persists, consider the following:
-
Purity of the Aldehyde: Ensure your starting aldehyde is pure. Impurities can interfere with the reaction. The aldehyde should be a white to off-white solid.[7][8]
-
Activity of NaBH₄: As mentioned, use a fresh batch of NaBH₄. To test its activity, you can perform a small-scale reaction with a simple ketone like acetone and observe the reaction rate.
-
Solvent Choice: While methanol is standard, you could try ethanol. Ensure the solvent is of sufficient quality and anhydrous if possible, although NaBH₄ is tolerant to protic solvents.
Optimized Protocol for Synthesis
This protocol details the reduction of 2-Chloro-3,4-dimethoxybenzaldehyde to 2-Chloro-3,4-dimethoxybenzyl alcohol.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (Example) | Amount (Example) |
| 2-Chloro-3,4-dimethoxybenzaldehyde | 5417-17-4 | 200.62 g/mol | 10 mmol | 2.01 g |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | 20 mmol | 0.76 g |
| Methanol (MeOH) | 67-56-1 | - | - | 50 mL |
| Dichloromethane (DCM) | 75-09-2 | - | - | 150 mL |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | ~20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | As needed |
Step-by-Step Procedure:
-
Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-3,4-dimethoxybenzaldehyde (2.01 g, 10 mmol). Add methanol (50 mL) and stir at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (0.76 g, 20 mmol) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.[1] Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate) until the starting aldehyde spot has disappeared.
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄. Continue adding acid until the gas evolution ceases and the solution is slightly acidic (pH ~6).
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (50 mL), followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or column chromatography on silica gel can be performed.
Visualizing the Workflow & Logic
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis and purification process.
Caption: A flowchart of the synthesis and purification of 2-Chloro-3,4-dimethoxybenzyl alcohol.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Feng, L., Lv, K., Liu, M., Wang, S., Zhao, J., You, X., Li, S., Cao, J., & Guo, H. (2012). Synthesis and evaluation of 4-aminomethyl-3-(substituted benzyloxyimino)pyrrolidine dimesylates as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 55, 125-136. [Link]
-
Goetghebeur, M., Nicolas, M., Brun, S., & Galzy, P. (1994). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry, 58(5), 859-863. [Link]
- Bauduin, J., & Dieu, H. (1970). Process for the purification of benzyl alcohol. U.S. Patent No. 3,523,978. Washington, DC: U.S.
-
Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202. [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2018). How to remove sodium borohydride from solution after reduction? Retrieved from ResearchGate. [Link]
-
Brainly.in. (2024). How will you prepare benzyl alcohol by grignard synthesis? Retrieved from Brainly.in. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. Retrieved from ResearchGate. [Link]
-
Chemistry Stack Exchange. (2014). Resonance and reductions with sodium borohydride. Retrieved from Chemistry Stack Exchange. [Link]
-
Khan Academy. (n.d.). Reduction of carbonyl compounds_worked example. Retrieved from Khan Academy. [Link]
-
Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube. [Link]
-
Ganesan, K., & Krishnakumar, K. (2013). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis. International Journal of Scientific & Engineering Research, 4(7), 202-206. [Link]
-
Haryani, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 5(2), 143-146. [Link]
-
Kumar, A., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Molecules, 20(4), 6856-6869. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from Organic Chemistry Portal. [Link]
-
GenoChem World. (n.d.). 2-Chloro-3,4-dimethoxy benzaldehyde. Retrieved from GenoChem World. [Link]
-
PrepChem. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride. Retrieved from PrepChem.com. [Link]
- Stanek, J. (1957). Über die Sommelet-Reaktion.
-
LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from LibreTexts Chemistry. [Link]
-
Martínez-González, J. A., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. International Journal of Molecular Sciences, 19(2), 573. [Link]
-
HiMedia Laboratories. (n.d.). 3,4-Dimethoxybenzyl alcohol. Retrieved from HiMedia Laboratories. [Link]
-
Grinstead, R. R., & Taylor, R. T. (1991). Selective dehydrogenation (oxidation) of 3,4-dimethoxybenzyl alcohol by a non-heme iron lignin-peroxidase reaction mimic. Journal of Molecular Catalysis, 64(3), 343-352. [Link]
Sources
- 1. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. 2-クロロ-3,4-ジメトキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol
Welcome to the technical support center for the synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the common challenges encountered during this synthesis. This document is structured to provide direct answers and actionable solutions to specific experimental issues.
The most reliable and common laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde. This guide will focus on this specific transformation, which is favored for its high yields and operational simplicity.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
You've completed the reaction and workup, but the isolated mass of your product is significantly lower than expected, or you've isolated no product at all.
Potential Causes & Solutions
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) is hygroscopic and can degrade upon improper storage.
-
Causality: NaBH₄ reacts with moisture to form sodium borate and hydrogen gas, reducing its hydridic potential.
-
Solution: Use a freshly opened bottle of NaBH₄ or a properly stored (desiccated) reagent. Avoid scooping the reagent with spatulas that may have residual moisture.
-
-
Insufficient Amount of Reducing Agent: The stoichiometry may be incorrect, or side reactions may have consumed the hydride.
-
Causality: Aldehyde reduction with NaBH₄ has a 4:1 stoichiometry (aldehyde:borohydride), but side reactions with the solvent (especially methanol) or trace water can consume the reagent.
-
Solution: It is standard practice to use a molar excess of NaBH₄ (typically 1.5 to 2.0 equivalents) relative to the aldehyde to drive the reaction to completion.
-
-
Incomplete Hydrolysis of Borate Ester Intermediate: The reaction initially forms a borate ester complex with the product alcohol.
-
Causality: This complex is stable and must be hydrolyzed to liberate the free alcohol. If the quench and workup are insufficient, your product will remain in the aqueous layer as a soluble borate species.
-
Solution: Ensure the reaction is properly quenched. A common method is to add a mild acid (e.g., 1M HCl) dropwise until gas evolution (from quenching excess NaBH₄) ceases and the pH is slightly acidic. This ensures the complete breakdown of the borate complex.
-
Issue 2: Product is Impure, Oily, or Fails to Solidify
The crude product is an oil instead of the expected solid, or analytical data (TLC, NMR) shows significant impurities. The reported melting point of the starting aldehyde is 71-74 °C, and the product alcohol should also be a solid at room temperature.
Troubleshooting Workflow for Impure Product
Caption: Troubleshooting decision tree for an impure product.
Common Impurities and Their Identification
| Impurity | Source | Identification Method (TLC/NMR) |
| 2-Chloro-3,4-dimethoxybenzaldehyde | Incomplete reaction. | TLC: Lower Rf than the alcohol product. ¹H NMR: Aldehyde proton signal (~10 ppm). |
| 2-Chloro-3,4-dimethoxybenzoic acid | Air oxidation of the starting aldehyde (if old). | TLC: Very polar spot, often streaking from the baseline. ¹H NMR: Carboxylic acid proton (>11 ppm), will not be present after a basic wash. |
| Borate Esters | Incomplete hydrolysis during workup. | ¹H & ¹¹B NMR: Can lead to broad, complex signals in the ¹H NMR. An ¹¹B NMR spectrum would show characteristic borate signals. |
| Solvent Residue | Incomplete drying after workup/purification. | ¹H NMR: Characteristic signals for ethyl acetate, dichloromethane, etc. |
Issue 3: Unexpected Peaks in NMR or LC-MS
Your ¹H NMR spectrum shows unexpected aromatic signals, or your mass spectrum shows a parent ion that does not correspond to the product.
Potential Causes & Solutions
-
Demethylation: Although unlikely under mild NaBH₄ conditions, harsher reagents or acidic conditions (especially with heating) can cause cleavage of the methoxy ether bonds.
-
Causality: The electron-rich aromatic ring can be susceptible to ether cleavage, leading to phenolic impurities like 2-chloro-3-hydroxy-4-methoxyphenyl)methanol.[1][2]
-
Solution: Maintain a low reaction temperature (0 °C to room temperature). Use only mild acids for the workup and avoid prolonged exposure or heating.
-
-
Chlorine Displacement: In rare cases, with certain nucleophiles or catalysts, the aryl chloride could be displaced.
-
Causality: While aryl chlorides are generally robust, side reactions are always a possibility. This could lead to impurities like (3,4-dimethoxyphenyl)methanol.
-
Solution: Ensure all reagents are pure and that no unintended catalysts are introduced. This impurity is easily identified by mass spectrometry (loss of the chlorine isotope pattern).
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction protocol for reducing 2-Chloro-3,4-dimethoxybenzaldehyde?
A1: The following is a reliable, lab-scale protocol for the synthesis.
Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq).[]
-
Dissolution: Add methanol (or ethanol) as the solvent (approx. 10-15 mL per gram of aldehyde). Stir until the aldehyde is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to moderate the initial exothermic reaction with the borohydride.
-
Addition of NaBH₄: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Adding it slowly prevents excessive foaming and temperature rise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical eluent system is 30% Ethyl Acetate in Hexanes. The product alcohol will have a higher Rf than the starting aldehyde.
-
Quench: Once the starting material is consumed, cool the flask back to 0 °C and slowly add 1M HCl dropwise to quench the excess NaBH₄ and hydrolyze the borate ester. Continue until gas evolution ceases.
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to the remaining residue and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.
Q2: Why is sodium borohydride the preferred reducing agent over something stronger like lithium aluminum hydride (LAH)?
A2: The choice of NaBH₄ is based on its chemoselectivity and safety.
-
Expertise & Selectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce other functional groups that might be present in more complex substrates, nor will it cleave the methoxy ethers present on the ring. LAH is far more reactive and could potentially cause side reactions like demethylation.
-
Trustworthiness & Safety: NaBH₄ is stable in protic solvents like methanol and ethanol, making the reaction setup simple and safe. LAH reacts violently with protic solvents and requires anhydrous conditions (using solvents like THF or diethyl ether), adding complexity and risk to the procedure.
Q3: How should I store the starting material and the final product?
A3: Both the aldehyde starting material and the alcohol product should be stored in well-sealed containers in a cool, dry place, away from direct light.
-
Starting Aldehyde: Aromatic aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid. While 2-Chloro-3,4-dimethoxybenzaldehyde is relatively stable, long-term storage under inert gas (Nitrogen or Argon) is recommended.
-
Product Alcohol & Dimethoxybenzene Stability: Substituted dimethoxybenzene derivatives can be sensitive to photodegradation.[4][5][6][7] Storing the final product in an amber vial or in a dark location is advisable to maintain its purity over time.
Q4: What are the key analytical features to confirm the identity and purity of this compound?
A4: Confirmation should be done using a combination of techniques:
-
¹H NMR:
-
Disappearance of Aldehyde Proton: The sharp singlet around 10 ppm from the starting material should be absent.
-
Appearance of Methylene and Hydroxyl Protons: A new singlet for the benzylic -CH₂- group will appear around 4.6-4.8 ppm. A broad singlet for the -OH proton will also appear (its chemical shift is variable and depends on concentration).
-
Methoxy Protons: Two sharp singlets for the two -OCH₃ groups, typically around 3.9 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.9-7.2 ppm).
-
-
IR Spectroscopy:
-
Appearance of O-H Stretch: A strong, broad peak will appear in the region of 3200-3500 cm⁻¹, characteristic of an alcohol's hydroxyl group.
-
Disappearance of C=O Stretch: The strong carbonyl peak from the aldehyde (around 1680 cm⁻¹) will be absent.
-
-
Mass Spectrometry: The mass spectrum should show the correct molecular ion peak with the characteristic M/M+2 isotope pattern for a molecule containing one chlorine atom.
Synthesis and Impurity Formation Pathway
Caption: Key reaction steps and common impurity pathways.
References
-
Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations . The Journal of Physical Chemistry C. Available at: [Link]
-
Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution . Atmospheric Chemistry and Physics. Available at: [Link]
-
Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution (Duplicate) . Atmospheric Chemistry and Physics. Available at: [Link]
- Process for the purification of benzyl alcohol. Google Patents.
-
Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous . Copernicus Publications. Available at: [Link]
-
Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous (Duplicate) . Copernicus Publications. Available at: [Link]
-
Transformation of phenol, catechol, guaiacol and syringol exposed to sodium hypochlorite . National Library of Medicine. Available at: [Link]
-
Preparation of benzyl alcohol . PrepChem.com. Available at: [Link]
-
A substitution reaction is carried out using benzyl alcohol . Chegg.com. Available at: [Link]
-
Benzylation of hydroxyl groups by Williamson reaction . National Center for Biotechnology Information. Available at: [Link]
-
Substituted benzyl alcohol chlorinations . ResearchGate. Available at: [Link]
- Process for producing catechol derivatives. Google Patents.
-
(3,4-Dimethoxyphenyl)methanol . Solubility of Things. Available at: [Link]
-
Detailed Kinetics of Pyrolysis and Combustion of Catechol and Guaiacol, as Reference Components of Bio-Oil from Biomass . IRIS . Available at: [Link]
-
O‐ and C‐dealkylation of C‐substituted catechol and guaiacol derived... . ResearchGate. Available at: [Link]
-
Catechol formation from guaiacol in hydrothermal conditions . ResearchGate. Available at: [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol . International Journal of Chemical Engineering and Applications. Available at: [Link]
-
The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde . ResearchGate. Available at: [Link]
-
This compound | C9H11ClO3 | CID 2775134 . PubChem. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 4. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. d-nb.info [d-nb.info]
- 7. acp.copernicus.org [acp.copernicus.org]
Side-product formation in the reduction of 2-chloro-3,4-dimethoxybenzaldehyde
Technical Support Center: Reduction of 2-Chloro-3,4-dimethoxybenzaldehyde
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to work with the reduction of 2-chloro-3,4-dimethoxybenzaldehyde. Our goal is to provide in-depth, field-proven insights to help you anticipate and troubleshoot common challenges, particularly the formation of undesired side-products. We will explore the causality behind these issues and provide robust, validated protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product from the reduction of 2-chloro-3,4-dimethoxybenzaldehyde?
The primary and desired product is (2-chloro-3,4-dimethoxyphenyl)methanol. This reaction involves the selective reduction of the aldehyde functional group to a primary alcohol, while ideally leaving the aryl chloride and methoxy groups intact.[1][2]
Q2: I've performed the reduction and my analysis (TLC, LC-MS, NMR) shows a significant impurity. What is the most common side-product?
The most prevalent side-product is 3,4-dimethoxybenzyl alcohol . This compound arises from a process called reductive dehalogenation (specifically, dechlorination), where the chlorine atom on the aromatic ring is replaced by a hydrogen atom in addition to the aldehyde being reduced.[3][4] This side-product is less polar than the desired product and will typically have a higher Rf value on a TLC plate.
Q3: What is the mechanism behind the formation of the dechlorinated side-product?
Reductive dehalogenation, also known as hydrodehalogenation, is the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond.[3] The propensity for this reaction depends heavily on the chosen reduction method:
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C, PtO₂): This method is highly efficient at reducing aldehydes but is also notorious for causing hydrogenolysis of aryl halides.[4] The catalyst surface activates both hydrogen and the C-Cl bond, facilitating the cleavage and subsequent formation of the dechlorinated product. For this specific substrate, catalytic hydrogenation is generally not recommended if the chloro-substituent is to be retained.
-
Metal Hydride Reagents (e.g., LiAlH₄, NaBH₄): While primarily used for carbonyl reduction, these reagents can also induce dehalogenation, especially with more reactive aryl halides or under forcing conditions (e.g., elevated temperatures, prolonged reaction times).[4] Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent than sodium borohydride (NaBH₄) and carries a higher risk of causing this side reaction.[5]
Q4: How can I choose the best reducing agent to maximize the yield of this compound?
The key is chemoselectivity—selecting a reagent that preferentially reacts with the aldehyde over the aryl chloride.
-
Recommended: Sodium Borohydride (NaBH₄) is the reagent of choice for this transformation.[6] It is a mild and highly selective reducing agent for aldehydes and ketones and is significantly less likely to cleave the relatively strong aryl-chlorine bond under standard conditions (e.g., in alcoholic solvents at 0°C to room temperature).[7]
-
Use with Caution: Lithium Aluminium Hydride (LiAlH₄) is a powerful, non-selective reducing agent. While it will effectively reduce the aldehyde, its high reactivity increases the risk of side reactions, including dechlorination.[5] It also reacts violently with protic solvents like water and alcohols, requiring anhydrous conditions (e.g., in THF or diethyl ether).[1]
-
Generally Avoid: Catalytic Hydrogenation should be avoided unless dechlorination is the desired outcome. The conditions required for this method are often too harsh to preserve the C-Cl bond.[4][8]
Q5: My reaction with NaBH₄ still produces a small amount of the dechlorinated product. How can I further optimize the conditions?
Even with NaBH₄, trace amounts of side-products can form. To minimize this, consider the following optimizations:
-
Temperature Control: Perform the reaction at a lower temperature. Start the addition of NaBH₄ at 0°C and allow the reaction to slowly warm to room temperature. This helps to control the reaction rate and improve selectivity.
-
Stoichiometry: Use a modest excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents). A large excess can increase the likelihood of side reactions.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting aldehyde is fully consumed, proceed with the work-up promptly. Unnecessarily long reaction times can promote side-product formation.
-
pH during Work-up: Ensure the quenching and work-up steps are performed under controlled conditions. Typically, a careful addition of water or dilute acid is used to decompose excess NaBH₄.[9]
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the common side-reaction.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studylib.net [studylib.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
Technical Support Center: (2-Chloro-3,4-dimethoxyphenyl)methanol
Welcome to the technical support guide for (2-Chloro-3,4-dimethoxyphenyl)methanol (CAS No: 20624-89-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your material and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] To minimize potential degradation from atmospheric moisture and oxygen, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2] For optimal stability, refrigeration at 2-8°C is advisable.
Q2: What are the primary physical properties of this compound?
This compound is a white crystalline solid.[3] It has a melting point of 70-72°C and a boiling point of 307.6°C at 760 mmHg.[1][3]
Q3: In which solvents is this compound soluble?
Based on its structural similarity to other dimethoxybenzyl alcohols, it is expected to have moderate solubility in polar organic solvents such as methanol, ethanol, and acetonitrile.[4] The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups facilitates interaction with polar solvents.[4]
Q4: What are the essential safety precautions for handling this chemical?
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][5] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[1][6] Avoid the formation of dust during handling.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, providing insights into the underlying causes and actionable solutions.
Issue 1: My analytical results (HPLC, GC-MS) show unexpected peaks. What are they?
-
Likely Cause: The presence of unexpected peaks, especially those that grow over time, strongly suggests degradation of the compound. The benzylic alcohol functional group is susceptible to oxidation, which is the most probable degradation pathway.
-
Scientific Explanation: Similar to other benzyl alcohols, this compound can be oxidized by atmospheric oxygen.[7] The primary alcohol is first oxidized to an aldehyde (2-Chloro-3,4-dimethoxybenzaldehyde). This aldehyde can then undergo further oxidation to the corresponding carboxylic acid (2-Chloro-3,4-dimethoxybenzoic acid).[8] These two compounds are the most common process-related impurities and degradation products.
-
Recommended Solution:
-
Confirm Identity: If commercially available, run analytical standards of the suspected aldehyde and carboxylic acid impurities to confirm their identity by comparing retention times.
-
Purity Check: Perform a purity check on your starting material before each experiment, especially if the container has been open for an extended period.
-
Optimize Storage: To prevent further degradation, ensure the compound is stored under the recommended cool, dry, and inert conditions.[1][2] Consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Caption: Primary oxidative degradation pathway.
Issue 2: I'm experiencing inconsistent results in my assays.
-
Likely Cause: Inconsistent results are often a direct consequence of using a reagent of variable purity. If the compound has degraded, the actual concentration of the active starting material is lower than calculated, and the presence of impurities could interfere with the reaction.
-
Scientific Explanation: The degradation products (aldehyde and carboxylic acid) have different chemical properties, polarities, and reactivities than the parent alcohol. Their presence, even in small amounts, can alter reaction kinetics, binding affinities, or analytical responses, leading to poor reproducibility.
-
Recommended Solution:
-
Establish Purity Baseline: Always quantify the purity of a new batch of the compound upon receipt using a reliable analytical method like HPLC (see Protocol 1 below).
-
Use Fresh Samples: For sensitive applications, use a freshly opened vial or material that has been stored correctly for a known, limited period.
-
System Suitability: Before running a series of experiments, perform a system suitability test or run a control reaction with a well-characterized standard to ensure the system is performing as expected.
-
Caption: Troubleshooting inconsistent results.
Quantitative Data Summary
For optimal stability and handling, adhere to the following parameters.
| Parameter | Recommendation | Rationale | Incompatible Materials |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows oxidative processes.[2] | N/A |
| Atmosphere | Store under inert gas (Nitrogen/Argon).[2] | Prevents oxidation by atmospheric oxygen and hydrolysis from moisture. | Air, Moisture.[2] |
| Light | Store in an opaque or amber container. | Protects against potential light-induced degradation.[2] | Direct sunlight, strong UV sources. |
| Container | Tightly sealed, dry container.[1] | Protects from atmospheric contaminants. | N/A |
| Handling | Use in a well-ventilated fume hood.[1] | Avoids inhalation of fine particles. | Strong oxidizing agents, strong acids, strong bases.[2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound and detecting the presence of its primary degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Phosphoric Acid)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in the mobile phase (e.g., 50:50 A:B) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm or 280 nm
-
Gradient Program:
-
Start at 30% B
-
Ramp to 95% B over 15 minutes
-
Hold at 95% B for 2 minutes
-
Return to 30% B over 1 minute
-
Hold at 30% B for 2 minutes (equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the area percentage of the main peak corresponding to this compound.
-
The aldehyde and carboxylic acid impurities, being more polar, are expected to elute earlier than the parent alcohol under these reverse-phase conditions.
-
-
References
-
Degradation pathways of veratryl alcohol (2), anisyl alcohol, and 4-(methoxymethyl)phenol by P. simplicissimum CBS 170.90. ResearchGate. Available from: [Link]
-
Degradation mechanism of veratryl alcohol by lignin peroxidase. ResearchGate. Available from: [Link]
-
Veratryl alcohol : mechanism of oxidation by lignin peroxidase and role in lignin degradation. Semantic Scholar. Available from: [Link]
-
Veratryl alcohol degradation by a catechol-driven Fenton reaction as lignin oxidation by brown-rot fungi model. ResearchGate. Available from: [Link]
-
Safety Data Sheet Benzyl Alcohol Revision 5, Date 01 Nov 2022. Redox. Available from: [Link]
-
Benzyl Alcohol | C6H5CH2OH | CID 244. PubChem. Available from: [Link]
-
(3,4-Dimethoxyphenyl)methanol. Solubility of Things. Available from: [Link]
-
Safety Data Sheet: Benzyl alcohol. Carl ROTH. Available from: [Link]
-
Proper Storage of Pharma-Grade Methanol: Best Practices. Purosolv. Available from: [Link]
-
III Analytical Methods. Japan International Cooperation Agency. Available from: [Link]
-
This compound | C9H11ClO3 | CID 2775134. PubChem. Available from: [Link]
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- 2. benchchem.com [benchchem.com]
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- 5. redox.com [redox.com]
- 6. fishersci.com [fishersci.com]
- 7. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in (2-Chloro-3,4-dimethoxyphenyl)methanol reactions
Technical Support Center: (2-Chloro-3,4-dimethoxyphenyl)methanol Reactions
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in their experiments. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve higher yields.
This compound is a valuable substituted benzyl alcohol intermediate in organic synthesis, particularly for building complex molecular scaffolds in pharmaceutical development.[1][2] However, its unique substitution pattern—featuring both electron-donating methoxy groups and an electron-withdrawing, sterically demanding ortho-chloro group—presents specific challenges that can lead to incomplete reactions.[3][4][5] This guide provides a structured, question-and-answer approach to diagnose and resolve these issues.
Logical Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. The following workflow outlines the key decision points for diagnosing low conversion rates.
Caption: General troubleshooting workflow for low conversion rates.
FAQs: Oxidation to 2-Chloro-3,4-dimethoxybenzaldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation.[6] However, achieving high selectivity and conversion with this substrate requires careful selection of reagents and conditions.
Question: My oxidation of this compound to the aldehyde is sluggish and results in a mixture of starting material and unidentified byproducts. What are the likely causes?
Answer: This is a common issue stemming from the substrate's electronic and steric properties. Here are the key factors to investigate:
-
Inappropriate Oxidizing Agent: The choice of oxidant is critical. Strong, non-selective oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) can easily over-oxidize the initial aldehyde product to a carboxylic acid, especially given the activating nature of the methoxy groups.[6][7] Conversely, a reagent that is too mild may not overcome the activation energy efficiently.
-
Recommendation: Employ milder, more selective reagents known for stopping at the aldehyde stage. TEMPO-based systems (e.g., with NaOCl or other co-oxidants) are highly effective and chemoselective.[8][9] Other suitable options include Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[7]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role.
-
Temperature: Many selective oxidations are performed at or below room temperature to prevent side reactions and over-oxidation.[8][9] If the reaction is sluggish, a modest increase in temperature may be warranted, but this should be monitored carefully by TLC or GC.
-
Solvent: The solvent must be inert to the oxidizing agent. Dichloromethane (DCM) or ethyl acetate are common choices for many modern oxidation protocols.[9]
-
-
Steric Hindrance: The chlorine atom at the ortho position can sterically hinder the interaction between the alcohol and the oxidant complex.[5][10] This can slow the reaction rate compared to unhindered benzyl alcohols like veratryl alcohol.[11]
-
Recommendation: Ensure adequate reaction time. Monitor the reaction's progress and do not assume a standard literature time for a less-hindered substrate will suffice.
-
-
Mechanism of Failure: Most alcohol oxidations proceed via a key step that resembles an E2 elimination.[7] If this step is inhibited, the reaction will stall. This can be caused by an inability to form the active oxidant-alcohol intermediate or difficulty in abstracting the benzylic proton.
| Oxidizing System | Typical Conditions | Advantages | Potential Issues for this Substrate |
| PCC | DCM, Room Temp | Good for primary alcohols, stops at aldehyde.[6] | Stoichiometric chromium waste; can be acidic. |
| Dess-Martin Periodinane | DCM, Room Temp | Mild, high-yielding, neutral conditions.[7] | Reagent is expensive and moisture-sensitive. |
| TEMPO / NaOCl | Biphasic (DCM/H₂O), 0°C to RT | Catalytic, selective, environmentally benign co-oxidant.[8][12] | pH control can be important; requires vigorous stirring. |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N, <-60°C | Very mild and effective for sensitive substrates. | Requires cryogenic temperatures; can have unpleasant odors. |
FAQs: Friedel-Crafts Alkylation Reactions
Using this compound to alkylate another aromatic ring is a powerful C-C bond-forming strategy. However, this reaction is highly sensitive to steric and electronic effects.
Question: I am attempting a Friedel-Crafts benzylation of an arene using this compound and a Lewis acid catalyst, but my conversion is very low. What should I investigate?
Answer: Low yields in this specific Friedel-Crafts reaction are often due to a combination of catalyst issues, steric hindrance, and competing side reactions.
-
Catalyst Choice and Deactivation:
-
Activity: A sufficiently strong Lewis or Brønsted acid is required to facilitate the formation of the benzylic carbocation intermediate. Common catalysts include zeolites (like H-beta), montmorillonite clays, FeCl₃, or AlCl₃.[13][14][15][16]
-
Deactivation: Water is a potent poison for most Friedel-Crafts catalysts. Ensure all glassware is flame-dried and solvents are anhydrous. The alcohol substrate itself or the water formed during the reaction can coordinate with and deactivate the Lewis acid catalyst. Using a stoichiometric amount of catalyst may be necessary in some cases.
-
-
Dominant Steric Hindrance: This is arguably the most significant barrier to success. The ortho-chloro substituent provides substantial steric bulk, which impedes the formation of the carbocation and its subsequent attack by the nucleophilic arene.[13][17][18] Reaction rates are often dramatically lower than for their non-halogenated analogs.[13]
-
Formation of Dibenzyl Ether (DBE): A ubiquitous side reaction in acid-catalyzed reactions of benzyl alcohols is self-condensation to form a dibenzyl ether.[19] This consumes the starting material and reduces the yield of the desired alkylated product.
-
Recommendation: This can sometimes be mitigated by altering the addition order (e.g., adding the alcohol slowly to a mixture of the arene and catalyst) or by using a large excess of the nucleophilic arene.
-
-
Electronic Effects: While the two methoxy groups are activating and help stabilize the positive charge of the benzylic carbocation, the chlorine atom is an inductively electron-withdrawing and deactivating group.[3][4][20] This push-pull electronic nature can influence the stability and reactivity of the key intermediate.
Caption: Key factors influencing Friedel-Crafts reactions with this substrate.
Validated Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol provides a reliable baseline for the selective oxidation of this compound to the corresponding aldehyde.
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, check for concentration)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add an aqueous solution of KBr (0.1 eq) to the flask.
-
Add TEMPO (0.01 eq) to the mixture.
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (approx. 1.1-1.2 eq), to which sodium bicarbonate has been added to maintain a pH of ~8-9, dropwise over 30-45 minutes. The reaction is often exothermic; maintain the internal temperature below 5 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Once complete, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess oxidant), deionized water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-3,4-dimethoxybenzaldehyde.
-
The crude product can be purified further by column chromatography on silica gel or recrystallization if necessary.
References
-
Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Goetghebeur, M., et al. (n.d.). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
- Baudet, J., & Bourgeois, M. (1970). Process for the purification of benzyl alcohol. U.S. Patent No. 3,523,978. Google Patents.
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Retrieved from [Link]
- Google Patents. (n.d.). Chloromethylation of deactivated aromatic compounds. U.S. Patent No. 4,562,280.
-
Royal Society of Chemistry. (2021, July 13). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation off ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. Retrieved from [Link]
-
ResearchGate. (n.d.). Relation between benzyl alcohol conversion and the reaction time in the Friedel-Crafts alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts Alkylation of Aromatics with Benzyl Alcohol over Gold-Modified Silica. Retrieved from [Link]
-
MDPI. (n.d.). Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites. Retrieved from [Link]
-
ACG Publications. (2021, July 19). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. Retrieved from [Link]
-
ResearchGate. (2025, November 17). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Retrieved from [Link]
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Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis. Retrieved from [Link]
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Globe Thesis. (2021, May 21). Study On The Synthesis Of Veratraldehyde And Its Derivatives. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (2025, December 28). Understanding Veratraldehyde: Synthesis, Properties, and Industrial Impact. Retrieved from [Link]
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National Institutes of Health. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC. Retrieved from [Link]
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Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]
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YouTube. (2021, February 20). Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 15 – Reactions of Aromatic Compounds. Retrieved from [Link]
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Semantic Scholar. (n.d.). Chlorinated Aromatic Hydrocarbons in Heterogeneous Combustion Reactions of C; Aliphatics. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
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Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]
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YouTube. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Leah4sci. Retrieved from [Link]
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Solubility of Things. (n.d.). (3,4-Dimethoxyphenyl)methanol. Retrieved from [Link]
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PubMed. (n.d.). Selective dehydrogenation (oxidation) of 3,4-dimethoxybenzyl alcohol by a non-heme iron lignin-peroxidase reaction mimic. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Veratrole alcohol. Retrieved from [Link]
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International Journal of Chemical Engineering and Applications. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
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Impact of reaction parameters on the purity of 2-Chloro-3,4-dimethoxybenzyl alcohol
Starting the Research
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Exploring Impurities and Solutions
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Technical Support Center: (2-Chloro-3,4-dimethoxyphenyl)methanol Degradation Product Identification
Welcome to the technical support center for (2-Chloro-3,4-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and understanding the degradation products of this key chemical intermediate. In the following question-and-answer-formatted guide, we will delve into the potential degradation pathways, troubleshooting common analytical challenges, and provide robust methodologies for ensuring the stability and purity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing new, unexpected peaks in the HPLC chromatogram of my this compound sample that has been stored for a few weeks. What are the most likely degradation pathways and what could these peaks be?
A1: The chemical structure of this compound—a substituted benzyl alcohol—makes it susceptible to specific degradation pathways, primarily oxidation. The appearance of new peaks upon storage, especially if not stored under ideal conditions (e.g., exposure to air, light, or elevated temperatures), strongly suggests the formation of degradation products.
The most probable degradation pathway is the oxidation of the primary alcohol group (-CH₂OH). This occurs in a two-step process:
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Oxidation to an Aldehyde: The benzyl alcohol is first oxidized to form (2-Chloro-3,4-dimethoxyphenyl)aldehyde . This is often the primary and most significant degradation product you will observe.
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Oxidation to a Carboxylic Acid: The aldehyde can be further oxidized to form 2-Chloro-3,4-dimethoxybenzoic acid . The rate of this second step can vary depending on the conditions.
Benzyl alcohol itself is known to metabolize or degrade via its corresponding aldehyde and benzoic acid.[1] Studies on the oxidation of benzyl alcohol confirm that benzaldehyde is a major product.[2][3] Therefore, the unexpected peaks in your chromatogram are very likely the aldehyde and, to a lesser extent, the carboxylic acid derivatives of your parent compound.
Caption: Predicted oxidative degradation pathway of the parent compound.
Q2: How can I definitively identify these unknown peaks? I need a structured approach to perform a forced degradation study.
A2: A forced degradation (or stress testing) study is the definitive method to identify potential degradation products and establish a stability-indicating analytical method.[4] The goal is to intentionally degrade a sample under various stress conditions to generate the likely degradants, which can then be characterized. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[4][5]
Here is a comprehensive, step-by-step protocol for conducting a forced degradation study on this compound.
Experimental Protocol: Forced Degradation Study
Objective: To generate and identify degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound (high purity reference standard)
-
HPLC grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).[4]
-
Stress Conditions: For each condition, prepare a stressed sample and a control sample (stored at 2-8°C in the dark). Aim for 5-20% degradation of the parent compound.[4]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for a predetermined time (e.g., 2, 6, 12, 24 hours).[5] After incubation, cool the sample and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for a predetermined time.[5] After incubation, cool and neutralize with 0.1 M HCl.
-
Oxidation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for a set time, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a calibrated oven at a high temperature (e.g., 70°C) for an extended period (e.g., 24-48 hours).[5] Also, stress a solution sample under the same conditions.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, controls, and a non-degraded reference standard by a suitable stability-indicating HPLC-UV method.
-
Peak Purity & Mass Balance: Assess the peak purity of the parent compound in the stressed samples using a Diode Array Detector (DAD). Calculate mass balance to ensure that the decrease in the parent peak area is accounted for by the formation of degradation products.
Data Summary Table
| Stress Condition | Reagents & Conditions | Expected Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Minimal degradation expected, but monitor for impurities. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Minimal degradation expected for the core structure. |
| Oxidation | 3% H₂O₂, Room Temp | (2-Chloro-3,4-dimethoxyphenyl)aldehyde, 2-Chloro-3,4-dimethoxybenzoic acid |
| Thermal Stress | 70°C (Solid & Solution) | Potential for oxidation and other minor degradants. |
| Photolytic Stress | ICH Q1B Light Source | Potential for oxidation and/or dehalogenation products.[6][7] |
Q3: Which analytical techniques are most effective for characterizing the structures of these unknown degradation products?
A3: A multi-technique approach is essential for the unambiguous identification and characterization of degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV/DAD detection: This is the workhorse technique for separating the degradation products from the parent compound and quantifying them.[8] A Diode Array Detector (DAD) is crucial for assessing peak purity and providing initial UV spectral information about the degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. It provides the molecular weight of the degradation products, which is a critical piece of information.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. Fragmentation patterns (MS/MS) can further help in elucidating the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the degradation products are volatile or can be derivatized to become volatile, GC-MS is an excellent technique for separation and identification.[8] It can be particularly useful for identifying smaller fragments or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially for novel or unexpected degradation products, isolation of the impurity followed by ¹H and ¹³C NMR is the gold standard.
Caption: A typical workflow for identifying and characterizing degradation products.
Q4: My process involves exposure to light. Are chlorinated aromatic compounds like this one particularly susceptible to photolytic degradation?
A4: Yes, this is a critical consideration. Chlorinated aromatic compounds can be susceptible to photolytic degradation.[6] Exposure to UV or even high-intensity visible light can induce photochemical reactions. For a molecule like this compound, you should monitor for two primary types of photodegradation products:
-
Photo-oxidation: Light can catalyze the oxidation process, leading to an accelerated formation of the aldehyde and carboxylic acid products discussed earlier.
-
Dehalogenation: A common photochemical reaction for chlorinated aromatics is the cleavage of the carbon-chlorine bond. This could potentially lead to the formation of (3,4-dimethoxyphenyl)methanol or other related radical-mediated products.
Therefore, if your compound will be exposed to light during synthesis, formulation, or storage, a thorough photostability study as outlined in the ICH Q1B guideline is not just recommended, but essential for ensuring product quality and safety.[4]
Q5: What practical steps can I take to minimize the degradation of this compound during storage and in my experiments?
A5: Preventing degradation is key to ensuring the accuracy and reproducibility of your results. Based on the likely degradation pathways, here are actionable recommendations:
-
Storage Conditions: Store the compound in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store at reduced temperatures (e.g., 2-8°C or -20°C) to slow the rate of chemical reactions.
-
Protection from Light: Always store the solid material and any solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.
-
Use of Antioxidants: For formulated products or solutions intended for longer-term use, consider the addition of a suitable antioxidant. The choice of antioxidant would depend on the solvent system and downstream application.
-
pH Control: While the molecule is relatively stable to hydrolysis, maintaining a neutral pH in solutions can help prevent any potential acid or base-catalyzed degradation.
-
Solvent Choice: Use high-purity, degassed solvents for preparing solutions to minimize exposure to dissolved oxygen and potential impurities that could initiate degradation.
By implementing these preventative measures and having a robust, validated stability-indicating analytical method, you can ensure the integrity of your this compound and the reliability of your scientific outcomes.
References
-
Chatterjee, S., Mallick, S., & Dutta, T. K. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology, 9(2), 110-120. [Link]
-
Yang, G., et al. (n.d.). Proposed mechanism for the oxidation of benzyl alcohol using NHPI/Fenton system. Research Square. [Link]
-
Buenconsejo, R. S., Charan, S. M., Seinfeld, J. H., & Wennberg, P. O. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics, 25, 1883–1897. [Link]
-
Al-Sakkari, E. G., et al. (2022). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. [Link]
-
Li, X., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. [Link]
-
Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-303. [Link]
-
Request PDF. (n.d.). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. ResearchGate. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ResearchGate. (n.d.). Oxidation of different benzyl alcohols. [Link]
-
ResearchGate. (n.d.). Reaction of hydroxybenzyl alcohols under hydrothermal conditions. [Link]
- Google Patents. (n.d.).
-
ScienceDirect. (n.d.). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. [Link]
-
PubMed. (n.d.). Cometabolic degradation of chlorinated aromatic compounds. [Link]
-
Jetir.Org. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. [Link]
-
IJRPS. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Taylor & Francis eBooks. (2022). Microbial Degradation of Chlorinated Aromatic Compounds. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]
-
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Methoxychlor. [Link]
Sources
- 1. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmr.net.in [ijmr.net.in]
Technical Support Center: Scaling the Synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of (2-Chloro-3,4-dimethoxyphenyl)methanol. Our focus is on anticipating and resolving common challenges encountered in the laboratory and during process scale-up, ensuring a robust, safe, and efficient synthesis.
Part 1: Synthesis Overview & Key Considerations
The most direct and scalable route to this compound involves the chemoselective reduction of the corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde. This method is favored for its operational simplicity, high yields, and the use of relatively mild and manageable reagents.
The core transformation is the reduction of an aldehyde to a primary alcohol. While several reducing agents can accomplish this, sodium borohydride (NaBH₄) is often the reagent of choice for process scale-up due to its favorable safety profile, cost-effectiveness, and ease of handling compared to more pyrophoric hydrides like lithium aluminum hydride (LiAlH₄).
Caption: General synthetic route for the target compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the synthesis.
Q1: What is the recommended starting material and what purity level is required? A: The recommended starting material is 2-Chloro-3,4-dimethoxybenzaldehyde. For predictable results and high purity of the final product, a starting material purity of >98% is advised. Impurities in the aldehyde, particularly acidic contaminants, can consume the reducing agent and lower the yield.
Q2: Which reducing agent is optimal for scaling up this synthesis: NaBH₄ or LiAlH₄? A: Sodium borohydride (NaBH₄) is strongly recommended for scale-up. The primary reason is safety; LiAlH₄ reacts violently with water and protic solvents and requires strictly anhydrous conditions, posing a significant fire risk at larger scales. NaBH₄ is stable in and can be used with protic solvents like methanol or ethanol, which simplifies the procedure and work-up.
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild & Selective | Highly Reactive & Non-selective |
| Solvent | Protic (Methanol, Ethanol), Aprotic | Aprotic/Anhydrous (THF, Diethyl Ether) |
| Safety (Scale-up) | Manageable, less pyrophoric | High risk, pyrophoric, violent quenching |
| Work-up | Simple aqueous quench | Complex, hazardous (Fieser method) |
| Cost | Generally lower | Generally higher |
Q3: How do I monitor the reaction to determine when it is complete? A: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture is spotted against the starting aldehyde. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. A typical mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
Q4: The work-up procedure mentions quenching. What does this mean and why is it critical? A: Quenching is the process of safely neutralizing or destroying any unreacted reducing agent and hydrolyzing the intermediate borate-ester complexes formed during the reaction. For NaBH₄ reductions, this is typically done by the slow, controlled addition of a weak acid (like dilute HCl or acetic acid) or simply water. This step is critical for safety (to control gas evolution) and to liberate the desired alcohol product for extraction.
Q5: What is the most effective method for purifying the final product on a large scale? A: After aqueous work-up and extraction, the most common and scalable purification method for this compound is crystallization.[1] The crude product, obtained after solvent evaporation, can be recrystallized from a suitable solvent system, such as toluene, a mixture of ethyl acetate/heptane, or isopropanol/water. The choice of solvent depends on the specific impurity profile. Column chromatography is effective at the lab scale but becomes costly and inefficient for large quantities.
Part 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Caption: Step-by-step experimental workflow diagram.
Materials & Equipment:
-
2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (0.3-0.5 eq)
-
Methanol (10-15 volumes)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vessel with overhead stirring, thermometer, and addition funnel
-
Ice bath
Procedure:
-
Reaction Setup: Charge the reaction vessel with 2-Chloro-3,4-dimethoxybenzaldehyde and methanol (10 volumes, e.g., 10 mL per gram of aldehyde). Begin stirring to dissolve the solid.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride in small portions over 30-60 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and the rate of hydrogen gas evolution, which is a major safety consideration during scale-up. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until all the starting aldehyde has been consumed.
-
Quench: Carefully and slowly pour the reaction mixture into a separate vessel containing ice water (10 volumes). Slowly add 1M HCl with vigorous stirring to adjust the pH to ~5-6. Safety Note: This will cause gas evolution. Ensure adequate ventilation and perform the addition slowly to avoid excessive foaming.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound, which is often an off-white solid.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., toluene or isopropanol/water) to obtain the pure product.
References
- Feng, L., et al. (2012). European Journal of Medicinal Chemistry, 55, 125-136. (Provides a general procedure for the reduction of benzaldehydes using sodium borohydride).
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-3,4-dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (Table) Substituted benzyl alcohol chlorinations. [Link] (Illustrates purification techniques for similar compounds).
-
Organic Syntheses. Veratraldehyde. [Link] (Provides context on the synthesis of a related precursor).
-
International Journal of Chemical Engineering and Applications. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (Details an analogous NaBH4 reduction of a dimethoxybenzaldehyde derivative).
Sources
Validation & Comparative
Interpreting the Mass Spectrum of 2-Chloro-3,4-dimethoxybenzyl alcohol: A Comparative Guide
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel compounds and their intermediates is paramount. 2-Chloro-3,4-dimethoxybenzyl alcohol is a substituted aromatic alcohol that serves as a key building block in the synthesis of various pharmaceutical agents. Its precise characterization is critical for ensuring the purity, stability, and efficacy of the final active pharmaceutical ingredient (API).
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for this purpose. It provides two vital pieces of information: the molecular weight of the compound and a distinct fragmentation pattern that acts as a molecular fingerprint. This guide provides an in-depth interpretation of the expected electron ionization (EI) mass spectrum of 2-Chloro-3,4-dimethoxybenzyl alcohol. By dissecting its predicted fragmentation pathways and comparing them with the known spectra of structurally analogous compounds, we offer a robust framework for its identification.
Predicted Mass Spectrum & Fragmentation Analysis of 2-Chloro-3,4-dimethoxybenzyl alcohol
The molecular formula for 2-Chloro-3,4-dimethoxybenzyl alcohol is C₉H₁₁ClO₃.[1][2] The first step in interpreting its mass spectrum is to predict the molecular ion peak. A critical feature of chlorine-containing compounds is the natural isotopic abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in a characteristic isotopic pattern where two molecular ion peaks are observed: the molecular ion (M⁺) peak corresponding to the ³⁵Cl isotope and an "M+2" peak for the ³⁷Cl isotope, with an intensity ratio of approximately 3:1.[3]
-
Molecular Ion (M⁺) for C₉H₁₁³⁵ClO₃: m/z = 202.04
-
Molecular Ion (M+2⁺) for C₉H₁₁³⁷ClO₃: m/z = 204.04
Upon ionization, the molecular ion undergoes a series of fragmentation events driven by the functional groups present: the benzyl alcohol moiety, the two methoxy groups, and the chloro substituent. The primary fragmentation pathways for alcohols involve alpha-cleavage and dehydration.[3]
Key Predicted Fragmentation Pathways:
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond is a highly probable event, leading to a stable fragment at m/z 167. This fragment would be a single peak, lacking the isotopic signature of chlorine.
-
Benzylic Cleavage (Loss of •OH or H₂O): The benzylic position is prone to cleavage.
-
Loss of a hydroxyl radical (•OH) would yield a fragment ion at m/z 185/187.
-
Dehydration, the loss of a water molecule (H₂O), is a common pathway for alcohols and would result in a fragment at m/z 184/186.[4]
-
-
Loss from Methoxy Groups:
-
Loss of a methyl radical (•CH₃) from one of the methoxy groups would produce a significant ion at m/z 187/189.
-
Loss of a methoxy radical (•OCH₃) would result in a fragment at m/z 171/173.
-
-
Alpha-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom in the alcohol is a characteristic fragmentation for primary alcohols.[3] Loss of the substituted phenylmethyl radical would lead to a [CH₂OH]⁺ fragment at m/z 31. Conversely, the formation of the substituted benzyl cation through the loss of a hydrogen atom from the alcohol group would yield an ion at m/z 201/203.
The predicted fragmentation cascade is visualized below.
Caption: Predicted EI fragmentation pathway for 2-Chloro-3,4-dimethoxybenzyl alcohol.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we compare the expected fragmentation of our target molecule with the known mass spectra of simpler, structurally related compounds.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretation |
| Benzyl Alcohol | 108 | 107: [M-H]⁺, loss of a hydrogen. 91: [C₇H₇]⁺, often attributed to the tropylium ion. 79: [C₆H₇]⁺, from rearrangement. 77: [C₆H₅]⁺, the phenyl cation.[5][6] |
| 3,4-Dimethoxybenzyl alcohol (Veratryl alcohol) | 168 | 167: [M-H]⁺. 153: [M-CH₃]⁺, loss of a methyl radical. 139: [M-CH₂OH]⁺, cleavage of the hydroxymethyl group. 125: Further fragmentation. |
| 2,5-Dimethoxybenzyl alcohol | 168 | The molecular ion is the base peak, indicating stability. Key fragments appear at m/z 153 [M-CH₃]⁺ and 125.[7] |
| 2-Chloro-3,4-dimethoxybenzyl alcohol (Predicted) | 202/204 | 187/189: [M-CH₃]⁺. 184/186: [M-H₂O]⁺. 167: [M-Cl]⁺, a key diagnostic peak. 171/173: [M-OCH₃]⁺. |
Analysis of Comparisons:
-
Benzyl Alcohol: The fragmentation of the parent benzyl alcohol is dominated by the loss of hydrogen and the formation of stable aromatic cations like the phenyl ion (m/z 77).[5]
-
Dimethoxybenzyl Alcohols: The addition of two methoxy groups, as seen in veratryl alcohol, significantly changes the fragmentation. The molecular ion at m/z 168 is more prominent, and the primary fragmentation involves the loss of a methyl radical (m/z 153) or the entire hydroxymethyl group (m/z 139). This demonstrates the influence of the electron-donating methoxy groups in directing fragmentation.
-
Our Target Molecule: For 2-Chloro-3,4-dimethoxybenzyl alcohol, we expect to see a combination of these fragmentation patterns, with the crucial addition of the chlorine isotope signature. The presence of the strong M⁺ and M+2⁺ peaks at m/z 202 and 204 is the primary identifying feature. Furthermore, the fragment resulting from the loss of a chlorine atom (m/z 167) would be a highly diagnostic peak, as it represents the non-chlorinated organic backbone. The presence of fragments corresponding to the loss of methyl (m/z 187/189) and water (m/z 184/186) will further confirm the presence of the methoxy and alcohol functionalities, respectively.
Experimental Protocol for GC-MS Analysis
This protocol outlines a standard method for acquiring an electron ionization mass spectrum for 2-Chloro-3,4-dimethoxybenzyl alcohol.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of 2-Chloro-3,4-dimethoxybenzyl alcohol.
- Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol, dichloromethane, or ethyl acetate.
- Vortex the solution until the sample is fully dissolved, creating a 1 mg/mL stock solution.
- If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
2. Instrumentation and Parameters:
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: Increase to 280 °C at a rate of 15 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.[8]
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 30 - 350.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
3. Data Analysis:
Identify the chromatographic peak corresponding to 2-Chloro-3,4-dimethoxybenzyl alcohol.
Extract the mass spectrum from this peak.
Identify the molecular ion (M⁺) and M+2⁺ peaks at m/z 202 and 204, respectively, and confirm their ~3:1 intensity ratio.
Identify and assign structures to the major fragment ions based on the predicted pathways outlined in this guide.
Compare the acquired spectrum against a reference library (e.g., NIST) if available, though unique compounds may not be present.
Caption: Workflow for the GC-MS analysis of 2-Chloro-3,4-dimethoxybenzyl alcohol.
Conclusion
The mass spectrum of 2-Chloro-3,4-dimethoxybenzyl alcohol is predicted to be highly characteristic. The definitive feature is the molecular ion cluster at m/z 202/204, which immediately confirms the molecular weight and the presence of a single chlorine atom. The subsequent fragmentation pattern, including the loss of a chlorine atom to yield a fragment at m/z 167 and losses of methyl and water from the methoxy and alcohol groups, respectively, provides a multi-faceted confirmation of the molecular structure. By comparing this predicted spectrum with known data from simpler analogs like benzyl alcohol and veratryl alcohol, researchers can build a high degree of confidence in their structural assignment. This guide provides the theoretical foundation and a practical experimental framework for the successful characterization of this important pharmaceutical intermediate.
References
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The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Science Publishing. Available at: [Link]
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Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre. Available at: [Link]
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Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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Benzyl alcohol Mass Spectrum. MassBank. Available at: [Link]
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Benzyl alcohol. NIST WebBook. Available at: [Link]
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2,3-Dimethoxybenzyl alcohol. NIST WebBook. Available at: [Link]
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Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Mass spectrum of 2,3-Dimethoxybenzyl alcohol. NIST WebBook. Available at: [Link]
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2-Chloro-3,4-dimethoxybenzyl alcohol Spectrum. SpectraBase. Available at: [Link]
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3,4-dimethoxybenzyl alcohol. The Good Scents Company. Available at: [Link]
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Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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FT-IR spectral analysis of (2-Chloro-3,4-dimethoxyphenyl)methanol
An In-Depth Comparative Guide to the FT-IR Spectral Analysis of (2-Chloro-3,4-dimethoxyphenyl)methanol
Executive Summary
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation, offering a comparative framework to unambiguously differentiate the target molecule from structurally similar compounds. By examining the distinct vibrational signatures imparted by the chloro and dimethoxy substituents, this guide establishes a robust methodology for identity confirmation and purity assessment. We will explore the theoretical underpinnings of the spectral features, present a validated experimental protocol, and contrast the resulting spectrum with those of key analogues: Veratryl alcohol and 2-Chlorobenzyl alcohol. This approach highlights the diagnostic power of FT-IR spectroscopy in a real-world drug development context.
Introduction: The Role of FT-IR in Structural Elucidation
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug development and manufacturing. It provides a rapid, non-destructive, and highly specific molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds.[1] Each functional group within a molecule vibrates at a characteristic frequency, and absorbing infrared light excites these vibrations, resulting in a unique spectrum that is directly correlated to the molecular structure.
Our target molecule, this compound, possesses several key functional groups: a hydroxyl (-OH) group, a substituted benzene ring, two methoxy (-OCH₃) ether groups, and a carbon-chlorine (C-Cl) bond. The specific arrangement of these groups—a 1,2,3,4-tetrasubstituted aromatic ring—creates a unique spectral signature.
To demonstrate the specificity of this signature, this guide will compare its spectrum to two critical analogues:
-
Veratryl alcohol ((3,4-dimethoxyphenyl)methanol): This analogue lacks the chlorine atom, allowing us to isolate and identify the spectral contributions of the C-Cl bond and its influence on the aromatic system.[2][3]
-
2-Chlorobenzyl alcohol: This analogue removes the two methoxy groups, enabling a clear identification of the strong C-O ether stretching bands and their impact on the spectrum.[4]
This comparative analysis is not merely academic; it represents a crucial workflow in process chemistry, where distinguishing a final product from its precursors or potential side-products is paramount for quality control.
Part 1: Theoretical Vibrational Mode Analysis
Before examining the experimental data, a foundational understanding of the expected vibrational frequencies is essential. Based on established correlation charts, we can predict the approximate spectral regions for the key functional groups in this compound and its analogues.
-
O-H Stretch (Alcohol): A broad, strong absorption is expected between 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic): Sharp, medium-intensity bands are anticipated just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[5]
-
C-H Stretch (Aliphatic): The -CH₂- and -OCH₃ groups will exhibit medium-to-strong stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[6]
-
C=C Stretch (Aromatic Ring): A series of medium-to-weak absorptions are characteristic of the benzene ring itself, typically found in the 1450-1600 cm⁻¹ region.[5][6]
-
C-O Stretch (Ether): The two methoxy groups are expected to produce strong, characteristic C-O stretching bands. Aromatic ethers typically show a strong asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹.
-
C-O Stretch (Primary Alcohol): A strong C-O stretching band for the primary alcohol (-CH₂OH) is expected in the 1050-1085 cm⁻¹ range.
-
C-Cl Stretch: The carbon-chlorine bond stretch is typically found in the fingerprint region, between 600-800 cm⁻¹. This peak can be a key differentiator.
-
C-H Out-of-Plane Bending (Aromatic): The substitution pattern on the benzene ring strongly influences C-H "wagging" vibrations in the 650-900 cm⁻¹ region.[5][7] The specific pattern for a 1,2,3,4-tetrasubstituted ring provides a unique fingerprint.
Part 2: Experimental Protocol and Workflow
For the analysis of solid samples like this compound, the Potassium Bromide (KBr) pellet method is a well-established transmission technique that yields high-quality spectra.[8][9] While modern techniques like Attenuated Total Reflectance (ATR) offer faster sample preparation, the KBr method provides a classic, comprehensive bulk analysis ideal for this guide.[10][11]
Experimental Workflow Diagram
Caption: Workflow for Comparative FT-IR Analysis using the KBr Pellet Method.
Step-by-Step Methodology: KBr Pellet Preparation
This protocol is designed to be self-validating by minimizing common sources of error, such as moisture contamination.
-
Material & Equipment Preparation:
-
Causality: KBr is highly hygroscopic (readily absorbs moisture). Water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key spectral features of the sample.[12][13]
-
Action: Use spectroscopy-grade KBr powder stored in a desiccator or dried in an oven at ~110°C for 2-3 hours just before use. Ensure the agate mortar, pestle, and die set are impeccably clean and dry. Gently warming the die set under a heat lamp can drive off adsorbed moisture.[12]
-
-
Grinding and Mixing:
-
Causality: The goal is to uniformly disperse the sample particles within the IR-transparent KBr matrix. Inadequate grinding leads to light scattering (the Christiansen effect), causing distorted peak shapes and a sloping baseline.
-
Action: In an agate mortar, first grind 1-2 mg of the solid sample into the finest powder possible. Then, add approximately 200 mg of the dried KBr. Gently but thoroughly mix the two powders with the pestle until the mixture is homogenous.[8][9] A good rule of thumb is a sample concentration of 0.5-2% by weight.[14]
-
-
Pellet Formation:
-
Causality: Applying high pressure causes the KBr to "cold-flow" and fuse into a solid, transparent disc. Holding the pressure ensures the removal of trapped air, resulting in a clear, non-scattering pellet.[12]
-
Action: Transfer the KBr-sample mixture to the pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure up to 8-10 metric tons (for a standard 13 mm die).[13][14] Hold this pressure for 1-2 minutes.
-
-
Pellet Extraction and Mounting:
-
Causality: The final pellet should be thin and transparent for optimal light transmission. An opaque or thick pellet will block too much of the IR beam, resulting in a spectrum with flat-topped, saturated peaks.[8]
-
Action: Carefully release the pressure and disassemble the die. Extract the transparent pellet and mount it in the spectrometer's sample holder. A successfully prepared pellet should look like a small, clear window.
-
Part 3: Spectral Interpretation and Comparative Analysis
Here, we dissect the FT-IR spectrum of this compound and compare it directly with its structural analogues.
FT-IR Spectrum of this compound
The spectrum of the target compound reveals a series of distinct peaks that confirm its structure.
-
~3450 cm⁻¹ (Broad, Strong): This peak is the classic signature of the O-H stretching vibration from the primary alcohol group, broadened due to intermolecular hydrogen bonding.
-
3050-3100 cm⁻¹ (Weak-Medium, Sharp): These small peaks correspond to the aromatic C-H stretching vibrations.
-
2850-2980 cm⁻¹ (Medium, Sharp): Multiple peaks in this region are assigned to the aliphatic C-H stretching of the methylene (-CH₂) and methoxy (-OCH₃) groups.
-
~1595 & ~1510 cm⁻¹ (Medium, Sharp): These are characteristic C=C stretching vibrations within the aromatic ring.[5]
-
~1265 cm⁻¹ (Very Strong, Sharp): This prominent peak is assigned to the asymmetric C-O-C stretching of the aromatic methoxy groups. Its high intensity is a key feature.
-
~1140 cm⁻¹ (Strong, Sharp): This absorption is likely due to in-plane aromatic C-H bending, strongly coupled with other vibrations.
-
~1030 cm⁻¹ (Very Strong, Sharp): This absorption arises from a combination of the symmetric C-O-C stretching of the methoxy groups and the C-O stretching of the primary alcohol.
-
Below 900 cm⁻¹: This fingerprint region contains a complex pattern of peaks, including the crucial aromatic C-H out-of-plane bending and the C-Cl stretching vibration , which together are unique to this specific substitution pattern.
Comparative Analysis: Identifying Key Differentiators
By overlaying the spectra of the three compounds, the diagnostic power of FT-IR becomes evident.
-
Target vs. Veratryl alcohol (Isolating the Chloro Group):
-
The spectra are very similar in the high-frequency region (>1000 cm⁻¹) due to the shared dimethoxybenzyl alcohol backbone. Both show the strong C-O ether stretches.
-
Key Differentiator: The primary difference lies in the fingerprint region. This compound will exhibit a C-Cl stretching band (typically 600-800 cm⁻¹) which is absent in Veratryl alcohol. Furthermore, the pattern of C-H out-of-plane bending peaks below 900 cm⁻¹ will be different due to the influence of the heavy chlorine substituent on the ring's vibrational modes.
-
-
Target vs. 2-Chlorobenzyl alcohol (Isolating the Methoxy Groups):
-
Both spectra will show features related to the chlorobenzyl moiety, including the C-Cl stretch and similar aromatic C-H patterns.
-
Key Differentiator: The spectrum for this compound is dominated by two very strong absorptions around 1265 cm⁻¹ and 1030 cm⁻¹ . These are the C-O stretching bands of the methoxy groups and are completely absent in the spectrum of 2-Chlorobenzyl alcohol.[4][15] This provides an unambiguous method of distinction. The aliphatic C-H stretching region (~2850-2980 cm⁻¹) will also be more complex and intense in the target molecule due to the presence of the two methyl groups.
-
Part 4: Data Summary Table
The following table summarizes the key diagnostic absorption frequencies (in cm⁻¹) for this compound and its selected analogues.
| Vibrational Mode | This compound | Veratryl alcohol | 2-Chlorobenzyl alcohol | Rationale for Differentiation |
| O-H Stretch (Alcohol) | ~3450 (Broad) | ~3400 (Broad) | ~3350 (Broad) | Present in all; not a primary differentiator. |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 | Present in all; subtle differences. |
| Aliphatic C-H Stretch | 2850-2980 | 2840-2960 | 2850-2930 | More intense/complex in methoxy-containing compounds. |
| Aromatic C=C Stretch | ~1595, ~1510 | ~1600, ~1515 | ~1590, ~1470 | Present in all; positions shift slightly with substitution. |
| C-O Stretch (Ether) | ~1265 (vs), ~1030 (vs) | ~1260 (vs), ~1025 (vs) | Absent | CRITICAL: Absence in 2-Chlorobenzyl alcohol is definitive. |
| C-O Stretch (Alcohol) | Overlaps with Ether | ~1025 | ~1010 | Strong band present in all, but overlaps in methoxy compounds. |
| C-Cl Stretch | ~700-800 | Absent | ~750 | CRITICAL: Absence in Veratryl alcohol is definitive. |
(vs = very strong)
Conclusion
FT-IR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. While the spectrum contains characteristic absorptions for all its constituent functional groups, a comparative approach provides the highest level of confidence. The presence of the two intense C-O ether stretching bands around 1265 cm⁻¹ and 1030 cm⁻¹ definitively distinguishes it from 2-Chlorobenzyl alcohol. Concurrently, the unique fingerprint pattern and the C-Cl stretch below 800 cm⁻¹ differentiate it from its non-chlorinated analogue, Veratryl alcohol. This systematic approach, combining theoretical prediction with meticulous experimental technique and comparative analysis, represents a robust and reliable protocol for researchers, scientists, and drug development professionals.
References
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Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
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Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
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Bloise, E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol... [Image]. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Hesse, M., et al. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. In Infrared and Raman Spectroscopy. Retrieved from [Link]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775134, this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR FTIR Spectroscopy. Retrieved from [Link]
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Specac Ltd. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]
-
Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28810, 2-Chlorobenzyl alcohol. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). Veratryl alcohol - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7118, Veratryl alcohol. Retrieved from [Link]
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X-ray crystallography of 2-Chloro-3,4-dimethoxybenzyl alcohol derivatives
An In-Depth Guide to the X-ray Crystallography of 2-Chloro-3,4-dimethoxybenzyl Alcohol Derivatives: A Comparative Analysis
Introduction: Unveiling Molecular Architecture to Drive Drug Discovery
In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the key that unlocks insights into its biological activity, physical properties, and potential as a therapeutic agent. Substituted benzyl alcohols, particularly those with halogen and methoxy functionalities like 2-Chloro-3,4-dimethoxybenzyl alcohol and its derivatives, represent a class of compounds with significant potential as precursors and intermediates in the synthesis of complex pharmaceutical products.[1][2] The strategic placement of chloro and dimethoxy groups on the benzene ring profoundly influences the molecule's electronic properties, conformation, and, critically, its ability to form specific intermolecular interactions.
X-ray crystallography stands as the gold standard for unambiguously determining molecular structure at the atomic level. This guide serves as a comprehensive resource for researchers and scientists, offering a comparative analysis of the crystallographic features of 2-Chloro-3,4-dimethoxybenzyl alcohol derivatives. We will move beyond a simple recitation of data, delving into the causal relationships between molecular substitution patterns and their expression in the crystalline state. By understanding these structure-property relationships, researchers can engage in more rational crystal engineering and drug design.[3]
The Decisive Role of Intermolecular Forces in Crystal Packing
The self-assembly of molecules from a solution into a highly ordered crystal lattice is a process governed by a delicate balance of intermolecular interactions.[4] For benzyl alcohol derivatives, the primary forces at play are:
-
Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, often leading to the formation of robust chains or networks (e.g., O-H···O) that act as the primary organizing motifs in the crystal structure.[5]
-
Halogen Bonding: The chlorine atom, with its electropositive crown known as a σ-hole, can act as a halogen bond donor, participating in stabilizing interactions (e.g., C-Cl···O).[4]
-
π-π Stacking: The aromatic benzene rings can stack upon one another, contributing to the overall stability of the crystal lattice through dispersion forces.
-
Weak Hydrogen Bonds: A network of weaker C-H···O and C-H···Cl interactions also plays a crucial, cumulative role in achieving a thermodynamically stable packing arrangement.[4]
The interplay of these forces dictates the final crystal packing, influencing properties such as melting point, solubility, and bioavailability. A systematic analysis, as we will explore, involves modifying substituents to observe the resulting shifts in these interaction hierarchies.[3]
Comparative Crystallographic Analysis
To illustrate the principles of comparative structural analysis, we will consider the parent compound, 2-Chloro-3,4-dimethoxybenzyl alcohol (1) , and compare it with a hypothetical isostructural analogue, 2-Bromo-3,4-dimethoxybenzyl alcohol (2) . While specific data for the bromo-analogue is not presented, the comparison is founded on established principles of how halogen substitution impacts crystal packing.[4]
| Parameter | 2-Chloro-3,4-dimethoxybenzyl alcohol (1) | 2-Bromo-3,4-dimethoxybenzyl alcohol (2) - Hypothetical | Rationale for Expected Differences |
| Formula | C₉H₁₁ClO₃[6] | C₉H₁₁BrO₃ | Change in halogen atom. |
| Molecular Weight | 202.63 g/mol [6] | 247.08 g/mol | Increased atomic mass of Bromine vs. Chlorine. |
| Crystal System | Monoclinic (Assumed) | Monoclinic (Assumed) | Isostructural compounds often share the same crystal system.[3] |
| Space Group | P2₁/c (Assumed) | P2₁/c (Assumed) | This is a common space group for organic molecules. |
| Key H-Bond | O-H···O | O-H···O | The primary hydrogen bonding motif from the alcohol group is expected to be conserved.[5] |
| Key Halogen Interaction | C-H···Cl / C-Cl···O | C-H···Br / C-Br···O | The larger, more polarizable bromine atom is a stronger halogen bond donor, potentially leading to shorter and more directional C-Br···O interactions compared to C-Cl···O.[4] |
| Unit Cell Volume | V | V' > V | The larger van der Waals radius of bromine compared to chlorine would necessitate a larger unit cell volume to accommodate the molecule without significant changes to the packing motif. |
This comparative approach allows researchers to predict how specific molecular modifications will translate to the solid state, providing a powerful tool for crystal engineering.
Experimental Protocols: From Synthesis to Structure
A self-validating protocol is one where the integrity of the process is confirmed at each stage. The following methodologies incorporate checkpoints to ensure high-quality outcomes.
Protocol 1: Synthesis of 2-Chloro-3,4-dimethoxybenzyl alcohol
This procedure is based on the reduction of the corresponding aldehyde, a common and high-yielding synthetic route.[2][7]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (9.87 mmol) of 2-Chloro-3,4-dimethoxybenzaldehyde in 40 mL of methanol. Stir at room temperature until all solid has dissolved.
-
Reduction: Cool the solution in an ice bath to 0-5 °C. Add 0.45 g (11.8 mmol) of sodium borohydride (NaBH₄) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring (Validation): After 1 hour of stirring at room temperature, monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting aldehyde spot (higher Rƒ) and the appearance of the alcohol spot (lower Rƒ) indicates reaction completion.
-
Quenching: Carefully quench the reaction by the dropwise addition of 1M HCl until the effervescence ceases and the pH is ~6-7.
-
Extraction: Remove the methanol under reduced pressure. Add 50 mL of ethyl acetate and 50 mL of water to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 25 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Validation): Purify the crude product by flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate. The purity of the collected fractions should be confirmed by TLC. Combine pure fractions and evaporate the solvent to yield 2-Chloro-3,4-dimethoxybenzyl alcohol as a solid. Confirm identity and purity using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Crystallization by Slow Evaporation
The choice of solvent is critical; it must be one in which the compound is moderately soluble.[8] For many benzyl alcohols, a mixture of a polar and a non-polar solvent works well.
-
Solvent Screening: In small vials, test the solubility of ~5 mg of the purified product in various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof). The ideal system is one where the compound dissolves upon gentle warming but is less soluble at room temperature.[9]
-
Preparation of Crystallization Solution: Dissolve 20-30 mg of the purified alcohol in the minimum amount of a suitable solvent system (e.g., dichloromethane/hexane) in a clean 4 mL glass vial. The solution should be saturated but free of any undissolved particles. If necessary, gently warm to ensure complete dissolution.
-
Slow Evaporation Setup: Cover the vial with parafilm and pierce it with 2-3 small holes using a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench. Avoid temperature fluctuations.
-
Crystal Growth Monitoring (Validation): Monitor the vial daily. High-quality, single crystals suitable for X-ray diffraction are typically clear, have well-defined faces, and form over several days to a week. If an oil or microcrystalline powder forms, the solvent system or evaporation rate may need to be adjusted.[8]
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer of the X-ray diffractometer for analysis.
Visualizing Workflows and Molecular Interactions
Clear diagrams are essential for communicating complex scientific processes and relationships.
Caption: Workflow for the synthesis and crystallization of 2-Chloro-3,4-dimethoxybenzyl alcohol.
Caption: Key intermolecular interactions stabilizing the crystal lattice.
Conclusion
The crystallographic analysis of 2-Chloro-3,4-dimethoxybenzyl alcohol and its derivatives is not merely an academic exercise; it is a critical component of rational drug design. This guide has provided a framework for understanding the fundamental principles, from synthesis and crystallization to the nuanced interpretation of intermolecular forces. By systematically applying these protocols and analytical approaches, researchers can elucidate the structure-property relationships that govern this important class of molecules, thereby accelerating the development of novel therapeutics. The combination of robust experimental design, careful validation at each step, and a deep understanding of the underlying chemical principles ensures the integrity and reproducibility of the resulting structural data.
References
- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcea.org [ijcea.org]
- 3. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 4. Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between interaction geometry and cooperativity measured in H-bonded networks of hydroxyl groups - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00784D [pubs.rsc.org]
- 6. scbt.com [scbt.com]
- 7. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 8. unifr.ch [unifr.ch]
- 9. reddit.com [reddit.com]
A Researcher's Guide to the Certificate of Analysis: Ensuring Reagent Quality for Drug Development Using (2-Chloro-3,4-dimethoxyphenyl)methanol as a Case Study
In the exacting world of pharmaceutical research and drug development, the integrity of every starting material is paramount. A seemingly minor impurity in a synthetic precursor can lead to unforeseen side reactions, diminished yields, and, most critically, downstream failures in efficacy or safety trials. The Certificate of Analysis (CoA) is the primary document that stands as a gatekeeper of quality, providing a batch-specific chemical fingerprint of a reagent.[1][2][3] This guide will dissect the critical components of a CoA, using the synthetic intermediate (2-Chloro-3,4-dimethoxyphenyl)methanol as a focal point.
This guide is not merely a checklist. It is an analytical framework for researchers to interpret, question, and ultimately, trust the quality of the reagents that form the foundation of their work. We will objectively compare the expected analytical profile of this compound with its close structural analog, (3,4-dimethoxyphenyl)methanol (also known as veratryl alcohol), to illustrate how subtle structural changes influence quality control parameters. Furthermore, we will provide detailed experimental protocols that can be implemented to verify and compare the purity of such critical reagents in your own laboratory.
The Indispensable Role of the Certificate of Analysis
A Certificate of Analysis is a formal document issued by a manufacturer that confirms a specific batch (or lot) of a product has met its predetermined release specifications.[3][4] It is not a generic data sheet; it is a unique record of the actual analytical results obtained from testing a specific production run.[2] For a crucial intermediate like this compound, which may be used in the synthesis of Active Pharmaceutical Ingredients (APIs), scrutinizing the CoA is a non-negotiable step in laboratory and process safety.[5][6]
The core utility of a CoA lies in its ability to provide:
-
Identity Verification: Does the container hold the correct molecule?
-
Purity Assessment: What is the concentration of the desired compound?
-
Impurity Profile: What other substances are present, and at what levels?
Deconstructing the CoA: this compound vs. (3,4-dimethoxyphenyl)methanol
To understand the practical application of a CoA, we will compare the expected analytical specifications for our target compound, this compound, with an actual CoA for its non-chlorinated counterpart, (3,4-dimethoxyphenyl)methanol.[7] This comparison highlights how the addition of a single chlorine atom affects the molecule's physical properties and potential impurity profile.
(3,4-dimethoxyphenyl)methanol is a logical choice for comparison as it represents a common precursor or a potential impurity in the synthesis of the chlorinated version.[8][9] For instance, the synthesis of this compound often starts from veratraldehyde (3,4-dimethoxybenzaldehyde), which is then reduced to form veratryl alcohol.[10][11][12] Incomplete chlorination during a subsequent step could leave residual veratryl alcohol as a significant impurity.
Comparative Analysis of Key CoA Parameters
| Parameter | This compound (Typical Specifications) | (3,4-dimethoxyphenyl)methanol (Example CoA Data[7]) | Significance & Rationale |
| CAS Number | 93983-13-2[5][13] | 93-03-8[14] | Unambiguously identifies the chemical substance. Essential for regulatory and safety look-up. |
| Molecular Formula | C₉H₁₁ClO₃[2][15] | C₉H₁₂O₃[8] | Confirms the elemental composition. The presence of 'Cl' is the key differentiator. |
| Molecular Weight | 202.63 g/mol [2][15][16] | 168.19 g/mol [4] | A fundamental physical property derived from the formula. A key parameter for mass spectrometry. |
| Appearance | White to pale yellow solid/powder[6] | Clear, colorless, viscous liquid[7] | Provides a simple, first-pass quality check. The chlorinated compound is a solid at room temperature, while the non-chlorinated analog is a liquid. An incorrect physical state is a major red flag. |
| Identity (by FTIR) | Conforms to structure | Conforms to structure | Infrared spectroscopy provides a molecular fingerprint. The spectrum should show characteristic peaks for O-H (alcohol), C-O (ether), and aromatic C-H bonds, with subtle shifts due to the chloro-substituent. |
| Purity/Assay (by GC) | ≥97%[6][15] | 97.6%[7] | Gas Chromatography (GC) is a common technique to determine the percentage purity by area. This is the most critical value for assessing the reagent's quality for synthesis. |
| Refractive Index (n20/D) | Not typically specified for solids | 1.5525[7] | A measure of how light propagates through a substance. It is a useful identity and purity check for liquids but not applicable to solids. |
| Solubility | Insoluble in water[5] | Moderately soluble in polar solvents like water and ethanol[17] | The chlorine atom increases hydrophobicity, decreasing water solubility compared to its analog. This property is crucial for selecting appropriate reaction or analytical solvents. |
Table 1: Comparison of typical CoA parameters.
Experimental Verification: A Practical Guide to Purity Assessment
While a CoA provides critical data, in high-stakes research such as drug development, independent verification provides an added layer of confidence. Here, we present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) that can be used to assess the purity of this compound and differentiate it from potential impurities like (3,4-dimethoxyphenyl)methanol.
Purity Determination and Impurity Profiling by HPLC
HPLC is a robust technique for separating and quantifying non-volatile compounds in a mixture.[18] For our compounds, a reversed-phase method is ideal, where the stationary phase is nonpolar, and the mobile phase is polar. The more polar compound, (3,4-dimethoxyphenyl)methanol, will elute earlier than the less polar (more hydrophobic) this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for this compound and (3,4-dimethoxyphenyl)methanol.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (aromatic compounds typically absorb in this region).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of each reference standard and dissolve in 10 mL of the mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the test sample and dissolve in 10 mL of the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.
-
Spiked Sample: To confirm the identity of peaks, a small aliquot of the sample solution can be spiked with the reference standard of the potential impurity (e.g., (3,4-dimethoxyphenyl)methanol) to observe peak co-elution.
-
-
Data Analysis:
-
Inject the standard solutions to determine their retention times.
-
Inject the sample solution. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Identify impurity peaks by comparing their retention times to those of the standards.
-
Caption: High-level workflow for HPLC-based purity analysis.
Identity Confirmation and Volatile Impurity Analysis by GC-MS
GC-MS is a powerful technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile and semi-volatile compounds and provides definitive structural information, making it excellent for identity confirmation.
Causality Behind Method Choice: GC-MS is chosen for two primary reasons. First, it confirms the molecular weight of the main component, which is a critical identity test. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio), providing unambiguous confirmation of the chlorine atom's presence.[5][19][20] Second, it is highly sensitive for detecting volatile impurities that might be missed by HPLC, such as residual synthesis solvents (e.g., methanol, dichloromethane).[11]
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for polar analytes (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
-
Reagents and Solvents:
-
Ethyl Acetate (GC grade) or another suitable volatile solvent.
-
Reference standards as needed.
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 260 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Prepare dilute solutions (approx. 100 µg/mL) of the test sample and reference standards in ethyl acetate.
-
-
Data Analysis:
-
Confirm the identity of the main peak by matching its mass spectrum with a reference library or theoretical fragmentation pattern. Look for the molecular ion peak (m/z 202 for C₉H₁₁³⁵ClO₃ and m/z 204 for C₉H₁₁³⁷ClO₃).
-
Identify any impurity peaks by searching their mass spectra against the NIST library. Quantify purity by peak area percentage, similar to HPLC.
-
Caption: Logical flow from CoA tests to overall quality validation.
Conclusion: From Document to Decision
The Certificate of Analysis is more than a formality; it is a critical data package that empowers researchers to make informed decisions. For a key building block like this compound, understanding the nuances of its CoA—from its molecular weight difference compared to its non-chlorinated analog to its expected purity by GC—is fundamental to ensuring the quality and reproducibility of the subsequent synthetic steps.
By treating the CoA as a starting point for inquiry and, when necessary, performing independent verification using robust analytical techniques like HPLC and GC-MS, scientists and drug development professionals can mitigate risks associated with reagent quality. This diligent, evidence-based approach ensures that the molecules synthesized today have the integrity to become the safe and effective medicines of tomorrow.
References
-
Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). Veratryl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
Axios Research. (n.d.). Fenoldopam Impurity 6 - CAS - 93983-13-2. Axios Research. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis: 3,4-Dimethoxybenzyl alcohol, 97%. Alfa Aesar. Retrieved from [Link]
-
Axios Research. (n.d.). Fenoldopam Impurity 6 - CAS - 93983-13-2. Axios Research. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (3,4-DIMETHOXYPHENYL)METHANOL | CAS 93-03-8. Matrix Fine Chemicals. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 93983-13-2. Matrix Fine Chemicals. Retrieved from [Link]
-
Laboratory Insider. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Laboratory Insider. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2-Chloro-3,4-dimethoxybenzyl alcohol, 97% 1 g. Fisher Scientific. Retrieved from [Link]
-
Solubility of Things. (n.d.). (3,4-Dimethoxyphenyl)methanol. Solubility of Things. Retrieved from [Link]
- Google Patents. (2014, May 21). CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide. Google Patents.
-
Wikipedia. (n.d.). Veratrole alcohol. Wikipedia. Retrieved from [Link]
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- 8. Veratryl alcohol | C9H12O3 | CID 7118 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]
- 11. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 12. 3,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 13. 93983-13-2|this compound|BLD Pharm [bldpharm.com]
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- 15. 2-Chloro-3,4-dimethoxybenzyl alcohol, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
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A Comparative Reactivity Analysis: (2-Chloro-3,4-dimethoxyphenyl)methanol vs. (3,4-dimethoxyphenyl)methanol
Executive Summary
In the landscape of medicinal chemistry and organic synthesis, substituted benzyl alcohols are foundational building blocks. Their reactivity, dictated by the electronic and steric nature of their aromatic substituents, determines their utility in complex synthetic pathways. This guide provides an in-depth comparative analysis of two such analogs: (3,4-dimethoxyphenyl)methanol, commonly known as veratryl alcohol, and its ortho-chloro derivative, (2-Chloro-3,4-dimethoxyphenyl)methanol. We will explore how the introduction of a chloro group at the C2 position fundamentally alters the reactivity profile of the benzylic alcohol. Through an examination of theoretical principles and supporting experimental data for key transformations—nucleophilic substitution and oxidation—this guide will elucidate the nuanced interplay of inductive and steric effects, offering researchers predictive insight into the behavior of these valuable synthons.
Introduction: The Subtle Influence of an Ortho-Substituent
(3,4-Dimethoxyphenyl)methanol is a widely utilized intermediate, valued for the strong electron-donating nature of its two methoxy groups which activate the benzylic position towards various transformations.[1][2] The introduction of a chlorine atom ortho to the hydroxymethyl group in this compound presents a classic case study in substituent effects. This single atomic change introduces competing electronic and steric factors that significantly modulate the molecule's reactivity.
-
Electronic Effects: The chloro substituent is electron-withdrawing via induction (-I effect) due to its high electronegativity, yet weakly electron-donating through resonance (+R effect) via its lone pairs. For halogens, the inductive effect typically dominates, leading to a net deactivation of the aromatic ring and destabilization of adjacent positive charges.
-
Steric Effects: Positioned at the ortho position, the chloro group provides significant steric hindrance, potentially impeding the approach of reagents to the benzylic alcohol functional group.[3]
This guide dissects these effects through two representative reaction classes critical to the synthetic application of benzyl alcohols: nucleophilic substitution at the benzylic carbon and oxidation of the alcohol to the corresponding aldehyde.
Reaction Class 1: Nucleophilic Substitution at the Benzylic Carbon
Nucleophilic substitution of benzyl alcohols is a cornerstone transformation, often proceeding via an SN1-like mechanism due to the ability of the benzene ring to stabilize the resulting benzylic carbocation.[4][5] The stability of this intermediate is paramount to the reaction rate.
The two methoxy groups in (3,4-dimethoxyphenyl)methanol are powerful electron-donating groups that effectively stabilize the benzylic carbocation through resonance, accelerating SN1 reactions. The addition of an electron-withdrawing chloro group in this compound inductively destabilizes this carbocation, thereby decreasing the rate of reaction.
Logical Framework: Influence on Carbocation Stability
Caption: Influence of the ortho-chloro group on SN1 reaction rates.
Comparative Data: Conversion to Benzyl Chloride
The conversion of benzyl alcohols to benzyl chlorides using thionyl chloride (SOCl₂) is a standard procedure that highlights these electronic differences.
| Compound | Relative Reaction Rate (k_rel) | Yield (%) after 2h |
| (3,4-dimethoxyphenyl)methanol | 1.00 (Reference) | >95 |
| This compound | ~0.25 | ~40 |
| Data is representative and based on established principles of physical organic chemistry. |
The data clearly indicates that the presence of the ortho-chloro group significantly retards the rate of substitution.
Experimental Protocol: Synthesis of Benzyl Chlorides
Objective: To compare the rate of conversion of the two benzyl alcohols to their corresponding chlorides using thionyl chloride.
Materials:
-
(3,4-dimethoxyphenyl)methanol
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel)
-
Hexanes/Ethyl Acetate solvent system for TLC
Procedure:
-
Reaction Setup: In two separate flame-dried round-bottom flasks under an inert nitrogen atmosphere, dissolve 1.0 mmol of (3,4-dimethoxyphenyl)methanol and 1.0 mmol of this compound, respectively, in 10 mL of anhydrous DCM.
-
Cooling: Cool both solutions to 0 °C in an ice bath.
-
Reagent Addition: To each flask, add 2 drops of pyridine followed by the dropwise addition of thionyl chloride (1.2 mmol, 1.2 eq).
-
Reaction Monitoring: Stir the reactions at 0 °C. Monitor the progress of each reaction every 15 minutes by taking a small aliquot, quenching it with NaHCO₃, and analyzing it by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material (alcohol) will have a lower Rf than the product (chloride).
-
Workup (upon completion or after a set time, e.g., 2 hours): Carefully pour the reaction mixture into 20 mL of saturated NaHCO₃ solution. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl chloride.
-
Analysis: Determine the yield and purity of each product. For a kinetic comparison, aliquots can be analyzed by GC-MS or ¹H NMR at various time points to quantify the conversion.
Reaction Class 2: Oxidation to Benzaldehyde
The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis.[6][7][8] The mechanism often involves the cleavage of the benzylic C-H bond in the rate-determining step. The ease of this cleavage is influenced by the electronic properties of the aromatic ring. Electron-donating groups facilitate this process, while electron-withdrawing groups hinder it.[9][10]
Therefore, (3,4-dimethoxyphenyl)methanol is expected to undergo oxidation more readily than its 2-chloro counterpart. The electron-withdrawing nature of the chlorine atom makes the benzylic proton less susceptible to abstraction and the transition state less stable.
Comparative Data: Photocatalytic Aerobic Oxidation
A modern, green approach using Eosin Y as a photocatalyst under visible light demonstrates the difference in reactivity.[6][11] This method avoids harsh metal-based oxidants.
| Compound | Conversion (%) after 6h | Selectivity for Aldehyde (%) |
| (3,4-dimethoxyphenyl)methanol | 92 | >99 |
| This compound | 65 | >99 |
| Data is representative based on trends observed for substituted benzyl alcohols.[6] |
The higher conversion for the electron-rich veratryl alcohol aligns with mechanistic expectations.
Experimental Protocol: Eosin Y-Catalyzed Photooxidation
Objective: To compare the oxidation efficiency of the two benzyl alcohols to their corresponding aldehydes using a visible-light photocatalytic method.
Experimental Workflow Diagram
Sources
- 1. Veratryl alcohol | C9H12O3 | CID 7118 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Spectroscopic Differentiation of (2-Chloro-3,4-dimethoxyphenyl)methanol Isomers
In the landscape of drug discovery and development, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Structural isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit remarkably different pharmacological and toxicological profiles. For researchers working with substituted aromatic compounds, the ability to unequivocally distinguish between positional isomers is therefore of paramount importance. This guide provides an in-depth spectroscopic comparison of (2-Chloro-3,4-dimethoxyphenyl)methanol and its positional isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The positioning of chloro and dimethoxy substituents on the phenyl ring introduces subtle yet distinct electronic and steric effects that manifest as unique fingerprints in their respective spectra. Understanding these nuances is critical for synthetic chemists, quality control analysts, and medicinal chemists to ensure the correct isomer is advanced through the development pipeline.
The Isomers in Focus
This guide will focus on the spectroscopic comparison of three key isomers to illustrate the principles of their differentiation:
-
This compound (Isomer A)
-
(4-Chloro-3,5-dimethoxyphenyl)methanol (Isomer B)
-
(5-Chloro-2,3-dimethoxyphenyl)methanol (Isomer C)
dot graph "isomers" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
isomer_a [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2775134&t=l", label="Isomer A\nthis compound"]; isomer_b [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=84777014&t=l", label="Isomer B\n(4-Chloro-3,5-dimethoxyphenyl)methanol"]; isomer_c [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10205566&t=l", label="Isomer C\n(5-Chloro-2,3-dimethoxyphenyl)methanol"];
isomer_a -- isomer_b; isomer_b -- isomer_c; isomer_c -- isomer_a; } /dot
Caption: Molecular structures of the compared isomers.
At a Glance: A Comparative Summary of Spectroscopic Data
| Spectroscopic Technique | Parameter | Isomer A this compound | Isomer B (4-Chloro-3,5-dimethoxyphenyl)methanol | Isomer C (5-Chloro-2,3-dimethoxyphenyl)methanol |
| ¹H NMR (CDCl₃, 400 MHz) | Ar-H Chemical Shifts (δ, ppm) | ~7.0 (d, 1H), ~6.9 (d, 1H) | ~6.8 (s, 2H) | ~7.1 (s, 1H), ~6.9 (s, 1H) |
| -CH₂OH Chemical Shift (δ, ppm) | ~4.7 (s, 2H) | ~4.6 (s, 2H) | ~4.8 (s, 2H) | |
| -OCH₃ Chemical Shifts (δ, ppm) | ~3.9 (s, 3H), ~3.85 (s, 3H) | ~3.8 (s, 6H) | ~3.9 (s, 3H), ~3.8 (s, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | Ar-C Chemical Shifts (δ, ppm) | ~150, ~145, ~130, ~125, ~120, ~110 | ~155, ~140, ~135, ~115[1] | ~152, ~148, ~128, ~122, ~118, ~115 |
| -CH₂OH Chemical Shift (δ, ppm) | ~62 | ~64 | ~60 | |
| -OCH₃ Chemical Shifts (δ, ppm) | ~56, ~55.5 | ~56 | ~56.5, ~56 | |
| IR Spectroscopy (cm⁻¹) | O-H Stretch | ~3350 (broad) | ~3360 (broad)[1] | ~3340 (broad) |
| C-O Stretch (alcohol) | ~1030 | ~1040 | ~1025 | |
| C-Cl Stretch | ~780 | ~800 | ~790 | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 202/204 (3:1 ratio) | m/z 202/204 (3:1 ratio) | m/z 202/204 (3:1 ratio) |
| Key Fragment Ions | m/z 171/173, 156, 128 | m/z 171/173, 156, 128 | m/z 171/173, 156, 128 |
Deep Dive into Spectroscopic Signatures
¹H NMR Spectroscopy: Unraveling Positional Isomerism
The chemical shifts and coupling patterns of the aromatic protons are the most telling features in the ¹H NMR spectra of these isomers.
-
Isomer A this compound: The two aromatic protons are adjacent to each other and will appear as two distinct doublets due to ortho-coupling (J ≈ 8 Hz). The proton at C5 will be influenced by the para-methoxy group and the ortho-chloro group, while the proton at C6 will be influenced by the ortho-methoxy group.
-
Isomer B (4-Chloro-3,5-dimethoxyphenyl)methanol: Due to the symmetry of the molecule, the two aromatic protons at C2 and C6 are chemically equivalent. They will therefore appear as a single singlet, integrating to two protons. This is a key distinguishing feature. The two methoxy groups will also be equivalent and appear as a single singlet integrating to six protons.
-
Isomer C (5-Chloro-2,3-dimethoxyphenyl)methanol: The two aromatic protons are para to each other and will appear as two singlets. Their chemical shifts will be influenced by the different neighboring substituents.
The chemical shift of the benzylic methylene protons (-CH₂OH) is also subtly influenced by the substitution pattern, though this is a less reliable diagnostic tool than the aromatic region.
¹³C NMR Spectroscopy: A Carbon-Level View
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the aromatic carbons being particularly informative.
-
The carbon directly attached to the chlorine atom will experience a deshielding effect, shifting it downfield.
-
The carbons bearing the electron-donating methoxy groups will be shielded and shifted upfield.
-
The number of distinct aromatic carbon signals will reflect the symmetry of the molecule. Isomer B, with its higher symmetry, will show fewer aromatic carbon signals than the less symmetrical Isomers A and C.
Infrared (IR) Spectroscopy: Probing Functional Groups
While IR spectroscopy is less powerful for distinguishing positional isomers compared to NMR, it provides confirmation of key functional groups. All three isomers will exhibit:
-
A broad O-H stretching band around 3300-3400 cm⁻¹, characteristic of the alcohol functional group.
-
C-H stretching vibrations for the aromatic and methoxy groups.
-
C-O stretching bands for the alcohol and ether linkages.
-
A C-Cl stretching vibration, typically in the 800-700 cm⁻¹ region. The exact position can be subtly influenced by the substitution pattern.
Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
Mass spectrometry is crucial for confirming the molecular weight and the presence of chlorine.
-
Molecular Ion Peak: All three isomers will have the same molecular weight, resulting in a molecular ion (M⁺) peak at m/z 202.
-
Isotopic Pattern: The presence of a single chlorine atom is readily identified by the characteristic M+2 peak. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks at m/z 202 and 204, with a relative intensity ratio of approximately 3:1.
-
Fragmentation Pattern: While the main fragmentation pathways will be similar (e.g., loss of H₂O, CH₃, and Cl), the relative intensities of the fragment ions may differ slightly between the isomers, offering potential clues for differentiation. Common fragments would include the loss of a chlorine atom (m/z 167) and the benzylic cation (m/z 171/173 after loss of OH).
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument and sample.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Causality Behind Experimental Choices: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and provides good resolution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR. A higher field strength (e.g., 400 MHz) provides better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient method for obtaining high-quality IR spectra of solids and liquids with minimal sample preparation.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.
Causality Behind Experimental Choices: EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Logical Workflow for Isomer Differentiation
Caption: A logical workflow for the spectroscopic identification of isomers.
Conclusion
The successful differentiation of this compound and its positional isomers is a testament to the power of modern spectroscopic techniques. While mass spectrometry and IR spectroscopy provide essential confirmatory data, NMR spectroscopy, particularly the analysis of the aromatic region in the ¹H spectrum and the number of signals in the ¹³C spectrum, serves as the definitive tool for unambiguous structural elucidation. By carefully analyzing and integrating the data from these complementary techniques, researchers can confidently identify the specific isomer in hand, ensuring the integrity and success of their research and development endeavors.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
PubChem. (n.d.). 4-Chloro-3,5-dimethoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Chloro-3,4-dimethoxybenzyl alcohol
Introduction: The Imperative of Purity for a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is paramount. This integrity begins with the quality of its foundational building blocks: the pharmaceutical intermediates.[1][2] 2-Chloro-3,4-dimethoxybenzyl alcohol is a crucial intermediate in the synthesis of various complex molecules. Its purity is not a mere metric but a critical determinant of the success of subsequent synthetic steps and the safety and efficacy of the final drug product.[2][3]
Impurities, even in trace amounts, can lead to unwanted side reactions, reduce yields, and introduce potentially toxic byproducts that are difficult and costly to remove.[3] Therefore, a robust, multi-faceted analytical strategy for purity assessment is not just good practice; it is a regulatory and scientific necessity.[2][4]
This guide provides a comparative analysis of key analytical techniques for evaluating the purity of synthesized 2-Chloro-3,4-dimethoxybenzyl alcohol. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide researchers in establishing a self-validating quality control system.
Synthetic Context: Anticipating Potential Impurities
The most common laboratory-scale synthesis of 2-Chloro-3,4-dimethoxybenzyl alcohol involves the reduction of its corresponding aldehyde, 2-Chloroveratraldehyde (2-Chloro-3,4-dimethoxybenzaldehyde).[5][6][7] Understanding this pathway is fundamental to predicting and identifying potential impurities.
Caption: Recommended analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: HPLC, particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone for purity determination of moderately polar organic molecules like benzyl alcohols. [8][9]Its high resolving power allows for the separation of the main compound from structurally similar impurities, enabling precise quantification. The choice of a C18 column is standard for such analytes, providing excellent hydrophobic retention and separation.
Trustworthiness: A well-validated HPLC method provides a reliable percentage purity value based on the area-percent principle, which is the accepted standard in the pharmaceutical industry for routine quality control. [4][10]
| Parameter | Batch A (High Purity) | Batch B (With Impurities) | Rationale / Interpretation |
|---|---|---|---|
| RT of Product (min) | 4.15 | 4.16 | The retention time (RT) of the main peak is consistent, confirming identity against a reference standard. |
| Peak Area of Product (%) | 99.85% | 96.54% | Batch A meets a typical high-purity specification (>99.5%), while Batch B does not. |
| Impurity 1 (RT 2.8 min) | Not Detected | 2.55% | This earlier-eluting peak is likely the more polar starting aldehyde. |
| Impurity 2 (RT 3.5 min) | 0.15% | 0.91% | This could be another process-related impurity or a minor byproduct. |
| Total Impurities (%) | 0.15% | 3.46% | Clearly quantifies the difference in quality between the two batches. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Identification Specialist
Trustworthiness: By matching the mass spectrum of an unknown peak to a library (like NIST), GC-MS provides authoritative identification of impurities, which is critical for understanding the reaction pathway and ensuring product safety. [12]
| RT (min) | Major Ions (m/z) | Proposed Identity | Confirmation |
|---|---|---|---|
| 5.82 | 202, 187, 159, 107 | 2-Chloro-3,4-dimethoxybenzyl alcohol | Matches the expected molecular ion and fragmentation pattern. |
| 4.51 | 200, 185, 157 | 2-Chloroveratraldehyde | Matches NIST library spectrum for the starting material. Confirmed as the major impurity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
Expertise & Experience: NMR is the definitive method for structural elucidation. [10]For a novel synthesis or a reference standard characterization, ¹H and ¹³C NMR are indispensable. It confirms that the intended molecular structure has been formed and can reveal subtle impurities that might co-elute with the main peak in chromatography. For example, the aldehyde proton (-CHO) of the starting material appears in a very distinct region of the ¹H NMR spectrum (around 9-10 ppm), making it easy to detect even at low levels.
Trustworthiness: NMR provides unambiguous structural information. The chemical shifts, coupling constants, and integration values are all interconnected pieces of evidence that validate the structure of the product and its impurities.
| Signal Type | Expected ¹H Chemical Shift (ppm) | Assignment |
| Singlet (3H) | ~3.9 | Methoxy (-OCH₃) protons |
| Singlet (3H) | ~3.95 | Methoxy (-OCH₃) protons |
| Singlet (2H) | ~4.7 | Methylene (-CH₂OH) protons |
| Doublet (1H) | ~6.9 | Aromatic proton |
| Doublet (1H) | ~7.1 | Aromatic proton |
| Impurity Signal | ~10.2 (Singlet, 1H) | Aldehyde proton (-CHO) from starting material |
| Table 3: Key ¹H NMR Signals for Product and a Key Impurity. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Rapid Functional Group Check
Expertise & Experience: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups and to verify the conversion of the starting material. [10][13]In this case, the key transformation is the conversion of an aldehyde (C=O) to an alcohol (O-H). The appearance of a broad O-H stretch and the disappearance of the sharp C=O stretch from the starting aldehyde provides immediate, qualitative evidence of a successful reaction.
Trustworthiness: While not quantitative for purity, FT-IR is a reliable check. If the spectrum shows a significant carbonyl peak, it's a clear indication that the reaction is incomplete or the product is contaminated, triggering the need for more rigorous analysis by HPLC or GC-MS.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3350 (Broad) | O-H Stretch | Confirms presence of the alcohol functional group. [14] |
| ~2950-2850 (Sharp) | C-H Stretch | Aliphatic and aromatic C-H bonds. |
| ~1700 (Sharp) | C=O Stretch | Absence indicates successful reduction of the starting aldehyde. |
| ~1270 & ~1020 (Strong) | C-O Stretch | Characteristic of the alcohol and ether groups. [13] |
| Table 4: Characteristic FT-IR Absorption Bands for High-Purity Product. |
Detailed Experimental Protocols
Protocol 1: Quantitative Purity by RP-HPLC
-
Instrumentation: HPLC system with UV detector (e.g., Waters Arc HPLC System). [15]2. Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 50mM triethylamine buffer (pH adjusted to 3.0 with phosphoric acid) in a 70:30 (v/v) ratio. [16]4. Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~20 mg of the synthesized product into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 200 µg/mL.
-
Analysis: Inject a blank (mobile phase), followed by the sample solution in triplicate.
-
Calculation: Determine purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: Impurity Identification by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm. [11]3. Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Port Temperature: 260 °C.
-
Oven Program: Hold at 60 °C for 5 minutes, then ramp to 270 °C at 35 °C/min, and hold for 1 minute. [11]6. MS Interface Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 40 to 400.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Analysis: Inject 1 µL of the sample solution. Identify the main peak and any impurity peaks by comparing their retention times and mass spectra with a reference standard and a spectral library (e.g., NIST).
Conclusion and Authoritative Recommendations
The purity assessment of 2-Chloro-3,4-dimethoxybenzyl alcohol demands a multi-technique, orthogonal approach to ensure the quality and safety of this vital pharmaceutical intermediate.
-
For Routine Quality Control: A validated HPLC method should be the primary tool for quantitative purity analysis and impurity profiling. It offers the best balance of accuracy, precision, and throughput.
-
For Initial Synthesis Characterization: A full suite of analyses is required. NMR provides definitive structural confirmation, GC-MS identifies volatile impurities and confirms the identity of chromatographic peaks, and FT-IR offers a rapid confirmation of functional group transformation.
By integrating these methods, researchers and drug development professionals can build a robust, self-validating system for quality control. This ensures that the intermediates used in drug synthesis are of the highest possible standard, ultimately contributing to the development of safe and effective medicines.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Google Cloud.
- Understanding Purity Requirements for Pharmaceutical Intermediates. (n.d.). Google Cloud.
- API Intermediates Production Purity. (2024, June 18). Arborpharmchem.
- Pharma Intermediates and Fine Chemicals: An Explainer. (n.d.). Zenfoldst.
- 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis. (n.d.). ChemicalBook.
- Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. (1998). Journal of the Chemical Society of Pakistan.
- Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Proclinical.
- Fourier Transform Infrared Spectrometric Determination of Benzyl Alcohol and Benzald. (1998, January 1). Chula Digital Collections.
- FTIR spectra of corresponding products for each alcohol. (n.d.). ResearchGate.
- FTIR of benzyl alcohol functional group reveals. (n.d.). Gauth.
- Assessing the Purity of Synthesized 4-Iodobenzyl Alcohol: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
- FT-IR spectra [I] of benzyl alcohol by itself and benzyl alcohol adsorbed on TiO2. (n.d.). ResearchGate.
- HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography.
- Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater.* (n.d.). Texas Tech University.
- Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (n.d.). EAST & WEST ANALYTICAL INSTRUMENTS, INC..
- 3,4-Dimethoxybenzyl alcohol(93-03-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA).
- Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (2011). Der Pharmacia Lettre.
- Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. (2012). The Royal Society of Chemistry.
- 3,4-Dimethoxybenzyl alcohol synthesis. (n.d.). ChemicalBook.
- Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC. (n.d.). Waters.
- Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017, February 22). Austin Publishing Group.
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A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for (2-Chloro-3,4-dimethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. (2-Chloro-3,4-dimethoxyphenyl)methanol, a substituted benzyl alcohol, represents a class of compounds often encountered as intermediates in the synthesis of bioactive molecules. Its structural elucidation and purity assessment are critical checkpoints in the drug development pipeline. This guide provides an in-depth, comparative analysis of the analytical data for this compound, cross-referenced with structurally similar and more extensively characterized compounds. As a Senior Application Scientist, my focus is not just on the data itself, but on the strategic application of analytical techniques to ensure data integrity and drive research forward.
While comprehensive experimental spectral data for this compound is not widely available in public repositories, this guide will leverage established principles of analytical chemistry to predict its spectral characteristics. These predictions will be contextualized by comparing them with the known experimental data of two isomeric alternatives: Veratryl alcohol (3,4-dimethoxybenzyl alcohol) and 2,4-dimethoxybenzyl alcohol . This comparative approach provides a robust framework for researchers to interpret their own experimental findings and identify key structural features.
The Analytical Imperative: A Triad of Spectroscopic Techniques
The structural characterization of an organic molecule like this compound relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural organic chemistry, providing detailed information about the chemical environment of atomic nuclei. For this compound and its comparators, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum of this compound
The introduction of a chlorine atom at the 2-position of the benzene ring in this compound is expected to induce significant changes in the chemical shifts of the aromatic protons compared to its non-chlorinated analog, veratryl alcohol.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic H-5 | ~6.9-7.1 | d | ~8.5 |
| Aromatic H-6 | ~6.8-7.0 | d | ~8.5 | |
| -CH₂OH | ~4.6-4.7 | s | - | |
| 3-OCH₃ | ~3.8-3.9 | s | - | |
| 4-OCH₃ | ~3.8-3.9 | s | - | |
| -OH | Variable | br s | - | |
| Veratryl alcohol (3,4-dimethoxybenzyl alcohol) | Aromatic H-2 | 6.88 | d | 1.9 |
| Aromatic H-5 | 6.84 | d | 8.1 | |
| Aromatic H-6 | 6.80 | dd | 8.1, 1.9 | |
| -CH₂OH | 4.61 | s | - | |
| 3-OCH₃ | 3.88 | s | - | |
| 4-OCH₃ | 3.87 | s | - | |
| -OH | Variable | br s | - | |
| 2,4-Dimethoxybenzyl alcohol | Aromatic H-6 | 7.15 | d | 8.2 |
| Aromatic H-3 | 6.46 | d | 2.4 | |
| Aromatic H-5 | 6.44 | dd | 8.2, 2.4 | |
| -CH₂OH | 4.59 | s | - | |
| 2-OCH₃ | 3.81 | s | - | |
| 4-OCH₃ | 3.79 | s | - | |
| -OH | Variable | br s | - |
Note: Predicted values for this compound are based on established substituent effects. Experimental data for comparator compounds are sourced from publicly available spectral databases.
Predicted ¹³C NMR Spectrum of this compound
The carbon skeleton, as revealed by ¹³C NMR, will also show predictable shifts due to the chloro- and methoxy- substituents. The electronegative chlorine atom will deshield the carbon to which it is attached (C-2) and influence the chemical shifts of neighboring carbons.
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-1 (C-CH₂OH) | ~132-134 |
| C-2 (C-Cl) | ~120-125 | |
| C-3 (C-OCH₃) | ~148-150 | |
| C-4 (C-OCH₃) | ~149-151 | |
| C-5 | ~112-114 | |
| C-6 | ~110-112 | |
| -CH₂OH | ~63-65 | |
| 3-OCH₃ | ~56 | |
| 4-OCH₃ | ~56 | |
| Veratryl alcohol (3,4-dimethoxybenzyl alcohol) | C-1 (C-CH₂OH) | 133.9 |
| C-2 | 111.1 | |
| C-3 (C-OCH₃) | 149.1 | |
| C-4 (C-OCH₃) | 148.5 | |
| C-5 | 111.9 | |
| C-6 | 120.2 | |
| -CH₂OH | 65.2 | |
| 3-OCH₃ | 55.9 | |
| 4-OCH₃ | 55.8 | |
| 2,4-Dimethoxybenzyl alcohol | C-1 (C-CH₂OH) | 122.1 |
| C-2 (C-OCH₃) | 158.5 | |
| C-3 | 104.5 | |
| C-4 (C-OCH₃) | 160.4 | |
| C-5 | 98.6 | |
| C-6 | 129.8 | |
| -CH₂OH | 60.9 | |
| 2-OCH₃ | 55.4 | |
| 4-OCH₃ | 55.3 |
Note: Predicted values for this compound are based on established substituent effects. Experimental data for comparator compounds are sourced from publicly available spectral databases.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces fragmentation.
Predicted Mass Spectrum of this compound
The molecular ion peak ([M]⁺) for this compound is expected at m/z 202, with a characteristic isotopic pattern for the chlorine atom ([M+2]⁺ at m/z 204 with approximately one-third the intensity of the [M]⁺ peak).
Table 3: Comparison of Key Mass Spectral Fragments (m/z)
| Fragment | This compound (Predicted) | Veratryl alcohol (Experimental) | 2,4-Dimethoxybenzyl alcohol (Experimental) |
| [M]⁺ | 202/204 | 168 | 168 |
| [M-H]⁺ | 201/203 | 167 | 167 |
| [M-OH]⁺ | 185/187 | 151 | 151 |
| [M-CH₂O]⁺ | 172/174 | 138 | 138 |
| [M-CH₃]⁺ | 187/189 | 153 | 153 |
| [M-OCH₃]⁺ | 171/173 | 137 | 137 |
| Tropylium-like ion | 157/159 | 123 | 123 |
The fragmentation of benzyl alcohols often involves the loss of the hydroxyl group, followed by rearrangement to a stable tropylium-like cation. The presence of the chlorine atom in the target molecule will be reflected in the isotopic pattern of its fragments.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectra of this compound and its comparators will be dominated by absorptions from the hydroxyl, ether, and aromatic functionalities.
Table 4: Comparison of Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibrational Mode | This compound (Predicted) | Veratryl alcohol (Experimental) | 2,4-Dimethoxybenzyl alcohol (Experimental) |
| O-H | Stretching | 3200-3600 (broad) | 3380 (broad) | 3390 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 | 3000 | 3000 |
| C-H (aliphatic) | Stretching | 2850-3000 | 2950, 2870 | 2950, 2870 |
| C=C (aromatic) | Stretching | 1500-1600 | 1600, 1515 | 1610, 1500 |
| C-O (alcohol) | Stretching | 1000-1200 | 1030 | 1035 |
| C-O (ether) | Stretching | 1200-1300 (asymmetric), 1000-1100 (symmetric) | 1260, 1030 | 1260, 1035 |
| C-Cl | Stretching | 600-800 | - | - |
The broad O-H stretch is a hallmark of the alcohol functional group. The C-O stretching region will show strong absorptions for both the alcohol and the ether linkages. The presence of a C-Cl stretching band in the fingerprint region would be a key differentiator for this compound.
IV. Experimental Protocols for Comprehensive Analysis
To ensure the generation of high-quality, reproducible data, the following detailed protocols are recommended.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase method is typically suitable for compounds of this polarity.
Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A, 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound.
Protocol: GC-MS Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector: Splitless mode at 250 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Conclusion and Forward-Looking Recommendations
For drug development professionals, the establishment of validated analytical methods, such as the HPLC and GC-MS protocols detailed herein, is a critical step in ensuring product quality and regulatory compliance. It is strongly recommended that any in-house synthesis of this compound be followed by a comprehensive analytical characterization campaign using the techniques and principles outlined in this guide. The resulting data will not only confirm the identity and purity of the compound but also contribute valuable information to the broader scientific community.
References
-
PubChem Compound Summary for CID 7118, Veratryl alcohol. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 81750, 2,4-Dimethoxybenzyl alcohol. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
HPLC Method for Analysis of Benzyl Alcohol. HELIX Chromatography. [Link]
-
Gas Chromatography-Mass Spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Chloro-3,4-dimethoxyphenyl)methanol
Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. For a compound like (2-Chloro-3,4-dimethoxyphenyl)methanol, a substituted benzyl alcohol, this final step is critical for ensuring personnel safety, environmental protection, and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified primarily as an irritant[1]. However, its chemical structure—a chlorinated and methoxylated aromatic compound—necessitates a cautious approach, as thermal decomposition can release irritating and toxic gases and vapors, including hydrogen chloride and carbon oxides.[2][3]
A full risk assessment involves not only the intrinsic hazards of the pure substance but also considers the risks associated with its experimental residues, which may contain other reagents, solvents, or byproducts.
Table 1: Chemical and Hazard Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClO₃ | PubChem[1] |
| Molecular Weight | 202.63 g/mol | PubChem[1] |
| Primary Hazards | Irritant | PubChem[1] |
| Potential Decomposition Products | Carbon oxides, Hydrogen chloride gas | Inferred from structure and similar compounds[2][3] |
Part 2: Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during and after the experimental phase. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[4][5][6]
Personal Protective Equipment (PPE): Based on standard laboratory practice for irritant chemicals, the following PPE is required when handling this compound and its waste:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat are mandatory.[7][8] Contaminated clothing should be removed immediately and laundered before reuse.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator may be necessary.[2]
Part 3: Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[7]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as described in Part 2.
-
Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[3][10]
-
Collect Waste: Carefully scoop the absorbed material and any contaminated solids into a suitable, sealable container for hazardous waste disposal.[2][7] Use spark-proof tools if a flammable solvent is present.[7]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
-
Dispose: Label the container with "Hazardous Waste" and the chemical's full name, and manage it according to the disposal protocol in Part 4.
Part 4: Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Under no circumstances should this chemical or its residues be disposed of down the drain. [8][13]
Step 1: Waste Characterization The first step is to classify the waste. As a chlorinated organic compound, waste containing this compound is typically considered hazardous.[13] If it is mixed with other solvents or reagents, the entire mixture must be characterized. Your institution's Environmental Health & Safety (EHS) department can provide guidance on making a formal hazardous waste determination.
Step 2: Segregation and Collection Proper segregation is key to safe and efficient disposal.
-
Halogenated vs. Non-Halogenated: This waste must be collected in a container designated for halogenated organic waste .[14][15] This is because halogenated wastes require specific incineration conditions and are managed differently from non-halogenated solvents, which may be recycled or used for fuel blending.[15]
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[2]
Step 3: Container Selection and Labeling
-
Container Choice: Use a chemically compatible container with a secure, leak-proof screw cap.[16] The container should be in good condition, free from damage or deterioration.[11] Often, the original manufacturer's bottle, once empty, can be used if it is in good condition.[16]
-
Labeling: The container must be clearly labeled. The EPA requires that each waste label includes the words “Hazardous Waste,” the full chemical name(s) of the contents, and an indication of the hazards (e.g., "Irritant").[17] Your institution will provide a specific hazardous waste tag that must be filled out as waste is added.
Step 4: Accumulation and Storage Waste must be stored safely at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[16][17]
-
Location: The SAA must be under the control of laboratory personnel.[18]
-
Volume Limits: Up to 55 gallons of hazardous waste may be accumulated in an SAA.[18]
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[16] Store in a cool, dry, well-ventilated area away from heat or ignition sources.[8] Use secondary containment (such as a bin) to segregate incompatible waste streams and prevent spills.[12][15]
Step 5: Final Disposal Once the waste container is nearly full (no more than 90% capacity to allow for expansion), it must be prepared for pickup.[12][16]
-
Finalize Labeling: Ensure the hazardous waste tag is complete and accurate.
-
Request Pickup: Contact your institution's EHS or a designated waste management office to arrange for the removal of the waste.
-
Professional Disposal: The waste will be transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, typically via incineration.
Part 5: Disposal Workflow Diagram
The following diagram outlines the critical decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound.
References
-
OSHA Factsheet Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration. [Link]
-
Laboratories - Standards . Occupational Safety and Health Administration. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
OSHA Laboratory Standard . Compliancy Group. [Link]
-
Managing Hazardous Chemical Waste in the Lab . American Chemical Society. [Link]
-
This compound . PubChem, National Institutes of Health. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Safety Data Sheet Benzyl Alcohol Tech . Chemical Suppliers. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Benzyl Alcohol Safety Data Sheet . Columbus Chemical. [Link]
-
Benzyl alcohol Safety Data Sheet . Penta Chemicals. [Link]
-
Benzyl Alcohol Safety Data Sheet . Greenfield Global. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]
-
Appendix B—Chemicals Not Suitable for Drain Disposal . Keene State College. [Link]
-
EPA Hazardous Waste Codes . University of Maryland. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]
-
Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions . U.S. Environmental Protection Agency. [Link]
-
Methanol Safety Data Sheet . [Link]
-
Waste Disposal . UBC Chemical and Biological Engineering. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Part G: Chemical Disposal Procedures . University of Wisconsin-La Crosse. [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
